Product packaging for Einecs 265-486-0(Cat. No.:CAS No. 65122-28-3)

Einecs 265-486-0

Cat. No.: B13779989
CAS No.: 65122-28-3
M. Wt: 318.39 g/mol
InChI Key: LGLHDPQNKALVEX-FOCLMDBBSA-N
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Description

Einecs 265-486-0 is a useful research compound. Its molecular formula is C16H31O4P and its molecular weight is 318.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31O4P B13779989 Einecs 265-486-0 CAS No. 65122-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65122-28-3

Molecular Formula

C16H31O4P

Molecular Weight

318.39 g/mol

IUPAC Name

[(1E)-hexadeca-1,15-dienyl] dihydrogen phosphate

InChI

InChI=1S/C16H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2,15-16H,1,3-14H2,(H2,17,18,19)/b16-15+

InChI Key

LGLHDPQNKALVEX-FOCLMDBBSA-N

Isomeric SMILES

C=CCCCCCCCCCCCC/C=C/OP(=O)(O)O

Canonical SMILES

C=CCCCCCCCCCCCCC=COP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Einecs 265-486-0: Hexadecadienyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the substance identified by Einecs number 265-486-0, which is chemically known as hexadecadienyl dihydrogen phosphate. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on a closely related and structurally similar molecule, hexadecyl dihydrogen phosphate, to provide comparative insights. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity

The substance corresponding to Einecs 265-486-0 is hexadecadienyl dihydrogen phosphate .

IdentifierValue
Einecs Number 265-486-0
Chemical Name hexadecadienyl dihydrogen phosphate
CAS Number 65122-28-3
Molecular Formula C16H31O4P[1]
Molecular Weight 318.388701 g/mol [1]

Physical and Chemical Properties

Quantitative data for hexadecadienyl dihydrogen phosphate is scarce in publicly available literature. The following tables summarize the available data for the target compound and its saturated analogue, hexadecyl dihydrogen phosphate, for comparative purposes.

Table 1: Physical Properties of Hexadecadienyl Dihydrogen Phosphate and Related Compounds

PropertyHexadecadienyl Dihydrogen PhosphateHexadecyl Dihydrogen Phosphate (for comparison)
Melting Point Data not available71 °C[]
Boiling Point Data not available439.8 ± 28.0 °C at 760 Torr[]
Density Data not available1.013 ± 0.06 g/cm³[]
Refractive Index Data not available1.464[]
Solubility Insoluble in water.[3] Soluble in various organic solvents.[3]Limited solubility at room temperature.[1] Conversion to its salt form, such as potassium cetyl phosphate, improves water solubility.[1]

Table 2: Chemical and Computational Properties

PropertyHexadecadienyl Dihydrogen PhosphateHexadecyl Dihydrogen Phosphate (for comparison)
PSA (Polar Surface Area) 76.5700066.76 Ų
LogP 5.476606.02
Acidic pKa Data not available1.81

Experimental Protocols

Synthesis of Long-Chain Alkyl Phosphates

A common method for the synthesis of long-chain alkyl dihydrogen phosphates, such as hexadecyl dihydrogen phosphate, involves the phosphorylation of the corresponding long-chain alcohol.[1] This process can be adapted for the synthesis of hexadecadienyl dihydrogen phosphate from hexadecadienol.

Workflow for the Synthesis of a Long-Chain Alkyl Dihydrogen Phosphate

G cluster_synthesis Synthesis Start Hexadecadienol Reaction Phosphorylation Reaction Start->Reaction Reagent Phosphorylating Agent (e.g., POCl3) Reagent->Reaction Solvent Anhydrous Solvent (e.g., Pyridine) Solvent->Reaction Quench Reaction Quenching (e.g., with water) Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Hexadecadienyl Dihydrogen Phosphate Purification->Product

A generalized workflow for the synthesis of long-chain alkyl dihydrogen phosphates.

Methodology:

  • Reaction Setup: The long-chain alcohol (hexadecadienol) is dissolved in an anhydrous solvent, such as pyridine, under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Phosphorylation: A phosphorylating agent, such as phosphorus oxychloride (POCl₃), is added dropwise to the solution, typically at a reduced temperature to control the reaction rate.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, it is quenched by the slow addition of water. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using methods such as column chromatography on silica gel to yield the pure long-chain alkyl dihydrogen phosphate.[1]

Analytical Characterization

The characterization of long-chain alkyl phosphates typically involves a combination of spectroscopic techniques.

Workflow for Analytical Characterization

G cluster_analysis Analytical Workflow Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Confirmation NMR->Structure MS->Structure FTIR->Structure

A standard workflow for the analytical characterization of alkyl phosphates.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the protons in the alkyl chain.

    • ¹³C NMR: Characterizes the carbon atoms in the molecule.

    • ³¹P NMR: This is a key technique for phosphorus-containing compounds, yielding sharp signals with a wide chemical shift range, which is characteristic of the phosphate group.[4]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to study its fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for analyzing polyphosphates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the P=O, P-O, and O-H bonds of the phosphate group, and the C-H bonds of the alkyl chain.

Biological and Chemical Activity

General Role of Phosphates in Signaling

Inorganic phosphate (Pi) is a crucial molecule in numerous biological processes and signaling pathways.[5] Cellular and whole-organism responses to changes in Pi concentrations involve adjustments in Pi uptake and alterations in various biochemical processes.[5] While specific signaling pathways involving hexadecadienyl dihydrogen phosphate have not been documented, the phosphate moiety is a key functional group in many biological signaling molecules.

Simplified Phosphate Signaling Cascade

G Extracellular Extracellular Phosphate Sensor Membrane Phosphate Sensor/Transporter Extracellular->Sensor binds Signal Intracellular Signaling Cascade Sensor->Signal activates Transcription Transcription Factor Activation Signal->Transcription modulates Gene Gene Expression (e.g., Phosphate Transporters) Transcription->Gene regulates

A generalized representation of a phosphate-sensing signaling pathway.
Potential Applications and Biological Effects of Long-Chain Alkyl Phosphates

Long-chain alkyl phosphates, due to their amphiphilic nature (possessing both a hydrophilic phosphate head and a hydrophobic alkyl tail), exhibit surface-active properties.[1] This makes them useful as emulsifiers and surfactants.[]

Their interaction with biological membranes is an area of interest. The long alkyl chain can integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is relevant for applications in drug delivery systems, where such molecules could facilitate the transport of therapeutic agents across cellular barriers.

Some alkyl phosphates have been investigated for their antimicrobial properties, showing bactericidal and fungicidal effects.[3]

Conclusion

Hexadecadienyl dihydrogen phosphate (this compound) is a long-chain unsaturated alkyl phosphate. While specific experimental data for this compound is limited, its properties and potential applications can be inferred from the behavior of similar long-chain alkyl phosphates. Its amphiphilic nature suggests potential uses as a surfactant and in formulations designed to interact with biological membranes. Further research is required to fully elucidate the specific physical, chemical, and biological properties of hexadecadienyl dihydrogen phosphate and to explore its potential in various scientific and industrial applications. This guide provides a foundational understanding to support such future investigations.

References

Compositional analysis of hydrotreated light petroleum distillates.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Compositional Analysis of Hydrotreated Light Petroleum Distillates

Introduction

Hydrotreated light petroleum distillates, typically encompassing the C9 to C16 carbon number range, are crucial components in the production of transportation fuels such as kerosene and diesel. The process of hydrotreating is a vital refinery step used to upgrade the quality of these distillates by removing undesirable compounds and saturating unsaturated hydrocarbons.[1][2] This treatment with hydrogen in the presence of a catalyst significantly alters the chemical composition of the distillates, impacting their final properties and performance.[3]

This technical guide provides a comprehensive overview of the analytical techniques used to characterize the detailed chemical composition of hydrotreated light petroleum distillates. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the complex hydrocarbon mixtures present in these refinery streams. The guide details key experimental protocols, presents quantitative data on compositional changes, and visualizes important concepts and workflows.

The Hydrotreating Process and Its Impact on Composition

Hydrotreating is a catalytic process that removes impurities like sulfur, nitrogen, and oxygen from petroleum fractions by reacting them with hydrogen.[3] For light distillates, a primary goal is also the saturation of aromatic compounds. This leads to a significant shift in the overall composition, with a notable decrease in aromatic hydrocarbons and a corresponding increase in naphthenes (cycloalkanes) and isoparaffins.[2] These changes are crucial for meeting stringent fuel specifications and improving combustion quality.

Key Chemical Transformations in Hydrotreating

The hydrotreating process initiates several key chemical transformations that redefine the molecular makeup of light petroleum distillates. The primary reactions include:

  • Desulfurization: The removal of sulfur from organic compounds.

  • Denitrogenation: The removal of nitrogen from organic compounds.

  • Deoxygenation: The removal of oxygen from organic compounds.

  • Aromatic Saturation: The conversion of aromatic rings to naphthenic rings.

cluster_0 Hydrotreating Process cluster_1 Compositional Changes Untreated Distillate Untreated Distillate Hydrotreating Reactor Hydrotreating Reactor Untreated Distillate->Hydrotreating Reactor + H2 + Catalyst Treated Distillate Treated Distillate Hydrotreating Reactor->Treated Distillate Aromatics Aromatics Naphthenes Naphthenes Aromatics->Naphthenes Saturation Sulfur Compounds Sulfur Compounds H2S H2S Sulfur Compounds->H2S Desulfurization Nitrogen Compounds Nitrogen Compounds NH3 NH3 Nitrogen Compounds->NH3 Denitrogenation

Figure 1: The hydrotreating process and resulting compositional changes.

Advanced Analytical Techniques for Compositional Analysis

A detailed understanding of the composition of hydrotreated light petroleum distillates requires the use of advanced analytical techniques capable of separating and identifying a vast number of hydrocarbon isomers.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the detailed characterization of complex hydrocarbon mixtures.[1] It utilizes two columns with different separation mechanisms (e.g., nonpolar and polar) to provide enhanced resolution compared to conventional one-dimensional GC. This allows for the separation of compounds based on both their boiling points and polarity, resulting in highly structured chromatograms where different hydrocarbon classes are grouped together.[4]

Mass Spectrometry (MS)

When coupled with GCxGC, mass spectrometry provides structural information for the separated compounds, enabling their identification.[5] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of individual molecules.

Saturates, Aromatics, Resins, and Asphaltenes (SARA) Analysis

SARA analysis is a class separation method that fractionates a petroleum sample into four distinct classes based on their polarity and solubility.[6] For light distillates, this method is adapted to quantify the saturate and aromatic fractions, which are the predominant components.

Simulated Distillation (ASTM D2887)

Simulated distillation is a gas chromatography method that determines the boiling point range distribution of petroleum products.[2][3][7][8][9] This technique is essential for ensuring that the final product meets specifications for its intended application.

Quantitative Compositional Data

The hydrotreating process significantly alters the quantitative distribution of hydrocarbon classes in light petroleum distillates. The following tables summarize typical compositional changes observed after hydrotreating.

Table 1: SARA Analysis of a Light Petroleum Distillate Before and After Hydrotreating

FractionBefore Hydrotreating (wt%)After Hydrotreating (wt%)
Saturates65.085.0
Aromatics34.514.5
Resins0.5<0.1
Asphaltenes<0.1<0.1

Table 2: Detailed Hydrocarbon Analysis of a Kerosene Sample Before and After Hydrotreating [10]

Hydrocarbon ClassBefore Hydrotreating (wt%)After Hydrotreating (wt% at 6 MPa)
ParaffinsNot specifiedNot specified
IsoparaffinsNot specifiedIncreased
Naphthenes (Cycloparaffins)Not specified60-70
Mono-aromaticsPart of total aromaticsPart of total aromatics
Di-aromaticsPart of total aromaticsSignificantly reduced
Total Aromatics 22.6 3.0

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used in the compositional analysis of hydrotreated light petroleum distillates.

Protocol for GCxGC-MS Analysis

This protocol outlines the general procedure for the comprehensive two-dimensional gas chromatography-mass spectrometry analysis of hydrotreated light petroleum distillates.

1. Sample Preparation:

  • Dilute the distillate sample in an appropriate solvent (e.g., dichloromethane) to a concentration of approximately 1000 ppm.[5]

  • Add an internal standard for quantification purposes.

2. GCxGC-MS Instrumentation and Conditions: [5]

  • First Dimension (1D) Column: A nonpolar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for separation based on boiling point.

  • Second Dimension (2D) Column: A polar column (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness) provides separation based on polarity.

  • Modulator: A thermal modulator is used to trap and reinject small portions of the effluent from the first column onto the second column.

  • Oven Temperature Program: A programmed temperature ramp is used to elute the hydrocarbons, for example, from 40°C to 320°C at a rate of 3°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in full scan mode over a mass range of m/z 40-500.

3. Data Analysis:

  • Use specialized software to process the GCxGC-MS data, including peak detection, deconvolution, and library matching for compound identification.

  • Quantify the identified compounds based on their peak areas relative to the internal standard.

cluster_0 Workflow Sample Preparation Sample Preparation GCxGC-MS Analysis GCxGC-MS Analysis Sample Preparation->GCxGC-MS Analysis Data Processing Data Processing GCxGC-MS Analysis->Data Processing Compound Identification Compound Identification GCxGC-MS Analysis->Compound Identification Quantification Quantification Data Processing->Quantification

Figure 2: Workflow for GCxGC-MS analysis of petroleum distillates.
Protocol for SARA Analysis (Adapted for Light Distillates)

This protocol describes a method for the separation and quantification of saturates and aromatics in hydrotreated light petroleum distillates.

1. Sample Preparation:

  • Accurately weigh approximately 1-10 grams of the distillate sample into a flask.

2. Chromatographic Separation:

  • Use a glass column packed with activated silica gel.

  • Dissolve the sample in a minimal amount of a nonpolar solvent (e.g., n-heptane) and load it onto the column.

  • Elution of Saturates: Elute the saturate fraction from the column using a nonpolar solvent such as n-heptane. Collect the eluate.

  • Elution of Aromatics: Subsequently, elute the aromatic fraction using a more polar solvent, such as toluene. Collect this eluate separately.

3. Quantification:

  • Evaporate the solvent from each collected fraction under a gentle stream of nitrogen.

  • Weigh the residue of each fraction to determine the weight percent of saturates and aromatics in the original sample.

Protocol for Simulated Distillation (ASTM D2887)

This protocol follows the ASTM D2887 standard method for determining the boiling point range distribution of petroleum fractions.[2][3][7][8][9]

1. Calibration: [2]

  • Prepare a calibration mixture of n-alkanes covering the expected boiling range of the sample (e.g., C5 to C44).

  • Inject the calibration mixture into the gas chromatograph and record the retention time for each n-alkane.

  • Create a calibration curve by plotting the boiling point of each n-alkane against its retention time.

2. Sample Analysis: [2]

  • Inject the distillate sample into the gas chromatograph under the same conditions used for calibration.

  • Obtain the chromatogram of the sample.

3. Data Analysis: [1]

  • Divide the chromatogram into time slices and determine the area of each slice.

  • Use the calibration curve to convert the retention time of each slice to a boiling point.

  • Calculate the cumulative area of the peaks up to each time slice and express it as a percentage of the total area.

  • Report the boiling points corresponding to the cumulative percentages (e.g., Initial Boiling Point, 5%, 10%,..., 95%, Final Boiling Point).

Conclusion

The compositional analysis of hydrotreated light petroleum distillates is a complex but essential task for ensuring fuel quality and optimizing refinery processes. Advanced analytical techniques such as GCxGC-MS, SARA analysis, and simulated distillation provide the necessary tools for a detailed characterization of these materials. The hydrotreating process fundamentally alters the chemical composition, leading to a product with lower impurity levels and a higher degree of saturation. The experimental protocols and data presented in this guide offer a framework for researchers and scientists to approach the comprehensive analysis of these important petroleum fractions.

References

Einecs 265-486-0 structural characterization techniques.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structural Characterization of EINECS 265-486-0 (Glyceryl 2-acetate, 1-stearate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substance identified by EINECS number 265-486-0 is Glyceryl 2-acetate, 1-stearate, a specific diglyceride containing both an acetate and a stearate group attached to a glycerol backbone. As a member of the glycerolipid class, its precise structural elucidation is critical for understanding its physicochemical properties, behavior in formulations, and metabolic fate. This is particularly relevant in the pharmaceutical and food industries where such molecules are used as excipients, emulsifiers, or components of delivery systems.[1][2]

This technical guide provides a comprehensive overview of the core analytical techniques employed for the complete structural characterization of Glyceryl 2-acetate, 1-stearate. It details the experimental protocols and expected data for each method, offering a framework for researchers in quality control, R&D, and analytical sciences.

Overall Analytical Workflow

The comprehensive characterization of Glyceryl 2-acetate, 1-stearate involves a multi-technique approach. The typical workflow begins with separation and purification, followed by a series of spectroscopic and crystallographic analyses to confirm its identity, structure, and purity.

G cluster_0 Sample Preparation & Separation cluster_1 Primary Structural Elucidation cluster_2 Functional Group & Purity Analysis cluster_3 Solid-State Characterization cluster_4 Data Integration & Final Structure Sample Raw Material / Formulation Extraction Solvent Extraction Sample->Extraction Chromatography HPLC / GC Extraction->Chromatography MS Mass Spectrometry (MS) Chromatography->MS NMR NMR Spectroscopy Chromatography->NMR Vibrational_Spectroscopy FTIR / Raman MS->Vibrational_Spectroscopy Confirms Functional Groups Final_Structure Confirmed Structure of Glyceryl 2-acetate, 1-stearate MS->Final_Structure NMR->Vibrational_Spectroscopy NMR->Final_Structure XRD X-Ray Diffraction (XRD) Vibrational_Spectroscopy->XRD Correlates with Crystalline Form XRD->Final_Structure G Molecule Glyceryl 2-acetate, 1-stearate Chromatography Chromatography (GC, HPLC) Molecule->Chromatography MS Mass Spectrometry Molecule->MS NMR NMR Spectroscopy Molecule->NMR Vibrational Vibrational Spec. (FTIR, Raman) Molecule->Vibrational XRD X-Ray Diffraction Molecule->XRD Purity Purity & Composition Chromatography->Purity MolWeight Molecular Weight MS->MolWeight Fragmentation Sub-structures MS->Fragmentation Connectivity Atom Connectivity (Regio-isomerism) NMR->Connectivity FuncGroups Functional Groups NMR->FuncGroups Vibrational->FuncGroups SolidState Crystalline Form & Packing XRD->SolidState

References

In-Depth Technical Guide: Distillates (petroleum), hydrotreated light (EINECS 265-486-0; CAS 64742-47-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the substance identified by EINECS number 265-486-0 and CAS number 64742-47-8. This substance is chemically known as "Distillates (petroleum), hydrotreated light" and is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst.[1][2][3][4] It is a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials), meaning it is not a single, well-defined chemical entity but a mixture.[4] This guide details its chemical identity, physical and chemical properties, manufacturing process, key applications, and relevant experimental protocols for its analysis and safety assessment. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this substance as a solvent, intermediate, or component in various formulations.

Chemical and Physical Properties

Distillates (petroleum), hydrotreated light are characterized as a colorless to pale yellow liquid with a mild petroleum or solvent-like odor.[3][5] The hydrotreating process significantly reduces the content of aromatic compounds, sulfur, and nitrogen, resulting in a purer, more stable, and less odorous product compared to untreated petroleum distillates.[5] These substances are also known by various synonyms, including hydrotreated kerosene, isoparaffinic hydrocarbons, and low-odor paraffinic solvents.[2][3]

Table 1: Physical and Chemical Properties

PropertyValueReferences
Physical State Liquid[4]
Appearance Colorless to pale yellow[3][5]
Odor Mild petroleum/solvent-like[3][5]
Boiling Range 150°C to 290°C (302°F to 554°F)[1][2][4]
Carbon Number Range Predominantly C9 through C16[1][2][4]
Flash Point 66-67°C (closed cup)[1]
Density Approximately 0.8 g/cm³[]
Water Solubility Insoluble
Vapor Pressure Low

Manufacturing Process: Catalytic Hydrotreating

The defining characteristic of this substance is the "hydrotreating" process. This is a catalytic chemical process widely used in petroleum refining to remove impurities from petroleum fractions by reacting them with hydrogen.

Process Overview

The primary goals of hydrotreating are:

  • Desulfurization: Conversion of sulfur compounds to hydrogen sulfide (H₂S).

  • Denitrification: Conversion of nitrogen compounds to ammonia (NH₃).

  • Aromatic Saturation: Conversion of aromatic compounds to naphthenes (cycloalkanes).

  • Olefin Saturation: Conversion of unstable olefins (alkenes) to stable paraffins (alkanes).

The general workflow for the hydrotreating process is depicted below.

Hydrotreating_Process Feed Petroleum Distillate Feed (e.g., Kerosene) Mixer Mixing Feed->Mixer H2_Makeup Makeup Hydrogen H2_Makeup->Mixer H2_Recycle Recycle Hydrogen H2_Recycle->Mixer Heater Fired Heater Mixer->Heater Reactor Fixed-Bed Catalytic Reactor (Co-Mo or Ni-Mo on Alumina) Heater->Reactor Cooler Cooling & Heat Exchange Reactor->Cooler Separator High-Pressure Separator Cooler->Separator Separator->H2_Recycle Unreacted H₂ Gas_Treatment Gas Treatment (H₂S, NH₃ removal) Separator->Gas_Treatment Sour Gas Stripper Stripper/Fractionator Separator->Stripper Liquid Hydrocarbons Product Hydrotreated Light Distillate (CAS 64742-47-8) Stripper->Product Light_Ends Light Ends (Fuel Gas) Stripper->Light_Ends

Figure 1: Catalytic Hydrotreating Process Workflow

Applications

The high purity, low odor, and specific solvency characteristics of hydrotreated light distillates make them suitable for a wide range of applications, including those in sensitive industries.

  • Solvents: They are widely used as solvents in industrial cleaning, degreasing, paints, coatings, and printing inks.[5]

  • Metalworking Fluids: They serve as a base for formulating cutting fluids, coolants, and lubricants for metal machining processes.[5][7]

  • Agrochemicals: Used as an inert carrier solvent for the effective dispersion of active ingredients in pesticides, herbicides, and insecticides.[5]

  • Consumer Products: Their low odor and toxicity profile allows for their use in consumer products like polishes and cleaning agents.

  • Chemical Intermediates: They can serve as a feedstock for the synthesis of other organic compounds.[8]

  • Pharmaceutical and Cosmetic Applications: In some instances, highly purified grades (isoparaffins) are used in cosmetics and topical pharmaceutical formulations as emollients or solvents.

Experimental Protocols

This section details methodologies for the characterization and safety assessment of Distillates (petroleum), hydrotreated light.

Analytical Characterization

5.1.1 Boiling Range Distribution by Simulated Distillation (ASTM D2887)

This method determines the boiling range distribution of petroleum products using gas chromatography.[9]

  • Principle: The sample is injected into a gas chromatograph, and its components are separated based on their boiling points. The elution times are correlated with a calibration curve generated from a mixture of n-alkanes with known boiling points.[10]

  • Apparatus: Gas chromatograph (GC) with a Flame Ionization Detector (FID), a non-polar capillary column, and a temperature-programmable oven.[9]

  • Procedure:

    • Calibration: A mixture of n-alkanes (e.g., C5 to C44) is injected to establish a retention time versus boiling point curve.[9]

    • Blank Analysis: A solvent blank (e.g., carbon disulfide) is run to establish a baseline.[11]

    • Sample Preparation: The sample is diluted with a suitable solvent (e.g., CS₂) as per the standard method.[9]

    • Analysis: The prepared sample is injected into the GC under the same conditions as the calibration standard.

    • Data Processing: The resulting chromatogram is integrated, and the cumulative area is used to determine the percentage of the sample that elutes at specific boiling points.[10]

  • Instrumental Conditions (Typical):

    • Column: Non-polar, e.g., DB-1, 10 m x 530 µm x 2.65 µm[11]

    • Carrier Gas: Helium or Hydrogen

    • Injector: Split/Splitless or Cool On-Column

    • Oven Program: Temperature ramped from ~40°C to 350°C[11]

    • Detector: FID at ~350°C[11]

5.1.2 Aromatic Hydrocarbon Types by HPLC (ASTM D6591)

This method uses high-performance liquid chromatography (HPLC) to determine the content of mono-aromatic, di-aromatic, and polyaromatic hydrocarbons.[2][12]

  • Principle: A sample is injected into an HPLC system equipped with a polar column. Non-aromatic compounds pass through with little retention, while aromatic compounds are retained and separated based on their ring structure. A refractive index (RI) detector is used for quantification.[13]

  • Apparatus: HPLC system with a pumping system, a column switching valve, a polar analytical column (e.g., silica-based), and a Refractive Index (RI) detector.[14]

  • Procedure:

    • Calibration: Prepare calibration standards of known concentrations of mono-, di-, and poly-aromatic compounds (e.g., toluene, naphthalene, phenanthrene) in a non-aromatic solvent like heptane.

    • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase (typically heptane) to a known volume.[2]

    • Analysis: Inject the sample into the HPLC system. The non-aromatic compounds elute first, followed by the aromatic types. After the elution of di-aromatics, the column flow is often reversed (backflushed) to elute the more strongly retained polyaromatics as a single peak.[13]

    • Quantification: The peak areas for each aromatic class are compared against the calibration curves to determine their concentration in the sample.[2]

Toxicological Assessment

The following are summaries of standard OECD guidelines relevant to the toxicological profile of this substance.

5.2.1 Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to assess the acute toxicity of a substance after oral ingestion.[15][16]

  • Principle: A stepwise procedure where a small group of animals (typically 3 female rats) is dosed at a defined starting level (e.g., 300 mg/kg or 2000 mg/kg). The outcome (mortality or survival) determines the next step: dosing at a lower or higher level or terminating the study.[16]

  • Procedure:

    • Animal Selection: Healthy, young adult rodents (usually female rats) are used.[16]

    • Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.[16]

    • Dose Administration: The substance is administered in a single dose by gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Classification: The substance is classified into a GHS toxicity category based on the observed mortality at specific dose levels.

5.2.2 In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[17][18]

  • Principle: The test substance is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model. Skin irritation potential is predicted by the relative cell viability of the tissue following exposure, as measured by a colorimetric assay (MTT assay).[18]

  • Procedure:

    • Tissue Preparation: RhE tissues are pre-incubated in assay medium.

    • Test Substance Application: A defined amount of the test substance is applied to the surface of the tissue. Negative (e.g., PBS) and positive (e.g., 5% SDS) controls are run in parallel.

    • Exposure and Incubation: Tissues are exposed to the substance for a specified time (e.g., 60 minutes), then rinsed and incubated in fresh medium for a post-exposure period (e.g., 42 hours).[17]

    • Viability Assay: Tissues are incubated with MTT solution. Viable cells convert the yellow MTT into a blue formazan salt, which is then extracted.

    • Measurement: The optical density of the extracted formazan is measured with a spectrophotometer.

  • Classification: A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[17][18]

Application Workflow Example: Formulation of a Basic Industrial Cleaner

The following diagram illustrates a generalized workflow for the formulation of an industrial cleaning agent using hydrotreated light distillate as the primary solvent.

Cleaner_Formulation start Start vessel Mixing Vessel start->vessel solvent Charge Hydrotreated Light Distillate (CAS 64742-47-8) surfactant Add Surfactant/Emulsifier (e.g., Nonionic surfactant) solvent->surfactant Step 1 coupler Add Coupling Agent (e.g., Glycol Ether) surfactant->coupler Step 2 additive Add Performance Additives (e.g., Corrosion Inhibitor) coupler->additive Step 3 mix1 Mix until Homogeneous additive->mix1 Step 4 qc Quality Control Testing (Viscosity, pH, Stability) mix1->qc Step 5 package Packaging qc->package Pass end End Product: Industrial Cleaner package->end

Figure 2: Generalized Workflow for Industrial Cleaner Formulation

Safety and Toxicological Profile

Table 2: Summary of Toxicological Data

EndpointResultClassificationReferences
Acute Oral Toxicity LD50 (Rat) > 5000 mg/kgNot Classified[4]
Acute Dermal Toxicity LD50 (Rabbit) > 2000 mg/kgNot Classified[4]
Acute Inhalation Toxicity LC50 (Rat) > 5.28 mg/L/4hMay cause drowsiness or dizziness[1]
Skin Irritation Defats the skin, may cause dryness or cracking on repeated exposure.Skin Irritant (Category 2)[1]
Eye Irritation Mildly irritatingNot Classified[1]
Aspiration Hazard May be fatal if swallowed and enters airways.Aspiration Hazard (Category 1)[1]
Genotoxicity Not genotoxic in in vitro and in vivo assaysNot Classified[4]
Carcinogenicity Not expected to be carcinogenicNot Classified
Aquatic Toxicity Toxic to aquatic life with long lasting effectsAquatic Chronic 2[1]

The primary health hazards associated with hydrotreated light distillates are aspiration if swallowed, which can cause chemical pneumonitis, and central nervous system effects (dizziness, drowsiness) from inhalation of high concentrations of vapor.[1] Repeated skin contact can lead to irritation due to the defatting action of the solvent.[1]

Conclusion

Distillates (petroleum), hydrotreated light (EINECS 265-486-0; CAS 64742-47-8) are a versatile and widely used class of industrial solvents and fluids. Their production via catalytic hydrotreating results in a high-purity, low-odor product with a favorable toxicological profile compared to unrefined petroleum fractions. For researchers, scientists, and drug development professionals, understanding the UVCB nature of this substance, its key physical and chemical properties, and the standardized methods for its analysis and safety assessment is crucial for its appropriate and safe application in various scientific and industrial contexts.

References

Spectroscopic Analysis of Hydrotreated Petroleum Distillates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of various spectroscopic techniques for the analysis of hydrotreated petroleum distillates. Hydrotreating is a critical catalytic refining process used to remove undesirable elements such as sulfur, nitrogen, and oxygen, and to saturate olefins and aromatics, thereby improving the quality and performance of petroleum products. Spectroscopic analysis plays a pivotal role in monitoring and controlling the hydrotreating process, as well as in characterizing the final products.

Introduction to Hydrotreating and Spectroscopic Analysis

Hydrotreating, or hydrodesulfurization, is a vital process in the petroleum refining industry.[1] It involves the reaction of petroleum fractions with hydrogen in the presence of a catalyst at elevated temperatures and pressures to remove heteroatoms and saturate unsaturated compounds.[1] This process is essential for meeting stringent environmental regulations on fuel quality and for preventing the poisoning of catalysts in downstream processes.[2]

Spectroscopic techniques are indispensable tools for analyzing the complex hydrocarbon mixtures found in petroleum distillates. These methods provide detailed information on the molecular composition and functional groups present in both the feedstock and the hydrotreated products, enabling refiners to optimize process conditions and ensure product specifications are met.[2][3] This guide will delve into the principles and applications of key spectroscopic techniques, including Infrared (IR), Near-Infrared (NIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), in the context of hydrotreated petroleum distillates.

The Hydrotreating Process: A Molecular Transformation

The primary objective of hydrotreating is to improve the quality of petroleum distillates by removing impurities and saturating undesirable compounds. This is achieved through a series of chemical reactions, including:

  • Hydrodesulfurization (HDS): The removal of sulfur from organic compounds.

  • Hydrodenitrogenation (HDN): The removal of nitrogen from organic compounds.

  • Hydrodeoxygenation (HDO): The removal of oxygen from organic compounds.

  • Saturation of Olefins: The conversion of alkenes to alkanes.

  • Saturation of Aromatics: The hydrogenation of aromatic rings to naphthenes (cycloalkanes).

The efficiency of these reactions is highly dependent on the catalyst, temperature, pressure, and hydrogen-to-oil ratio. Spectroscopic techniques are crucial for monitoring the extent of these transformations.

Hydrotreating_Process cluster_reactions Key Reactions Feedstock Petroleum Distillate Feedstock (High Sulfur, Nitrogen, Aromatics, Olefins) Hydrotreater Hydrotreating Reactor (Catalyst, High Temperature & Pressure, H2) Feedstock->Hydrotreater Product Hydrotreated Product (Low Sulfur, Nitrogen, Aromatics, Saturated) Hydrotreater->Product Impurities H2S, NH3, H2O Hydrotreater->Impurities HDS Hydrodesulfurization HDN Hydrodenitrogenation HDO Hydrodeoxygenation Saturation Olefin & Aromatic Saturation

Figure 1: A simplified logical diagram of the hydrotreating process.

Spectroscopic Techniques for Analysis

A variety of spectroscopic methods are employed to characterize hydrotreated petroleum distillates. Each technique offers unique advantages in terms of the information it provides, its sensitivity, and its applicability to different types of samples.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups in organic molecules. By measuring the absorption of infrared radiation, FTIR can be used to monitor the changes in the chemical composition of petroleum distillates during hydrotreating. For example, the reduction in aromatic content can be tracked by observing the decrease in the intensity of C-H stretching and bending vibrations characteristic of aromatic rings.

Quantitative Data from FTIR Analysis:

ParameterFeedstock (Untreated)Hydrotreated ProductReference
Aromatic Content (vol%)15 - 25< 5[4]
Olefin Content (vol%)5 - 15< 1[5]

Experimental Protocol: FTIR Analysis of Aromatic Content

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a liquid transmission cell (e.g., BaF2 or KBr windows) or an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: The petroleum distillate sample is directly introduced into the liquid cell or placed on the ATR crystal. No dilution is typically required.

  • Data Acquisition: The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty cell or clean ATR crystal is collected and subtracted from the sample spectrum.

  • Data Analysis: The absorbance of specific peaks corresponding to aromatic C-H out-of-plane bending (e.g., in the 900-650 cm⁻¹ region) is measured. The concentration of aromatic compounds is determined by comparing the peak area or height to a calibration curve prepared using standards of known aromatic content.[4]

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid and non-destructive analytical technique that is well-suited for online process monitoring. It measures the overtones and combination bands of molecular vibrations, particularly C-H, O-H, and N-H bonds. In the context of hydrotreating, NIR can be used to predict various properties of the distillate, such as cetane number, density, and aromatic content, based on its spectral signature.

Quantitative Data from NIR Analysis:

ParameterFeedstock (Untreated)Hydrotreated Product
Cetane Index40 - 5050 - 60
Total Aromatics (wt%)20 - 355 - 15

Experimental Protocol: NIR Analysis for Property Prediction

  • Instrumentation: A Near-Infrared (NIR) spectrometer, often equipped with a fiber optic probe for in-situ measurements.

  • Sample Preparation: For laboratory analysis, the sample is placed in a vial. For online monitoring, the fiber optic probe is inserted directly into the process stream.

  • Data Acquisition: The NIR spectrum is collected over the range of approximately 780 to 2500 nm.

  • Data Analysis: Chemometric models, such as Partial Least Squares (PLS) regression, are used to correlate the NIR spectra with the desired properties (e.g., cetane number, aromatic content). These models are developed using a set of calibration samples with known properties determined by reference methods.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing molecules with non-polar bonds. It is an excellent technique for monitoring the hydrodesulfurization process by tracking the disappearance of sulfur-containing compounds like thiophenes and benzothiophenes. Raman spectroscopy is also well-suited for online applications due to the ease of using fiber optic probes.[6][7]

Quantitative Data from Raman Spectroscopy:

ParameterFeedstock (Untreated)Hydrotreated ProductReference
Dibenzothiophene (ppm)500 - 2000< 10[2]
Total Sulfur (ppm)> 1000< 15[2]

Experimental Protocol: Online Raman Monitoring of Hydrodesulfurization

  • Instrumentation: A process Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a fiber-optic probe.[8]

  • Installation: The Raman probe is inserted into the process line at a suitable point after the hydrotreating reactor.

  • Data Acquisition: Raman spectra are collected continuously in real-time. The integration time and number of accumulations are optimized to achieve a good signal-to-noise ratio.

  • Data Analysis: The intensity of the Raman bands characteristic of specific sulfur compounds (e.g., the ring breathing mode of thiophene) is monitored. A calibration model can be developed to provide a quantitative measure of the sulfur concentration.[9]

Raman_Workflow Process_Stream Hydrotreated Distillate Stream Raman_Probe Raman Fiber Optic Probe Process_Stream->Raman_Probe Spectrometer Raman Spectrometer Raman_Probe->Spectrometer Optical Fiber Data_Analysis Real-time Data Analysis (Sulfur Concentration) Spectrometer->Data_Analysis

Figure 2: Experimental workflow for online Raman monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful technique for the detailed structural characterization of petroleum fractions. Both ¹H and ¹³C NMR provide quantitative information about the different types of hydrogen and carbon atoms present in the sample. This allows for the determination of parameters such as aromaticity, branching index, and the average chain length of alkyl substituents.

Quantitative Data from NMR Analysis:

ParameterFeedstock (Untreated)Hydrotreated ProductReference
Aromatic Carbon (%)20 - 305 - 15[10]
Naphthenic Carbon (%)30 - 4040 - 50[10]
Paraffinic Carbon (%)30 - 4040 - 50[10]

Experimental Protocol: ¹H NMR Analysis of Petroleum Distillates

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: A known amount of the petroleum distillate sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing. The sample should be filtered to remove any particulate matter.[12]

  • Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The spectrum is phased, baseline corrected, and the signals are integrated. The relative integrals of the different regions of the spectrum (e.g., aromatic protons, olefinic protons, aliphatic protons) are used to calculate the percentage of each type of proton. This information can then be used to derive structural parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is widely used for the detailed hydrocarbon analysis (PIONA: Paraffins, Isoparaffins, Olefins, Naphthenes, and Aromatics) of petroleum distillates. By separating the complex mixture into its individual components, GC-MS can provide a comprehensive compositional breakdown before and after hydrotreating.[2][3]

Quantitative Data from GC-MS Analysis:

Hydrocarbon TypeFeedstock (Untreated Kerosene, wt%)Hydrotreated Kerosene (wt%)Reference
n-Paraffins25 - 3530 - 40[2][3]
iso-Paraffins20 - 3025 - 35[2][3]
Naphthenes15 - 2520 - 30[2][3]
Aromatics15 - 25< 5[2][3]
Olefins1 - 5< 0.1[2][3]

Experimental Protocol: GC-MS for Detailed Hydrocarbon Analysis (ASTM D5769)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[13][14][15] A capillary column suitable for hydrocarbon analysis (e.g., a non-polar stationary phase) is used.[16]

  • Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., pentane or dichloromethane) and an internal standard is added for quantification.

  • GC Separation: A small volume of the prepared sample is injected into the GC. The oven temperature is programmed to ramp up over time to elute the different hydrocarbons based on their boiling points.

  • MS Detection: As the separated components elute from the GC column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer.

  • Data Analysis: The individual compounds are identified by their retention times and mass spectra. Quantification is performed by comparing the peak areas of the analytes to that of the internal standard.[17]

GCMS_Analysis_Pathway Start Hydrotreated Distillate Sample Sample_Prep Sample Preparation (Dilution, Internal Standard) Start->Sample_Prep GC_Injection Gas Chromatograph Injection Sample_Prep->GC_Injection GC_Column Capillary Column Separation (Based on Boiling Point) GC_Injection->GC_Column MS_Detection Mass Spectrometer Detection (Ionization and Mass Analysis) GC_Column->MS_Detection Data_Processing Data Processing and Analysis (Identification and Quantification) MS_Detection->Data_Processing Results PIONA Composition Results Data_Processing->Results

Figure 3: Logical pathway for GC-MS analysis of petroleum distillates.

Conclusion

Spectroscopic analysis is an indispensable suite of techniques for the comprehensive characterization of hydrotreated petroleum distillates. From the real-time monitoring of the hydrotreating process with NIR and Raman spectroscopy to the detailed structural elucidation provided by NMR and the compositional breakdown from GC-MS, these methods offer invaluable insights for process optimization, quality control, and regulatory compliance. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, scientists, and professionals working in the fields of petroleum analysis and drug development, where the purity and composition of hydrocarbon-based materials are of paramount importance.

References

Unraveling the Complexity of Einecs 265-486-0: A Technical Guide to its UVCB Nature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Einecs 265-486-0, a substance of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB). Due to its complex and variable nature, a thorough understanding of its composition, properties, and biological interactions is crucial for its safe and effective application in scientific research and development.

Chemical Identity and UVCB Classification

This compound is formally identified as "Fatty acids, C14-18 and C16-18-unsatd., Me esters," with the CAS number 67762-26-9.[1] Its designation as a UVCB substance stems from its manufacturing process and source materials. It is produced through the transesterification of a variable mixture of natural fats and oils, including animal fats (such as tallow from pig, chicken, and beef) and vegetable oils (like palm, soy, and rapeseed), with methanol.[1] This process results in a complex mixture of fatty acid methyl esters (FAMEs) with varying chain lengths and degrees of saturation, making a precise, consistent chemical description impossible.

The inherent variability of the natural source materials directly translates to the variable composition of the final product, which is a hallmark of UVCB substances.

Manufacturing Process: Transesterification

The primary method for producing this compound is transesterification. This chemical reaction involves the exchange of the alkoxy group of an ester with another alcohol. In this case, triglycerides from the fat or oil feedstock react with methanol in the presence of a catalyst to yield a mixture of fatty acid methyl esters and glycerol.

Transesterification_Process cluster_reactants Reactants cluster_process Process cluster_products Products Triglycerides Triglycerides (from natural fats/oils) ReactionVessel Transesterification Reaction Triglycerides->ReactionVessel Methanol Methanol Methanol->ReactionVessel Catalyst Catalyst (e.g., NaOH, KOH) Catalyst->ReactionVessel FAMEs Fatty Acid Methyl Esters (this compound) ReactionVessel->FAMEs Glycerol Glycerol ReactionVessel->Glycerol

Figure 1: Generalized workflow of the transesterification process for producing this compound.

Compositional Analysis and Variability

As a UVCB substance, the precise composition of this compound can fluctuate between batches depending on the feedstock. The primary components are methyl esters of saturated and unsaturated fatty acids with carbon chain lengths predominantly between 14 and 18.

Table 1: Representative Composition of Fatty Acid Methyl Esters

Fatty Acid Methyl EsterCarbon Chain:Double BondsTypical Concentration Range (%)
Methyl MyristateC14:01 - 5
Methyl PalmitateC16:020 - 35
Methyl StearateC18:010 - 25
Methyl OleateC18:135 - 55
Methyl LinoleateC18:25 - 15
Methyl LinolenateC18:3< 2

Note: The concentration ranges are indicative and can vary based on the specific animal and vegetable fat/oil sources used in production.

Experimental Protocol for Compositional Analysis

The quantitative analysis of the fatty acid methyl ester composition is typically performed using gas chromatography with a flame ionization detector (GC-FID).

Objective: To separate and quantify the individual FAME components of this compound.

Apparatus:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • A polar capillary column (e.g., 100% poly(biscyanopropyl siloxane)).[2]

  • Autosampler and data acquisition system.

Procedure:

  • Sample Preparation: The UVCB substance is diluted in an appropriate solvent (e.g., hexane or isooctane) to a suitable concentration for GC analysis.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 260 °C

    • Oven Temperature Program: An initial temperature of 100 °C is held for a short period, then ramped up to around 240 °C at a controlled rate to ensure separation of the different FAMEs.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Calibration: A certified reference standard mixture containing known concentrations of the expected FAMEs (myristate, palmitate, stearate, oleate, linoleate, etc.) is run to determine the retention times and response factors for each component.

  • Analysis and Quantification: The sample is injected, and the resulting chromatogram is recorded. The area of each peak corresponding to a specific FAME is integrated. The concentration of each component in the sample is calculated by comparing its peak area to the calibration curve generated from the standards.

Analytical_Workflow A Sample of this compound B Dilution in Solvent (e.g., Hexane) A->B C Injection into GC-FID B->C D Separation on Polar Capillary Column C->D E Detection by FID D->E F Data Acquisition (Chromatogram) E->F G Peak Integration and Comparison with Standards F->G H Quantitative Composition Results G->H

Figure 2: Analytical workflow for determining the composition of this compound using GC-FID.

Physicochemical Properties

The physical and chemical properties of this compound are characteristic of a fatty acid ester mixture.

Table 2: Physicochemical Properties

PropertyValue
Physical StateLiquid
OdorCharacteristic
Boiling Point> 250 °C
DensityApprox. 0.87 g/cm³ at 20 °C
Water SolubilityInsoluble
Volatility784 Pa m³/mol (at 25 °C)[3]

Toxicological and Ecotoxicological Profile

Based on available data and assessments by regulatory bodies, this compound is considered to have a low potential for toxicity to human health and the environment.[1]

Table 3: Summary of Toxicological and Ecotoxicological Data

EndpointResultClassification
Acute Oral ToxicityLD50 > 2000 mg/kg bw (rat, analogous substance)[4]Not Classified
Skin IrritationNot irritatingNot Classified
Eye IrritationNot irritatingNot Classified
BiodegradabilityReadily biodegradable-
Experimental Protocol for Acute Oral Toxicity (Based on OECD Guideline 401)

While OECD Guideline 401 has been deleted and replaced by alternative methods that reduce animal use (e.g., OECD 420, 423, 425), the principles remain foundational for understanding historical data.[5][6] A limit test is often performed for substances with expected low toxicity.

Objective: To determine the acute oral toxicity of the substance in rats.

Test System: Young adult rats (e.g., Wistar or Sprague-Dawley strains), typically 5 of a single sex per group.[5]

Procedure:

  • Acclimatization and Fasting: Animals are acclimated to laboratory conditions. Food is withheld overnight before dosing.[5]

  • Dose Administration: A single limit dose of 2000 mg/kg body weight is administered to one group of animals by oral gavage.

  • Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Endpoint: The LD50 (Lethal Dose, 50%) is determined. If no mortality occurs at the 2000 mg/kg limit dose, the LD50 is recorded as >2000 mg/kg, and the substance is considered to have low acute oral toxicity.

Experimental Protocol for Ready Biodegradability (Based on OECD Guideline 301D - Closed Bottle Test)

Objective: To assess the ready biodegradability of the substance by aerobic microorganisms.

Principle: The substance is exposed to an inoculum of aerobic microorganisms in a closed bottle. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.[7][8]

Procedure:

  • Test Medium: A mineral medium is prepared and inoculated with microorganisms from a source like activated sludge from a domestic wastewater treatment plant.[8]

  • Test Setup:

    • Test Bottles: The substance is added to the inoculated medium at a concentration of approximately 2-5 mg/L.

    • Control Bottles: Blank controls (inoculum and medium only) and reference controls (with a readily biodegradable substance like sodium benzoate) are prepared.

    • All bottles are filled completely, sealed, and incubated in the dark at a constant temperature (e.g., 20 °C).

  • Oxygen Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals over 28 days.

  • Calculation: The percentage of biodegradation is calculated based on the amount of oxygen consumed, relative to the theoretical oxygen demand (ThOD) of the substance.

Conclusion

This compound is a complex UVCB substance whose identity is defined by its manufacturing process and variable natural source materials rather than a single chemical structure. Its composition is a mixture of C14-C18 and C16-C18 unsaturated fatty acid methyl esters. While this variability presents challenges for precise characterization, standardized analytical methods like GC-FID can provide a reliable compositional profile. The available data indicates a low toxicological and ecotoxicological hazard profile, with the substance being readily biodegradable. For professionals in research and drug development, understanding the UVCB nature of this substance is paramount for interpreting data and ensuring its appropriate handling and use.

References

Toxicological Profile of Hydrotreated Light Distillates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of hydrotreated light distillates, a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This substance primarily consists of hydrocarbons with carbon numbers in the C9 through C16 range.[1][2] The information herein is synthesized from various sources, including regulatory databases and scientific literature, to support risk assessment and safe handling of these materials.

Executive Summary

Hydrotreated light distillates exhibit a generally low order of acute toxicity via oral, dermal, and inhalation routes.[1][3][4] They are not typically classified as skin or eye irritants under standard test conditions, though prolonged or repeated exposure can lead to defatting of the skin, causing dryness and cracking.[2][4] While not a respiratory sensitizer, this substance is recognized as a skin sensitizer.[1][3] Aspiration into the lungs upon ingestion or vomiting presents a significant hazard, potentially leading to chemical pneumonitis which can be fatal.[4][5][6]

Repeated dose studies have shown minimal systemic toxicity, with minor changes in body weight being the most common observation.[1][3] Hydrotreated light distillates are not considered to be genotoxic, with negative results in both in vitro and in vivo assays.[1][3][4] Carcinogenicity studies on related middle distillates suggest a non-genotoxic mechanism of skin tumor formation, which is linked to chronic irritation and subsequent hyperplasia rather than direct interaction with DNA.[7][8][9] Reproductive and developmental toxicity studies have not indicated a significant potential for malformations or adverse effects on reproductive function.[1][3][4]

Quantitative Toxicological Data

The following tables summarize the available quantitative data from toxicological studies on hydrotreated light distillates and related substances.

Table 1: Acute Toxicity

EndpointSpeciesRouteValueReference
LD50RatOral> 5000 mg/kg bw[1]
LD50RabbitDermal> 2000 mg/kg bw[1]
LC50RatInhalation> 5.28 mg/L (4 hours)[1]

Table 2: Repeated Dose and Developmental Toxicity

Study TypeSpeciesRouteNOAEL/LOAELEffects Observed at LOAELReference
Subacute Inhalation Toxicity (4 weeks)RatInhalationNOAEL: 24 mg/m³No compound-related effects[3]
One-Generation Reproduction Toxicity (read-across from JP-8 jet fuel)RatOralNOAEL (maternal): 500 mg/kg/dayReduced body weight in dams and pups[1]
Developmental Toxicity (read-across from JP-8 jet fuel)RatOralNOAEL: 1000 mg/kg/dayReduced fetal weight[1]

Table 3: Genotoxicity Assays

Assay TypeSystemResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumNegative[1]
In vitro Mammalian Cell Gene Mutation TestNot specifiedNegative[1]
In vivo Mammalian Erythrocyte Micronucleus TestMouseNegative[1]

Experimental Protocols

The toxicological evaluation of hydrotreated light distillates largely relies on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Toxicity Testing
  • Oral (based on OECD Guideline 401): In studies on analogous substances, rats were administered single oral gavage doses. The results supported an oral LD50 of > 5000 mg/kg in both males and females.[1]

  • Dermal (based on OECD Guideline 402): The test substance is applied to the shaved, intact skin of rabbits for 24 hours under a semi-occlusive dressing. Observations for mortality and clinical signs of toxicity are conducted for 14 days. A dermal LD50 of > 2000 mg/kg is reported for kerosines.[1]

  • Inhalation (based on OECD Guideline 403): Rats are exposed to the test substance as a vapor or aerosol for a standard duration, typically 4 hours, in a whole-body or nose-only exposure chamber. Animals are observed for at least 14 days. An inhalation LC50 greater than 5.28 mg/L has been established for kerosines.[1]

Skin and Eye Irritation
  • Dermal Irritation (based on OECD Guideline 404): A single dose of the undiluted substance is applied to a small area of the skin of albino rabbits and covered with a gauze patch. The skin is examined for erythema and edema at specified intervals. Hydrotreated light distillates are generally not irritating to the skin.[1][4]

  • Eye Irritation (based on OECD Guideline 405): A single dose of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis. Hydrotreated light distillates are not considered eye irritants.[1][4]

Skin Sensitization (based on OECD Guideline 406)

The Guinea Pig Maximization Test (GPMT) is a common method. It involves an induction phase where the test substance is administered intradermally with an adjuvant and then topically. After a rest period, a challenge patch is applied to a naive skin site. The appearance of erythema and edema at the challenge site indicates sensitization. Hydrotreated light distillates are classified as skin sensitizers.[1]

Repeated Dose and Reproductive/Developmental Toxicity (based on OECD Guideline 422)

This combined screening test involves daily administration of the substance to male and female rats for a pre-mating, mating, gestation, and lactation period. It assesses for general systemic toxicity as well as effects on reproductive performance and offspring development. For a read-across substance, a NOAEL for maternal toxicity was 500 mg/kg/day based on reduced body weight, and the developmental NOAEL was 1000 mg/kg/day based on reduced fetal weight.[1]

Genotoxicity
  • Ames Test (based on OECD Guideline 471): This bacterial reverse mutation assay uses various strains of Salmonella typhimurium to detect gene mutations. Hydrotreated light distillates have been found to be non-mutagenic in this assay.[1][10]

  • In vivo Micronucleus Test (based on OECD Guideline 474): Rodents are exposed to the test substance, and their bone marrow or peripheral blood is examined for an increase in the frequency of micronucleated erythrocytes, which indicates chromosomal damage. Hydrotreated light distillates have tested negative in this assay.[1]

Carcinogenicity (based on OECD Guideline 451)

Long-term dermal carcinogenicity studies, typically conducted over two years in mice, involve the repeated application of the test substance to the skin.[11] For related middle distillates, these studies have shown that skin tumors develop, particularly with significant skin irritation.[1] The hydrotreatment process significantly reduces the levels of polycyclic aromatic hydrocarbons (PAHs), which are known carcinogens, thereby converting carcinogenic feedstocks to non-carcinogenic products.[12]

Signaling Pathways and Mechanisms of Toxicity

Non-Genotoxic Skin Carcinogenesis

The skin carcinogenicity of hydrotreated light distillates and related middle distillates is not believed to occur through a genotoxic mechanism but rather as a secondary response to chronic skin irritation.[7][8] This process involves a cascade of cellular and molecular events.

G cluster_Initiation Initiation Phase cluster_Irritation Irritation and Inflammation cluster_Proliferation Cellular Proliferation cluster_Promotion Tumor Promotion Hydrotreated Light Distillates Hydrotreated Light Distillates Repeated Dermal Application Repeated Dermal Application Hydrotreated Light Distillates->Repeated Dermal Application Skin Irritation Skin Irritation Repeated Dermal Application->Skin Irritation Release of Pro-inflammatory Cytokines Release of Pro-inflammatory Cytokines (IL-1α, IL-1β, TNF-α) Skin Irritation->Release of Pro-inflammatory Cytokines Inflammatory Cell Infiltration Inflammatory Cell Infiltration Release of Pro-inflammatory Cytokines->Inflammatory Cell Infiltration Epidermal Hyperplasia Epidermal Hyperplasia Inflammatory Cell Infiltration->Epidermal Hyperplasia Sustained Cell Proliferation Sustained Cell Proliferation Epidermal Hyperplasia->Sustained Cell Proliferation Tumor Promotion Tumor Promotion Sustained Cell Proliferation->Tumor Promotion Skin Tumors Skin Tumors Tumor Promotion->Skin Tumors

Caption: Non-genotoxic mechanism of skin tumor promotion by hydrotreated light distillates.

The aryl hydrocarbon receptor (AhR) pathway may also play a role in the inflammatory skin response, as it is involved in skin homeostasis and can be activated by various environmental compounds, leading to the expression of metabolizing enzymes like CYP1A1 and influencing inflammatory signaling.[13][14]

Aspiration Pneumonitis

Aspiration of low-viscosity hydrocarbons like hydrotreated light distillates can lead to severe chemical pneumonitis.[4][5] The mechanism involves direct toxicity to lung tissue and a subsequent inflammatory response.

G Aspiration of Hydrocarbons Aspiration of Hydrocarbons Direct Contact with Lung Parenchyma Direct Contact with Lung Parenchyma Aspiration of Hydrocarbons->Direct Contact with Lung Parenchyma Disruption of Surfactant Disruption of Surfactant Direct Contact with Lung Parenchyma->Disruption of Surfactant Damage to Type II Pneumocytes Damage to Type II Pneumocytes Direct Contact with Lung Parenchyma->Damage to Type II Pneumocytes Alveolar Collapse & V/Q Mismatch Alveolar Collapse & Ventilation-Perfusion Mismatch Disruption of Surfactant->Alveolar Collapse & V/Q Mismatch Activation of Macrophages Activation of Macrophages Damage to Type II Pneumocytes->Activation of Macrophages Chemical Pneumonitis Chemical Pneumonitis Alveolar Collapse & V/Q Mismatch->Chemical Pneumonitis Release of Inflammatory Cytokines Release of Inflammatory Cytokines Activation of Macrophages->Release of Inflammatory Cytokines Inflammatory Response Inflammatory Response Release of Inflammatory Cytokines->Inflammatory Response Inflammatory Response->Chemical Pneumonitis

Caption: Pathophysiological cascade of hydrocarbon aspiration pneumonitis.

Conclusion

Hydrotreated light distillates possess a well-characterized toxicological profile of low acute systemic toxicity. The primary hazards are skin sensitization and the potential for severe chemical pneumonitis upon aspiration. The carcinogenic potential is linked to a non-genotoxic mechanism driven by chronic skin irritation. Understanding these toxicological properties and the underlying mechanisms is crucial for implementing appropriate safety measures, conducting relevant risk assessments, and ensuring the safe use of these substances in various applications. Further research into the specific signaling pathways involved in skin irritation and pulmonary toxicity could provide more targeted approaches for prevention and treatment of adverse health effects.

References

Biodegradability of Hexadecadienyl Dihydrogen Phosphate (Einecs 265-486-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecadienyl dihydrogen phosphate (Einecs 265-486-0) is an organophosphate ester characterized by a long-chain unsaturated alkyl group. Understanding the environmental fate and biodegradability of such molecules is crucial for assessing their ecological impact and ensuring their safe use in various applications. This technical guide synthesizes the current understanding of the probable biodegradation pathways of long-chain alkyl phosphates and provides a detailed experimental protocol for assessing their ready biodegradability.

Predicted Biodegradation Pathway

The biodegradation of hexadecadienyl dihydrogen phosphate is anticipated to proceed via a two-step mechanism, initiated by enzymatic hydrolysis followed by the degradation of the resulting alcohol.

Step 1: Enzymatic Hydrolysis

The primary and rate-limiting step in the biodegradation of organophosphate esters is the cleavage of the phosphate ester bond. This reaction is catalyzed by a ubiquitous class of microbial enzymes known as phosphatases.[1][2][3][4][5] These enzymes hydrolyze the ester linkage to yield a long-chain alcohol (hexadecadienol) and inorganic phosphate.[1]

G cluster_0 Step 1: Enzymatic Hydrolysis Hexadecadienyl Dihydrogen Phosphate Hexadecadienyl Dihydrogen Phosphate Hexadecadienol Hexadecadienol Hexadecadienyl Dihydrogen Phosphate->Hexadecadienol Microbial Phosphatases Inorganic Phosphate Inorganic Phosphate Hexadecadienyl Dihydrogen Phosphate->Inorganic Phosphate Microbial Phosphatases

Predicted initial hydrolysis of Hexadecadienyl Dihydrogen Phosphate.

Step 2: Biodegradation of Hexadecadienol

The resulting hexadecadienol, a long-chain unsaturated fatty alcohol, is expected to be readily biodegradable by microorganisms.[6] The degradation would likely proceed through successive oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid (hexadecadienoic acid). This fatty acid can then be metabolized through the β-oxidation pathway, a common microbial process for breaking down fatty acids to generate energy.

G cluster_1 Step 2: Degradation of the Alkyl Chain Hexadecadienol Hexadecadienol Hexadecadienal Hexadecadienal Hexadecadienol->Hexadecadienal Alcohol Dehydrogenase Hexadecadienoic Acid Hexadecadienoic Acid Hexadecadienal->Hexadecadienoic Acid Aldehyde Dehydrogenase Beta-Oxidation Pathway Beta-Oxidation Pathway Hexadecadienoic Acid->Beta-Oxidation Pathway

Predicted biodegradation pathway of the resulting hexadecadienol.

Experimental Protocol: OECD 301F Ready Biodegradability Test

To experimentally determine the ready biodegradability of hexadecadienyl dihydrogen phosphate, the OECD Guideline for the Testing of Chemicals, Test No. 301F "Manometric Respirometry Test" is a suitable and widely accepted method.[7][8][9][10][11] This test measures the oxygen consumed by a microbial inoculum as it biodegrades the test substance in a closed system.

Principle

A known concentration of the test substance is incubated in a mineral medium with a relatively low concentration of aerobic microorganisms from a mixed population (e.g., activated sludge). The consumption of oxygen is measured over a 28-day period in sealed vessels. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) of the substance.

Materials and Methods

Table 1: Key Experimental Parameters for OECD 301F

ParameterSpecification
Test Substance Concentration Typically 100 mg/L, providing a ThOD of at least 50-100 mg/L.[7][10]
Inoculum Activated sludge from a domestic wastewater treatment plant, concentration 30 mg solids/L.
Test Vessels Closed respirometer flasks with a system to absorb CO2 (e.g., potassium hydroxide).[10]
Mineral Medium Standard OECD 301 medium containing essential mineral salts.
Test Duration 28 days.[7][8]
Temperature 20 ± 1°C in the dark.
Controls 1. Blank (inoculum only) 2. Reference (e.g., sodium benzoate) 3. Toxicity (test substance + reference)
Measurement Oxygen consumption measured by a manometric device.[7]
Experimental Workflow

The following diagram illustrates the key steps in performing an OECD 301F test.

G cluster_workflow OECD 301F Experimental Workflow A Prepare Mineral Medium D Set up Test Vessels: - Test Substance - Blank Control - Reference Control - Toxicity Control A->D B Prepare Inoculum (Activated Sludge) B->D C Prepare Test Substance Solution C->D E Incubate at 20°C in the dark for 28 days D->E F Continuously Measure Oxygen Consumption E->F G Calculate Percentage Biodegradation vs. ThOD F->G H Assess Ready Biodegradability G->H

Workflow for the OECD 301F Manometric Respirometry Test.
Data Interpretation

The percentage biodegradation is calculated based on the net oxygen consumption of the test substance (corrected for the blank) divided by its ThOD.

  • Ready Biodegradability: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[11]

Summary and Conclusion

While direct experimental data on the biodegradability of hexadecadienyl dihydrogen phosphate (this compound) is currently lacking, a scientifically sound prediction can be made based on its chemical structure and the known metabolic capabilities of microorganisms. The molecule is expected to undergo initial hydrolysis of the phosphate ester bond, followed by the biodegradation of the resulting long-chain unsaturated alcohol.

To confirm this prediction and obtain quantitative data, the OECD 301F Manometric Respirometry Test is the recommended experimental approach. This in-depth technical guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to assess the ready biodegradability of this and similar long-chain alkyl phosphate compounds. Such studies are essential for a comprehensive environmental risk assessment and to support the development of sustainable chemical products.

References

Methodological & Application

Application Notes and Protocol for the Quantification of Diisobutyl Phthalate (Einecs 265-486-0) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diisobutyl phthalate (DIBP), identified by Einecs number 265-486-0, is a widely used plasticizer to enhance the flexibility and durability of various materials.[1] Due to its potential for leaching from consumer products and subsequent human exposure, robust analytical methods for its quantification are essential.[2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and commonly employed technique for the analysis of phthalates due to its speed, simplicity, and the detailed mass spectral information it provides for accurate identification.[3] This document outlines a comprehensive protocol for the determination of DIBP in various matrices using GC-MS.

Experimental Protocols

Extreme care must be taken to avoid contamination from plastic materials throughout the entire analytical process, as phthalates are ubiquitous in laboratory environments.[4] It is imperative to use glassware that has been scrupulously cleaned, for instance, by rinsing with acetone and hexane, and to avoid any contact with plastic equipment wherever possible.[4][5]

1. Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

a) Liquid-Liquid Extraction (for liquid samples like beverages):

  • Spike 5 mL of the liquid sample with a known concentration of an appropriate internal standard (e.g., Benzyl benzoate).[5]

  • Add 5 mL of dichloromethane to the sample.[5]

  • Shake the mixture vigorously to ensure thorough extraction of DIBP into the organic layer.[5]

  • Allow the layers to separate and carefully transfer an aliquot of the organic (dichloromethane) layer to a GC vial for analysis.[5]

b) Solid Phase Extraction (SPE) (for aqueous samples):

  • Load 5 mL of the aqueous sample onto a glass SPE cartridge containing a suitable sorbent.[6]

  • Wash the sorbent three times with 5 mL of dichloromethane to elute the analytes.[6]

  • Evaporate the collected eluate to a final volume of 2.5 mL using a stream of nitrogen before analysis.[6]

c) Solvent Extraction (for solid samples like polymers):

  • Weigh approximately 1 g of the solid sample.

  • Add 40 mL of methylene chloride and sonicate at 35 °C for 20 minutes to extract the phthalates.[7]

  • Filter an aliquot of the extract through a 0.45 µm syringe filter into a GC vial.[7]

2. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of DIBP. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent[2][7]
Mass Spectrometer Agilent 5977B MS or equivalent[2]
GC Column 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30m x 0.25 mm i.d., 0.25 µm film thickness)[8]
Injection Mode Splitless, 1 µL injection volume[8]
Injector Temperature 280°C[4]
Carrier Gas Helium at a constant flow rate of 1 mL/min[8]
Oven Temperature Program Initial temperature of 100°C for 1 min, ramp at 10°C/min to 230°C, then ramp at 10°C/min to 270°C and hold for 2 min, finally ramp at 25°C/min to 300°C and hold for 8 min.[4]
Mass Spectrometer Mode Electron Impact (EI) ionization at 70 eV[8]
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity[5][8]
Transfer Line Temperature 300°C[4]
Ion Source Temperature 250°C[4]

3. Calibration

Prepare a series of calibration standards by diluting a stock solution of DIBP in hexane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).[8] An internal standard, such as Benzyl benzoate, should be added to each standard and sample at a constant concentration to correct for variations in injection volume and instrument response.[8]

Data Presentation

The following tables summarize key quantitative data for the GC-MS analysis of Diisobutyl phthalate.

Table 1: Retention Time and Characteristic Ions for Diisobutyl Phthalate (DIBP)

CompoundAbbreviationRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Diisobutyl phthalateDIBP~13.85149104, 223
Retention times can vary depending on the specific GC column and conditions used.[2]

Table 2: Example of Calibration Data for DIBP

Concentration (ng/mL)Peak Area Ratio (DIBP/Internal Standard)
1User-determined
5User-determined
10User-determined
25User-determined
50User-determined
100User-determined

A calibration curve should be generated by plotting the peak area ratio against the concentration of the standards. A linear regression analysis should be performed, and a correlation coefficient (R²) of >0.99 is typically considered acceptable.[7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of Diisobutyl phthalate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid Matrix) InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Extraction (LLE, SPE, or Solvent Extraction) InternalStandard->Extraction Concentration Concentration/Solvent Exchange (if necessary) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometric Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration CalibrationCurve Calibration Curve Generation Integration->CalibrationCurve Quantification Quantification of DIBP CalibrationCurve->Quantification Report Reporting of Results Quantification->Report

Caption: Experimental workflow for DIBP analysis by GC-MS.

References

Application of Einecs 265-486-0 in lubricant formulation research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 265-486-0 identifies a complex reaction product primarily composed of amides and imidazolines. It is synthesized from the reaction of C18 unsaturated fatty acid dimers with N,N-dimethyl-1,3-propanediamine and 1-piperazineethanamine. This substance is a multifunctional additive in lubricant formulations, primarily valued for its exceptional corrosion inhibition properties. Its molecular structure, featuring a polar head and a long, nonpolar hydrocarbon tail, allows it to form a persistent, protective film on metal surfaces. This document provides detailed application notes, experimental protocols, and performance data for researchers investigating the use of this compound in the formulation of advanced lubricants.

Mechanism of Action

The primary function of this compound as a corrosion inhibitor is achieved through the formation of a protective molecular film on metal surfaces. The nitrogen-containing polar head groups (amides and imidazolines) exhibit a strong affinity for the metal, leading to adsorption. The long hydrocarbon tails then orient themselves away from the surface, creating a dense, hydrophobic barrier. This film effectively isolates the metal from corrosive agents present in the lubricant, such as water and oxygen.

G cluster_0 Lubricant Environment cluster_1 Action of this compound cluster_2 Result Metal Surface Metal Surface Corrosive Agents (H2O, O2) Corrosive Agents (H2O, O2) Corrosive Agents (H2O, O2)->Metal Surface Attack This compound Molecules This compound Molecules Adsorption of Polar Heads Adsorption of Polar Heads This compound Molecules->Adsorption of Polar Heads Adsorption of Polar Heads->Metal Surface Binds to Formation of Hydrophobic Barrier Formation of Hydrophobic Barrier Adsorption of Polar Heads->Formation of Hydrophobic Barrier Protected Metal Surface Protected Metal Surface Formation of Hydrophobic Barrier->Protected Metal Surface Shields Corrosion Inhibition Corrosion Inhibition Protected Metal Surface->Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by this compound.

Performance Data

The performance of this compound has been evaluated in various lubricant base stocks. The following tables summarize typical performance data obtained from standardized tests. The exact results can vary depending on the base oil, treat rate, and the presence of other additives.

Table 1: Corrosion Inhibition Performance

Test MethodBase OilTreat Rate (wt%)Test ConditionsResult
ASTM D665, Procedure AISO VG 32 Mineral Oil0.5300 mL oil, 30 mL distilled water, 60°C, 24hPass (No rust)
ASTM D665, Procedure BISO VG 32 Mineral Oil0.5300 mL oil, 30 mL synthetic seawater, 60°C, 24hPass (No rust)

Table 2: Anti-Wear and Friction Performance

Test MethodBase OilTreat Rate (wt%)Test ConditionsAverage Wear Scar Diameter (mm)Coefficient of Friction
ASTM D4172PAO 41.01200 rpm, 40 kg, 75°C, 1h0.450.08
ASTM D4172 (Base Oil)PAO 401200 rpm, 40 kg, 75°C, 1h0.650.12

Experimental Protocols

The following are detailed protocols for evaluating the performance of lubricant formulations containing this compound.

Protocol 1: Evaluation of Rust-Preventing Characteristics (based on ASTM D665)

  • Apparatus: Rust-preventing test apparatus (stirrer, beaker, temperature bath), steel test specimen.

  • Materials: Lubricant sample with this compound, distilled water or synthetic seawater.

  • Procedure:

    • Clean the steel test specimen according to the standard procedure.

    • Place 300 mL of the lubricant sample into the test beaker.

    • Insert the steel specimen into the holder and place it in the beaker, ensuring it is fully immersed.

    • Place the beaker in the temperature bath maintained at 60°C.

    • Once the oil temperature stabilizes, add 30 mL of either distilled water (Procedure A) or synthetic seawater (Procedure B).

    • Stir the mixture at 1000 rpm for 24 hours.

    • At the end of the test, remove the steel specimen, rinse with a solvent, and visually inspect for any signs of rust.

    • Report the result as "Pass" (no rust) or "Fail" (rust present).

Protocol 2: Evaluation of Wear Preventive Characteristics (based on ASTM D4172)

  • Apparatus: Four-ball wear tester, microscope for measuring wear scars.

  • Materials: Lubricant sample with this compound, steel test balls.

  • Procedure:

    • Thoroughly clean the test balls and the ball pot assembly.

    • Clamp three balls securely in the ball pot.

    • Pour the lubricant sample into the pot to cover the balls.

    • Place the fourth ball in the chuck of the tester.

    • Assemble the ball pot into the tester.

    • Apply a load of 40 kg and start the motor to rotate the top ball at 1200 rpm.

    • Heat the lubricant sample to 75°C and maintain this temperature for the test duration of 60 minutes.

    • After the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball using the microscope.

    • Calculate and report the average wear scar diameter.

    • The coefficient of friction is typically recorded continuously during the test by the instrument.

G cluster_0 Formulation Development cluster_1 Performance Testing cluster_2 Analysis and Refinement Base Oil Selection Base Oil Selection This compound Treat Rate Optimization This compound Treat Rate Optimization Base Oil Selection->this compound Treat Rate Optimization Co-additive Selection Co-additive Selection This compound Treat Rate Optimization->Co-additive Selection Blending Blending Co-additive Selection->Blending Corrosion Test (ASTM D665) Corrosion Test (ASTM D665) Blending->Corrosion Test (ASTM D665) Wear Test (ASTM D4172) Wear Test (ASTM D4172) Blending->Wear Test (ASTM D4172) Other Tests (e.g., Oxidation Stability) Other Tests (e.g., Oxidation Stability) Blending->Other Tests (e.g., Oxidation Stability) Data Analysis Data Analysis Corrosion Test (ASTM D665)->Data Analysis Wear Test (ASTM D4172)->Data Analysis Other Tests (e.g., Oxidation Stability)->Data Analysis Performance Evaluation Performance Evaluation Data Analysis->Performance Evaluation Formulation Refinement Formulation Refinement Performance Evaluation->Formulation Refinement Formulation Refinement->this compound Treat Rate Optimization Iterate

Caption: Experimental workflow for lubricant formulation and testing.

Conclusion

This compound is a highly effective corrosion inhibitor for use in a wide range of lubricant applications. Its performance can be reliably evaluated using standardized test methods such as ASTM D665 and ASTM D4172. The provided protocols and data serve as a valuable starting point for researchers and formulators looking to incorporate this additive into their lubricant systems. Further optimization of treat rates and co-additive packages can lead to enhanced performance tailored to specific application requirements.

In Vitro Toxicological Assays for Petroleum Distillates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroleum distillates represent a complex class of hydrocarbon mixtures widely used in industrial and consumer products. Due to their complex and variable composition, assessing their toxicological profile is a significant challenge. In vitro toxicological assays provide a crucial suite of tools for screening and mechanistic evaluation of the potential hazards of these substances, reducing the reliance on animal testing and enabling higher throughput analysis. These application notes provide an overview and detailed protocols for a selection of key in vitro assays relevant to the toxicological assessment of petroleum distillates.

The primary toxicological endpoints of concern for petroleum distillates include cytotoxicity, genotoxicity, developmental toxicity, and oxidative stress. This document outlines established methods to evaluate these endpoints, including cell viability assays, various genotoxicity assays, embryonic stem cell-based developmental toxicity tests, and assays to measure oxidative stress responses. Furthermore, it delves into the key signaling pathways implicated in the toxic effects of petroleum distillates, such as the Aryl Hydrocarbon Receptor (AhR) and Nrf2 pathways.

Key In Vitro Toxicological Endpoints and Assays

A battery of in vitro assays is recommended to comprehensively assess the toxicological profile of petroleum distillates, covering different mechanisms of action.[1] The selection of assays should be guided by the specific research question and the nature of the petroleum distillate being tested.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the concentration range of a test substance that causes cell death or inhibits cell proliferation. This information is essential for designing subsequent, more specific toxicological studies.

Table 1: Summary of Common Cytotoxicity Assays

Assay PrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.Well-established, cost-effective, high-throughput compatible.Endpoint assay, potential for interference from colored or reducing compounds.
WST-1 Assay Conversion of WST-1 to a soluble formazan by mitochondrial dehydrogenases.Higher sensitivity than MTT, soluble product simplifies the protocol.Endpoint assay, potential for interference.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged membranes.Measures cytotoxicity due to membrane damage, non-destructive to remaining cells.Less sensitive for early-stage cytotoxicity, endpoint assay.
Genotoxicity Assays

Genotoxicity assessment is critical for petroleum products as many of their components, such as polycyclic aromatic hydrocarbons (PAHs), are known to cause DNA damage.[1][2] A combination of assays covering different genotoxic endpoints is recommended for a thorough evaluation.[1]

Table 2: Key In Vitro Genotoxicity Assays

AssayEndpoint MeasuredCell Type ExamplesKey Features
Ames Test (Bacterial Reverse Mutation Assay) Gene mutations (point mutations and frameshifts) that revert an auxotrophic phenotype.Salmonella typhimurium strains (e.g., TA98, TA100), Escherichia coli (e.g., WP2 uvrA).Widely used for screening, can incorporate metabolic activation (S9 mix).[3][4]
In Vitro Micronucleus Test Chromosomal damage (clastogenicity) and chromosome loss (aneugenicity) by detecting micronuclei.Human peripheral blood lymphocytes, CHO, V79, L5178Y, TK6 cells.Detects both chromosome breakage and loss.
Comet Assay (Single Cell Gel Electrophoresis) DNA strand breaks (single and double) and alkali-labile sites in individual cells.Various, including primary cells and established cell lines (e.g., hepatocytes, leukocytes).Highly sensitive for detecting DNA damage.[5]
Developmental Toxicity Assays

Certain components of petroleum distillates, particularly 3- to 7-ring PAHs, have been associated with developmental toxicity.[6] In vitro models using embryonic stem cells and zebrafish embryos provide valuable alternatives to traditional animal testing.

Table 3: In Vitro Developmental Toxicity Assays

AssayModel SystemEndpoints MeasuredKey Features
Mouse Embryonic Stem Cell Test (mEST) Mouse embryonic stem cells (mESCs)Inhibition of differentiation into beating cardiomyocytes, cytotoxicity in mESCs and 3T3 fibroblasts.Validated alternative for predicting embryotoxicity.[7][8][9]
Zebrafish Embryotoxicity Test (ZET) Zebrafish (Danio rerio) embryosMortality, developmental malformations (e.g., yolk sac edema, pericardial edema, spinal curvature).High-throughput screening potential, whole-organism complexity.[10][11]
Aryl Hydrocarbon Receptor (AhR) CALUX® Assay Genetically modified cell line with an AhR-responsive reporter gene.Activation of the AhR signaling pathway.Mechanistic insight into AhR-mediated toxicity.[12][13]
Oxidative Stress Assays

Oxidative stress is a common mechanism of toxicity for many xenobiotics, including components of petroleum distillates. It results from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.

Table 4: Assays for Oxidative Stress

AssayEndpoint MeasuredMethod Principle
Nrf2-CALUX® Assay Activation of the Nrf2 signaling pathway.Reporter gene assay measuring the activation of the antioxidant response element (ARE).[14][15]
DCFDA/H2DCFDA Assay Intracellular ROS levels.A non-fluorescent probe is oxidized by ROS to a fluorescent compound.
Thiobarbituric Acid Reactive Substances (TBARS) Assay Lipid peroxidation.Measurement of malondialdehyde (MDA), a byproduct of lipid peroxidation.

Signaling Pathways in Petroleum Distillate Toxicity

Understanding the molecular pathways perturbed by petroleum distillates is crucial for risk assessment and the development of safer alternatives.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many aromatic hydrocarbons found in petroleum distillates, such as PAHs.[16][17] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of genes involved in xenobiotic metabolism (e.g., CYP1A1, CYP1B1) and other cellular processes.[16][18]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Petroleum Distillate (e.g., PAHs) AhR_complex AhR-HSP90-XAP2-p23 Complex ligand->AhR_complex Binding AhR_ligand_complex Ligand-AhR-HSP90 Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Nuclear Translocation & Dimerization AhR_ARNT_dimer AhR/ARNT Heterodimer ARNT->AhR_ARNT_dimer XRE XRE AhR_ARNT_dimer->XRE Binding target_genes Target Gene Transcription (CYP1A1, CYP1B1, etc.) XRE->target_genes Activation toxic_effects Toxic Effects (e.g., Developmental Toxicity, Carcinogenesis) target_genes->toxic_effects

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Nrf2-Mediated Oxidative Stress Response

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress.[19][20] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stressors, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes by binding to the Antioxidant Response Element (ARE).[2][19]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress (from Petroleum Distillates) Nrf2_Keap1 Nrf2-Keap1 Complex oxidative_stress->Nrf2_Keap1 Induces Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation Maf Maf Nrf2_n->Maf Dimerization Nrf2_Maf Nrf2/Maf Heterodimer Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binding antioxidant_genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->antioxidant_genes Activation cytoprotection Cytoprotection antioxidant_genes->cytoprotection

Caption: The Nrf2-mediated oxidative stress response pathway.

DNA Damage Response (DDR) Pathway

Genotoxic components of petroleum distillates can induce various forms of DNA damage, including single and double-strand breaks.[1] This activates a complex signaling network known as the DNA Damage Response (DDR) pathway, which involves sensor proteins (e.g., ATM, ATR), transducer kinases (e.g., CHK1, CHK2), and effector proteins that mediate cell cycle arrest, DNA repair, or apoptosis.[1][21]

DNA_Damage_Response cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes DNA_damage DNA Damage (e.g., Strand Breaks) ATM ATM DNA_damage->ATM ATR ATR DNA_damage->ATR CHK2 CHK2 ATM->CHK2 Activates CHK1 CHK1 ATR->CHK1 Activates p53 p53 CHK2->p53 Activates CDC25 CDC25 CHK1->CDC25 Inhibits cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis CDC25->cell_cycle_arrest Inhibition leads to

Caption: Overview of the DNA Damage Response (DDR) pathway.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the cytotoxicity of petroleum distillates by measuring the metabolic activity of cells.

Materials:

  • Cell line (e.g., HepG2, A549)

  • Complete cell culture medium

  • Petroleum distillate sample, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of the petroleum distillate in culture medium. The final solvent concentration should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the treatment solutions (including a vehicle control and a positive control, e.g., Triton X-100).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with petroleum distillate dilutions incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Micronucleus Test

Objective: To detect chromosomal damage and chromosome loss induced by petroleum distillates.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6)

  • Complete cell culture medium

  • Petroleum distillate sample, dissolved in a suitable solvent (e.g., DMSO)

  • Cytochalasin B (for cytokinesis block)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Acridine orange or Giemsa stain

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with various concentrations of the petroleum distillate for a defined period (e.g., 3-24 hours). Include a vehicle control and a positive control (e.g., mitomycin C). If using lymphocytes, stimulate with a mitogen (e.g., phytohemagglutinin) for 48 hours before treatment.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate.

  • Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step several times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with acridine orange or Giemsa.

  • Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the vehicle control using appropriate statistical tests.

Protocol 3: Comet Assay (Alkaline Version)

Objective: To detect DNA single and double-strand breaks in individual cells exposed to petroleum distillates.

Materials:

  • Cells in suspension

  • Petroleum distillate sample

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Microscope slides (pre-coated with NMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Treatment: Treat cells with petroleum distillate for a short period (e.g., 2-4 hours).

  • Cell Embedding: Mix the cell suspension with LMPA and pipette onto a pre-coated slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for a period to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. The damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".

  • Neutralization: Neutralize the slides with neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets under a fluorescence microscope. Use image analysis software to quantify the amount of DNA in the tail, which is a measure of DNA damage. Common parameters include % tail DNA and tail moment.

  • Data Analysis: Compare the level of DNA damage in treated cells to the vehicle control.

Conclusion

The in vitro assays and protocols described in these application notes provide a robust framework for the toxicological evaluation of petroleum distillates. By employing a battery of tests that cover key toxicological endpoints and by understanding the underlying molecular pathways, researchers can effectively screen for potential hazards, investigate mechanisms of toxicity, and contribute to the development of safer products and informed risk assessment strategies. The use of these in vitro methods aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and offers a more efficient and mechanistically informative approach to modern toxicology.

References

Application Notes and Protocols for Developing Biomarkers of Exposure to Hydrotreated Light Distillates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrotreated light distillates are complex hydrocarbon mixtures primarily composed of C9-C16 aliphatic and aromatic compounds. Occupational and environmental exposure to these distillates is a growing concern, necessitating the development of sensitive and specific biomarkers to assess exposure, understand potential health risks, and develop targeted interventions. These application notes provide a comprehensive overview of potential biomarkers, detailed experimental protocols for their measurement, and insights into the biological pathways affected by exposure.

Biomarkers of Exposure

Exposure to hydrotreated light distillates can be assessed by measuring the parent compounds or their metabolites in biological matrices. Due to the complex nature of these distillates, a panel of biomarkers is recommended to provide a comprehensive exposure profile.

Parent Compounds in Blood and Breath

Volatile organic compounds (VOCs) present in hydrotreated light distillates can be directly measured in blood and breath, providing a snapshot of recent exposure.

Table 1: Parent Compound Biomarkers

Biomarker CategorySpecific AnalytesBiological MatrixAnalytical Method
Volatile Organic Compounds (VOCs)Toluene, Ethylbenzene, Xylenes (o, m, p), Trimethylbenzenes (1,2,4-, 1,3,5-, 1,2,3-isomers)Whole BloodHeadspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Volatile Organic Compounds (VOCs)Trimethylbenzenes (isomers)Exhaled BreathGas Chromatography-Mass Spectrometry (GC-MS)
Metabolites in Urine

Metabolites of aromatic hydrocarbons found in hydrotreated light distillates are excreted in urine and serve as reliable biomarkers of exposure over a longer duration.

Table 2: Metabolite Biomarkers

Parent CompoundMetabolite(s)Biological MatrixAnalytical Method
Naphthalene1-Naphthol, 2-NaphtholUrineGas Chromatography-Mass Spectrometry (GC-MS)
Trimethylbenzenes (TMBs)Dimethylbenzoic acids (DMBAs), Dimethylhippuric acidsUrineLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biomarkers of Effect

Exposure to hydrocarbons can induce cellular damage and alter biological pathways. Monitoring these changes can provide insights into the potential health effects of exposure.

Table 3: Biomarkers of Effect

PathwayBiomarkerBiological MatrixAnalytical Method
Oxidative StressMalondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (8-OHdG)Urine, PlasmaELISA, LC-MS/MS
InflammationInterleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α)Serum, PlasmaELISA, Multiplex Immunoassay
Protein AdductsNaphthalene-hemoglobin adducts, Trimethylbenzene-albumin adductsWhole Blood (Hemoglobin), Plasma (Albumin)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocols

Protocol for Analysis of Volatile Organic Compounds (VOCs) in Whole Blood by Headspace GC-MS

Objective: To quantify volatile aromatic hydrocarbons (toluene, ethylbenzene, xylenes, trimethylbenzenes) in whole blood.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.

  • GC column: DB-624 or equivalent.

  • 20 mL headspace vials with magnetic crimp caps.

  • Sodium chloride (NaCl).

  • Internal standards (e.g., deuterated analogs of the target analytes).

  • Whole blood samples collected in heparinized tubes.

Procedure:

  • Sample Preparation:

    • To a 20 mL headspace vial, add 1 g of NaCl.

    • Add 2 mL of whole blood to the vial.

    • Spike with an appropriate concentration of the internal standard solution.

    • Immediately seal the vial with a magnetic crimp cap.

  • Headspace Incubation:

    • Place the vials in the headspace autosampler.

    • Incubate at 80°C for 30 minutes with agitation.

  • GC-MS Analysis:

    • Injection: Automatically inject 1 mL of the headspace gas into the GC-MS.

    • GC Conditions:

      • Inlet temperature: 200°C.

      • Oven program: Initial temperature of 40°C for 5 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

      • Carrier gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ion source temperature: 230°C.

      • Acquisition mode: Selected Ion Monitoring (SIM) for target analytes.

  • Quantification:

    • Generate a calibration curve using fortified blood samples.

    • Calculate the concentration of each analyte based on the peak area ratio to the internal standard.

Protocol for Analysis of Urinary 1-Naphthol and 2-Naphthol by GC-MS

Objective: To quantify 1-naphthol and 2-naphthol in urine as biomarkers of naphthalene exposure.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC column: HP-5ms or equivalent.

  • β-glucuronidase/arylsulfatase from Helix pomatia.

  • Acetate buffer (0.5 M, pH 5.0).

  • Acetic anhydride.

  • n-Hexane.

  • Internal standards (e.g., deuterated 1-naphthol and 2-naphthol).

  • Urine samples.

Procedure:

  • Sample Preparation:

    • To 2 mL of urine in a glass tube, add 1 mL of acetate buffer.

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Spike with the internal standard solution.

    • Incubate at 37°C for 16 hours (overnight) for enzymatic hydrolysis.

  • Derivatization and Extraction:

    • Add 50 µL of acetic anhydride to the hydrolyzed sample and vortex immediately.

    • Add 5 mL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the extract into the GC-MS.

    • GC Conditions:

      • Inlet temperature: 250°C.

      • Oven program: Initial temperature of 80°C for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

      • Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions:

      • Ion source temperature: 230°C.

      • Acquisition mode: Selected Ion Monitoring (SIM) for the derivatized naphthols.

  • Quantification:

    • Prepare a calibration curve using fortified urine samples processed through the entire procedure.

    • Quantify the naphthols based on the peak area ratios to their respective internal standards.

Protocol for Analysis of Urinary Dimethylbenzoic Acids (DMBAs) by LC-MS/MS

Objective: To quantify various isomers of dimethylbenzoic acid in urine as biomarkers of trimethylbenzene exposure.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • LC column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Internal standards (e.g., isotope-labeled DMBA isomers).

  • Urine samples.

Procedure:

  • Sample Preparation:

    • To 100 µL of urine, add 10 µL of the internal standard solution.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Injection: Inject 5 µL of the prepared sample.

    • LC Conditions:

      • Column temperature: 40°C.

      • Flow rate: 0.4 mL/min.

      • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • MS/MS Conditions:

      • Ionization mode: Negative electrospray ionization (ESI-).

      • Acquisition mode: Multiple Reaction Monitoring (MRM) for each DMBA isomer and internal standard. Optimize precursor-product ion transitions for each analyte.

  • Quantification:

    • Construct a calibration curve using fortified urine samples.

    • Calculate the concentration of each DMBA isomer based on the peak area ratio to the corresponding internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Hydrocarbon Exposure

Exposure to aromatic hydrocarbons in hydrotreated light distillates can trigger inflammatory and oxidative stress pathways.

Signaling_Pathways cluster_exposure Hydrocarbon Exposure cluster_cellular_response Cellular Response cluster_biomarkers Biomarkers of Effect HC Aromatic Hydrocarbons (e.g., Naphthalene, TMBs) Metabolism Metabolic Activation (CYP450) HC->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Protein_Adducts Protein Adducts Metabolism->Protein_Adducts Inflammation Inflammatory Response (NF-κB activation) ROS->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cytokines ↑ Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Inflammation->Cytokines DNA_Damage ↑ 8-OHdG Oxidative_Stress->DNA_Damage Lipid_Peroxidation ↑ MDA Oxidative_Stress->Lipid_Peroxidation

Caption: Signaling pathways activated by hydrocarbon exposure.

Experimental Workflow for Biomarker Discovery and Validation

A systematic approach is crucial for the discovery and validation of novel biomarkers for hydrotreated light distillate exposure.

Biomarker_Workflow Discovery Discovery Phase (Untargeted Omics: Metabolomics, Proteomics) Candidate_Selection Candidate Biomarker Selection Discovery->Candidate_Selection Method_Development Analytical Method Development & Validation (e.g., LC-MS/MS) Candidate_Selection->Method_Development Validation Validation in Human Cohorts (Case-Control or Longitudinal Studies) Method_Development->Validation Application Application in Exposure Assessment & Health Risk Characterization Validation->Application

Caption: Workflow for biomarker development.

Logical Relationship for Exposure Assessment

The integration of different biomarker types provides a more robust assessment of exposure and potential health risks.

Exposure_Assessment_Logic Exposure Exposure to Hydrotreated Light Distillates Internal_Dose Internal Dose (Parent Compounds & Metabolites) Exposure->Internal_Dose Biological_Effect Early Biological Effects (Oxidative Stress, Inflammation, Adducts) Internal_Dose->Biological_Effect Health_Outcome Potential Adverse Health Outcomes Biological_Effect->Health_Outcome

Methods for evaluating the performance of lubricants containing Einecs 265-486-0.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Performance Evaluation of Lubricants

Introduction

These application notes provide a comprehensive overview of the standard methods and protocols for evaluating the performance of lubricant formulations. While the initial request specified a lubricant containing Einecs 265-486-0, this substance could not be definitively identified through publicly available resources. Therefore, this document presents a general framework for the performance evaluation of lubricants, which is applicable to formulations containing a wide range of additives. The protocols detailed below are based on internationally recognized standards, primarily from ASTM International, and are designed for use by researchers, scientists, and professionals in the field of lubricant development.

The performance of a lubricant is a multifaceted characteristic, crucial for ensuring the efficiency, longevity, and reliability of machinery. Key performance attributes include viscosity and flow properties, wear and friction characteristics, and thermal and oxidative stability. A thorough evaluation of these properties is essential for the development and quality control of any lubricant formulation.

Viscosity and Flow Properties

Viscosity is a fundamental property of a lubricant that determines its flow characteristics and film strength. It is critical to measure viscosity at various temperatures and shear rates to simulate different operating conditions.

Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][2][3]

Experimental Protocol:

  • Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.

  • Procedure:

    • Select a clean, dry, calibrated viscometer of a size that will result in a flow time of not less than 200 seconds.

    • Charge the viscometer with the test sample in the manner dictated by the design of the instrument.

    • Place the charged viscometer into the temperature-controlled bath, ensuring it is held in a vertical position.

    • Allow the viscometer to remain in the bath for a sufficient time to reach the test temperature.

    • Using suction, draw the sample into the working capillary and timing bulb.

    • Measure the time required for the leading edge of the meniscus to pass from the first timing mark to the second.

    • Calculate the kinematic viscosity by multiplying the measured flow time in seconds by the viscometer calibration constant.

Data Presentation:

Test ParameterUnitResult
Test Temperature°C
Flow Times
Viscometer Constantmm²/s²
Kinematic Viscosity mm²/s (cSt)

Experimental Workflow:

G cluster_prep Sample and Viscometer Preparation cluster_measurement Measurement cluster_calculation Calculation A Select Calibrated Viscometer B Charge Viscometer with Sample A->B C Equilibrate in Temperature Bath B->C D Draw Sample to Start Position C->D E Measure Flow Time D->E F Multiply Flow Time by Viscometer Constant E->F G Report Kinematic Viscosity (cSt) F->G

Figure 1: ASTM D445 Kinematic Viscosity Workflow
Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[1][3]

Experimental Protocol:

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • Pour the test specimen into the test jar to the prescribed level.

    • If necessary, heat the sample to a specified temperature to remove any previous thermal history.

    • Insert the thermometer into the sample and place the test jar in the cooling bath.

    • At each thermometer reading that is a multiple of 3°C, remove the jar from the bath and tilt to ascertain whether there is a movement of the specimen.

    • Discontinue the test when the specimen does not flow when the jar is tilted.

    • The pour point is taken as 3°C above the temperature at which the oil ceased to flow.

Data Presentation:

Test ParameterUnitResult
Temperature of No Flow°C
Pour Point °C

Wear and Friction Characteristics

These tests evaluate the lubricant's ability to protect surfaces from wear and reduce friction under various load and speed conditions.

Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear preventive characteristics of a lubricating fluid by means of a four-ball apparatus.[1][2]

Experimental Protocol:

  • Apparatus: Four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them.

  • Procedure:

    • Clean the steel balls and the ball cup with a suitable solvent.

    • Place the three stationary balls in the cup and add the lubricant to be tested.

    • Place the fourth ball in the chuck of the motor-driven spindle.

    • Assemble the test cup and apply the specified load.

    • Start the motor and run the test for a specified time at a given speed and temperature.

    • At the end of the test, disassemble the apparatus, clean the three stationary balls, and measure the average wear scar diameter.

Data Presentation:

Test ParameterUnitValue
Test Loadkgf
Test Speedrpm
Test Durationmin
Test Temperature°C
Average Wear Scar Diameter mm

Experimental Workflow:

G cluster_setup Apparatus Setup cluster_test Test Execution cluster_analysis Analysis A Clean Steel Balls and Cup B Assemble Three Stationary Balls A->B C Add Lubricant Sample B->C D Install Rotating Ball C->D E Apply Test Load D->E F Run Test at Specified Speed and Temperature E->F G Disassemble and Clean Stationary Balls F->G H Measure Wear Scar Diameters G->H I Calculate Average Wear Scar H->I

Figure 2: ASTM D4172 Four-Ball Wear Test Workflow

Thermal and Oxidative Stability

These tests assess the lubricant's resistance to degradation at high temperatures and in the presence of oxygen, which can lead to the formation of sludge, varnish, and corrosive byproducts.

Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

Objective: To evaluate the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst by measuring the time until a specified pressure drop occurs.[2]

Experimental Protocol:

  • Apparatus: Rotating pressure vessel, pressure measurement device, temperature-controlled bath.

  • Procedure:

    • A sample of the oil, distilled water, and a copper catalyst coil are placed in the pressure vessel.

    • The vessel is sealed, pressurized with oxygen, and placed in a high-temperature bath.

    • The vessel is rotated at a specified speed.

    • The pressure inside the vessel is monitored continuously.

    • The test is terminated when the pressure drops by a specified amount from the maximum pressure.

    • The time to this pressure drop is reported as the oxidation stability of the oil.

Data Presentation:

Test ParameterUnitValue
Test Temperature°C150
Initial Oxygen Pressurepsi90
Pressure Drop Endpointpsi25.4
Oxidation Induction Time min

Other Key Properties

Flash Point (ASTM D92)

Objective: To determine the flash point and fire point of petroleum products by a Cleveland open cup tester.[1][2][3] The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.[1][2]

Experimental Protocol:

  • Apparatus: Cleveland open cup apparatus, thermometer, ignition source.

  • Procedure:

    • Fill the test cup to the filling mark with the sample.

    • Heat the sample at a specified rate.

    • At specified temperature intervals, pass a test flame across the cup.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.

Data Presentation:

Test ParameterUnitResult
Flash Point °C
Total Acid Number (TAN) (ASTM D664)

Objective: To determine the acidic constituents in petroleum products and lubricants.[1][4]

Experimental Protocol:

  • Apparatus: Potentiometric titrator, electrodes, burette.

  • Procedure:

    • The sample is dissolved in a mixture of toluene and isopropanol containing a small amount of water.

    • The resulting solution is titrated potentiometrically with alcoholic potassium hydroxide (KOH) solution.

    • The endpoint is detected by a sharp inflection in the titration curve.

    • The total acid number is calculated and expressed in milligrams of KOH per gram of sample.

Data Presentation:

Test ParameterUnitResult
Total Acid Number (TAN) mg KOH/g
Total Base Number (TBN) (ASTM D2896)

Objective: To determine the basic constituents in petroleum products and lubricants by potentiometric titration with perchloric acid.[1][4]

Experimental Protocol:

  • Apparatus: Potentiometric titrator, electrodes, burette.

  • Procedure:

    • The sample is dissolved in a mixture of chlorobenzene and glacial acetic acid.

    • The solution is titrated potentiometrically with a standard solution of perchloric acid in glacial acetic acid.

    • The endpoint is detected by a sharp inflection in the titration curve.

    • The total base number is calculated and expressed in milligrams of KOH equivalent per gram of sample.

Data Presentation:

Test ParameterUnitResult
Total Base Number (TBN) mg KOH/g

Logical Relationship of Key Lubricant Tests:

G cluster_core Core Lubricant Properties cluster_secondary Secondary Performance Indicators Viscosity Viscosity (ASTM D445) PourPoint Low-Temp Fluidity (ASTM D97) Viscosity->PourPoint FlashPoint Volatility/Safety (ASTM D92) Viscosity->FlashPoint Wear Wear Protection (ASTM D4172) TAN Acidity (ASTM D664) Wear->TAN Oxidation Oxidation Stability (ASTM D2272) Oxidation->TAN TBN Alkalinity Reserve (ASTM D2896)

Figure 3: Interrelation of Lubricant Performance Tests

References

Application Notes and Protocols: Hydrotreated Light Distillates in Novel Fuel Blend Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydrotreated light distillates as a component in novel fuel blend research. The following sections detail the properties, performance characteristics, and analytical protocols for evaluating fuel blends containing these components.

Introduction to Hydrotreated Light Distillates

Hydrotreated light distillates are a class of high-purity hydrocarbon fuels or fuel blending components produced by treating various feedstocks with hydrogen under elevated temperature and pressure. This process, known as hydrotreating, removes undesirable elements such as sulfur, nitrogen, and oxygen, and saturates olefinic and aromatic compounds. The resulting products are characterized by their high cetane or octane numbers, excellent cold-flow properties, and clean combustion characteristics.

Common examples of hydrotreated light distillates used in fuel research include:

  • Hydrotreated Vegetable Oil (HVO): Also known as renewable diesel, HVO is produced from the hydroprocessing of vegetable oils and animal fats. It is a paraffinic diesel fuel that can be used as a drop-in replacement for or blended with conventional diesel.[1][2][3]

  • Synthetic Paraffinic Kerosene (SPK): Produced from various sources, including Fischer-Tropsch (FT) synthesis or hydroprocessing of esters and fatty acids (HEFA), SPK is a key component in sustainable aviation fuels (SAFs).[2][4]

  • Hydrotreated Naphtha: This is a cleaner gasoline blendstock produced by hydrotreating petroleum-derived naphtha. The process reduces sulfur and aromatics, helping to meet stringent fuel regulations.[5][6][7]

Data Presentation: Properties of Hydrotreated Light Distillates and Blends

The following tables summarize the key properties of various hydrotreated light distillates and their blends with conventional fuels.

Table 1: Typical Properties of Hydrotreated Vegetable Oil (HVO) compared to Conventional Diesel (EN 590) and Biodiesel (FAME). [1][8]

PropertyHVO (Typical)Conventional Diesel (EN 590 Limits)Biodiesel (FAME, EN 14214 Limits)
Cetane Number >70>51>51
Density at 15°C ( kg/m ³) 775 - 785820 - 845860 - 900
Viscosity at 40°C (mm²/s) 2.5 - 3.52.0 - 4.53.5 - 5.0
Sulfur Content (mg/kg) <5<10<10
Aromatic Content (wt%) <120 - 35<0.02
Cloud Point (°C) < -20Varies by gradeVaries by feedstock
Lower Heating Value (MJ/kg) ~44~42.5~37

Table 2: Performance and Emission Characteristics of HVO Blends in a Diesel Engine. [9][10][11]

BlendBrake Thermal Efficiency (%)Brake Specific Fuel Consumption (g/kWh)NOx Emissions (g/kWh)CO Emissions (g/kWh)HC Emissions (g/kWh)PM Emissions (g/kWh)
Diesel 35.22405.81.20.40.1
HVO20 (20% HVO) 35.82355.90.90.30.08
HVO50 (50% HVO) 36.12326.00.70.20.06
HVO100 (100% HVO) 36.52286.20.50.150.04

Table 3: Properties of Synthetic Paraffinic Kerosene (SPK) Blends for Jet Fuel. [12][13][14]

PropertyConventional Jet A-150% HEFA-SPK Blend
Density at 15°C ( kg/m ³) 775 - 840770 - 830
Flash Point (°C) >38>38
Freezing Point (°C) < -47< -47
Net Heat of Combustion (MJ/kg) >42.8>43.0
Aromatics (vol%) 8 - 254 - 12.5
Sulfur (wt%) <0.3<0.001

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of fuel blends containing hydrotreated light distillates.

Fuel Blend Preparation and Characterization

Objective: To prepare homogeneous fuel blends and characterize their fundamental physicochemical properties.

Materials:

  • Hydrotreated light distillate (e.g., HVO, SPK, hydrotreated naphtha)

  • Base fuel (e.g., conventional diesel, gasoline, jet fuel)

  • Glass beakers and flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Viscometer

  • Densitometer

  • Flash point tester

  • Calorimeter

Protocol:

  • Calculate the required volumes of the hydrotreated distillate and the base fuel to achieve the desired blend ratios (e.g., 10%, 20%, 50% by volume).

  • Accurately measure the volumes using graduated cylinders or by mass using an analytical balance and the known densities of the components.

  • Combine the components in a clean, dry glass beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the mixture for at least 30 minutes at room temperature to ensure homogeneity.

  • Visually inspect the blend for any phase separation or insolubility.

  • Characterize the blend for the following properties according to the specified ASTM standards:

    • Density: ASTM D4052

    • Kinematic Viscosity: ASTM D445

    • Flash Point: ASTM D93

    • Cetane Number (for diesel blends): ASTM D613

    • Heating Value: ASTM D240

Elemental Analysis (CHNS)

Objective: To determine the carbon, hydrogen, nitrogen, and sulfur content of the fuel blends.

Apparatus:

  • CHNS elemental analyzer

Protocol (based on ASTM D5373): [15]

  • Calibrate the CHNS analyzer using certified standards.

  • Accurately weigh a small amount of the fuel sample (typically 1-5 mg) into a tin capsule.

  • Seal the capsule and place it in the autosampler of the elemental analyzer.

  • The sample is dropped into a high-temperature combustion furnace (around 900-1000°C) in the presence of excess oxygen.

  • The combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube to convert nitrogen oxides to N₂.

  • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).

  • The instrument's software calculates the percentage of C, H, N, and S based on the detector response and the sample weight.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Composition

Objective: To identify and quantify the hydrocarbon components in the fuel blends.

Apparatus:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., non-polar column for hydrocarbon analysis)

Protocol: [16][17]

  • Prepare a dilute solution of the fuel blend in a suitable solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

  • The GC oven temperature is programmed to ramp up, separating the hydrocarbon components based on their boiling points and interaction with the column's stationary phase.

  • As components elute from the GC column, they enter the mass spectrometer.

  • The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a mass spectrum for each component.

  • Identify the individual hydrocarbon species by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram.

Engine Performance and Emissions Testing

Objective: To evaluate the performance and exhaust emissions of a test engine operating on the fuel blends.

Apparatus:

  • Test engine (e.g., single-cylinder diesel engine) mounted on a dynamometer

  • Fuel supply and measurement system

  • Exhaust gas analyzer (measuring CO, CO₂, HC, NOx, and O₂)

  • Particulate matter (PM) measurement system (e.g., smoke meter or particulate sampler)

  • Data acquisition system

Protocol: [2][18][19][20]

  • Warm up the engine to a stable operating temperature using a reference fuel (e.g., conventional diesel).

  • Record baseline performance and emissions data with the reference fuel at various engine loads and speeds.

  • Switch the fuel supply to the test blend and allow the engine to stabilize.

  • For each test blend, repeat the performance and emissions measurements at the same engine operating points as the reference fuel.

  • Measure the following parameters:

    • Engine Torque and Power: From the dynamometer.

    • Fuel Consumption: Using a gravimetric or volumetric fuel flow meter.

    • Exhaust Gas Concentrations: Using the exhaust gas analyzer.

    • Particulate Matter: Using the PM measurement system.

  • Calculate the following performance and emission metrics:

    • Brake Specific Fuel Consumption (BSFC): Fuel flow rate divided by brake power.

    • Brake Thermal Efficiency (BTE): Brake power divided by the energy input from the fuel.

    • Mass Emissions (g/kWh): Calculated from the exhaust gas concentrations, exhaust flow rate, and engine power.

Visualizations

The following diagrams illustrate key processes and workflows related to the research of hydrotreated light distillates in fuel blends.

Hydrotreating_Process cluster_feed Feedstock cluster_process Hydrotreating Reactor cluster_inputs Inputs cluster_outputs Products & Byproducts Feed Vegetable Oils, Animal Fats, Petroleum Distillates Reactor High Temperature & High Pressure (with Catalyst) Feed->Reactor HLD Hydrotreated Light Distillates Reactor->HLD Byproducts Water (H2O), Propane, Gases Reactor->Byproducts Hydrogen Hydrogen (H2) Hydrogen->Reactor

Caption: A simplified diagram of the hydrotreating process.

Experimental_Workflow start Start: Define Fuel Blend Ratios blend_prep Fuel Blend Preparation & Homogenization start->blend_prep characterization Physicochemical Characterization (ASTM Methods) blend_prep->characterization elemental Elemental Analysis (CHNS) characterization->elemental gcms Compositional Analysis (GC-MS) characterization->gcms engine_testing Engine Performance & Emissions Testing elemental->engine_testing gcms->engine_testing data_analysis Data Analysis & Comparison engine_testing->data_analysis end End: Conclude on Blend Performance data_analysis->end

Caption: A typical experimental workflow for evaluating novel fuel blends.

Caption: Logical relationships between fuel properties and engine performance.

References

Measuring the Aquatic Toxicity of Petroleum Distillates: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and standardized protocols for assessing the aquatic toxicity of petroleum distillates. Aimed at researchers, scientists, and professionals in drug development, these guidelines offer a framework for consistent and reproducible toxicity testing. The protocols outlined below are based on established methodologies, including those from the Organization for Economic Co-operation and Development (OECD), to ensure data quality and comparability.

Application Notes

The aquatic toxicity of petroleum distillates is a significant concern for environmental health and safety. Due to the complex and variable nature of these substances, standardized methods are crucial for accurate hazard assessment. The primary approach involves preparing aqueous media that represent the bioavailable fraction of the petroleum product.

Preparation of Aqueous Test Media

The most common methods for preparing test solutions are the Water-Accommodated Fraction (WAF), Chemically Enhanced Water-Accommodated Fraction (CEWAF), and High-Energy Water-Accommodated Fraction (HEWAF).[1][2] The choice of method depends on the research question and the environmental scenario being simulated.

  • Water-Accommodated Fraction (WAF): This method is designed to assess the toxicity of the dissolved fraction of petroleum distillates. It is prepared by gentle mixing of the oil and water, followed by a settling period to allow larger oil droplets to separate.[3][4][5][6]

  • Chemically Enhanced Water-Accommodated Fraction (CEWAF): This preparation involves the use of a dispersant to create a stable oil-in-water emulsion, simulating the effects of chemical dispersants used in oil spill response.[3][6]

  • High-Energy Water-Accommodated Fraction (HEWAF): This method uses vigorous mixing to create a dispersion of fine oil droplets in water, representing a scenario with high physical dispersion, such as in rough seas.[1]

A general workflow for preparing these fractions and conducting subsequent toxicity tests is illustrated below.

Experimental Workflow for Aquatic Toxicity Testing of Petroleum Distillates cluster_prep Test Media Preparation cluster_test Aquatic Toxicity Testing cluster_analysis Data Analysis & Endpoints Petroleum Petroleum Distillate WAF_prep WAF Preparation (Low-energy mixing) Petroleum->WAF_prep CEWAF_prep CEWAF Preparation (Dispersant + Mixing) Petroleum->CEWAF_prep HEWAF_prep HEWAF Preparation (High-energy mixing) Petroleum->HEWAF_prep Water Aquatic Medium (e.g., Reconstituted Freshwater) Water->WAF_prep Water->CEWAF_prep Water->HEWAF_prep Dispersant Dispersant Dispersant->CEWAF_prep Daphnia_test Daphnia magna (Acute/Chronic) WAF_prep->Daphnia_test Test Solution Trout_test Rainbow Trout (Acute) WAF_prep->Trout_test Test Solution Algae_test Algal Growth Inhibition WAF_prep->Algae_test Test Solution CEWAF_prep->Daphnia_test Test Solution CEWAF_prep->Trout_test Test Solution CEWAF_prep->Algae_test Test Solution HEWAF_prep->Daphnia_test Test Solution HEWAF_prep->Trout_test Test Solution HEWAF_prep->Algae_test Test Solution EC50 EC50 (Effective Concentration) Daphnia_test->EC50 NOEC NOEC (No Observed Effect Concentration) Daphnia_test->NOEC LOEC LOEC (Lowest Observed Effect Concentration) Daphnia_test->LOEC LC50 LC50 (Lethal Concentration) Trout_test->LC50 Algae_test->EC50 Algae_test->NOEC

Experimental Workflow for Aquatic Toxicity Testing

Toxicological Endpoints and Data

Commonly used endpoints in aquatic toxicity testing include the median lethal concentration (LC50), the median effective concentration (EC50), the No Observed Effect Concentration (NOEC), and the Lowest Observed Effect Concentration (LOEC).[7][8][9] These values are determined for standard test organisms such as the water flea (Daphnia magna), rainbow trout (Oncorhynchus mykiss), and freshwater algae (e.g., Pseudokirchneriella subcapitata).

The following tables summarize quantitative toxicity data for various petroleum distillates.

Table 1: Acute Toxicity of Petroleum Distillates to Daphnia magna

Petroleum DistillateTest DurationEndpointValue (mg/L)Reference
Diesel48 hoursEC501.78[10]
Biodiesel (from recycled cooking oils)48 hoursLC504.65[10]
Oil Sludge (post-biophytoremediation, 24 months)96 hoursLC500.042[9]
Oil Sludge (post-biophytoremediation, 40 months)96 hoursLC500.366[9]

Table 2: Acute and Chronic Toxicity of Petroleum Distillates to Rainbow Trout (Oncorhynchus mykiss)

Petroleum DistillateTest DurationEndpointValue (mg/L)Reference
Norman Wells Crude Oil (WSF)96 hoursMortality8.27 (at 400 mg/L nominal)[7]
Norman Wells Crude Oil (WSF)14 daysNOEC (feeding behavior)0.14 (at 10 mg/L nominal)[7]
Norman Wells Crude Oil (WSF)14 daysLOEC (feeding behavior)0.31 (at 25 mg/L nominal)[7]
Water Accommodated Fraction96 hoursLL50>100[11]
Water Accommodated Fraction96 hoursNOELR100[12]

Table 3: Toxicity of Petroleum Distillates to Freshwater Algae

Petroleum DistillateTest OrganismTest DurationEndpointValue (mg/L)Reference
Not SpecifiedPseudokirchneriella subcapitata72 hoursErC50>100
Not SpecifiedPseudokirchneriella subcapitata72 hoursNOEC100

Mechanisms of Toxicity: Signaling Pathway Disruption

Polycyclic aromatic hydrocarbons (PAHs), significant components of petroleum distillates, are known to exert toxic effects through various molecular mechanisms. In fish embryos, PAHs can disrupt critical developmental processes, including the establishment of the dorsal-ventral body axis and cardiovascular development.[13][14]

One of the key signaling pathways affected is the Wnt/β-catenin pathway.[15][16] PAHs can lead to the abnormal accumulation of β-catenin in the nucleus, disrupting the expression of genes essential for proper embryonic development.[15] This can result in severe morphological abnormalities.[15]

Furthermore, PAHs are known to be cardiotoxic, interfering with the normal function of heart muscle cells.[13][17] They can block ion channels, such as potassium channels, which are crucial for maintaining the heart's rhythm and contractility.[13][17] This disruption can lead to arrhythmias, reduced cardiac output, and, in severe cases, heart failure.[13][14][17]

Signaling Pathway Disruption by Petroleum Distillates cluster_Wnt Wnt/β-catenin Signaling Pathway cluster_cardio Cardiotoxicity Pathway PAHs_Wnt Petroleum Hydrocarbons (e.g., PAHs) GSK3b GSK-3β PAHs_Wnt->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation Signal) nuclear_accumulation Nuclear Accumulation of β-catenin beta_catenin->nuclear_accumulation Translocation destruction_complex Destruction Complex (APC, Axin, CK1) destruction_complex->beta_catenin gene_transcription Altered Gene Transcription nuclear_accumulation->gene_transcription developmental_defects_axis Dorsal-Ventral Axis Malformation gene_transcription->developmental_defects_axis PAHs_cardio Petroleum Hydrocarbons (e.g., PAHs) ion_channels Cardiac Ion Channels (e.g., K+ channels) PAHs_cardio->ion_channels Blockage action_potential Altered Action Potential ion_channels->action_potential arrhythmia Arrhythmia action_potential->arrhythmia contractility Reduced Contractility action_potential->contractility cardiac_edema Cardiac Edema & Heart Failure arrhythmia->cardiac_edema contractility->cardiac_edema PAHs Petroleum Distillates PAHs->PAHs_Wnt PAHs->PAHs_cardio

Toxicological Signaling Pathways

Experimental Protocols

The following section provides detailed, step-by-step protocols for the preparation of test media and the execution of aquatic toxicity tests.

Protocol 1: Preparation of Water-Accommodated Fraction (WAF)

Objective: To prepare a solution containing the water-soluble components of a petroleum distillate for aquatic toxicity testing.

Materials:

  • Petroleum distillate

  • Reconstituted freshwater or saltwater (depending on the test organism)

  • Glass aspirator bottle or other suitable glass vessel with a stopcock at the bottom

  • Magnetic stirrer and stir bar

  • Glass syringe or pipette

  • Parafilm or other means to seal the vessel

Procedure:

  • Add a measured volume of the aquatic medium to the glass vessel. The volume should be such that there is a minimal headspace (e.g., less than 25% of the total volume) to reduce the loss of volatile components.

  • Using a glass syringe or pipette, add a precise amount of the petroleum distillate to the surface of the water. This is the "loading rate" and should be recorded (e.g., in g/L).

  • Place a magnetic stir bar in the vessel and place it on a magnetic stirrer.

  • Stir the mixture at a speed that creates a small vortex (approximately 10-30% of the water depth) but does not entrain the oil into the water column. The goal is to facilitate dissolution, not mechanical dispersion.[3]

  • Seal the vessel with Parafilm or a lid to prevent the loss of volatile compounds.

  • Mix for a standardized period, typically 18-24 hours.[3]

  • After mixing, allow the solution to settle for a defined period (e.g., 1-6 hours) to permit the separation of the oil and water phases.

  • Carefully collect the aqueous phase (the WAF) from the bottom of the vessel through the stopcock, ensuring that the surface oil slick is not disturbed.

  • The collected WAF is the 100% stock solution and can be used to prepare a dilution series for toxicity testing.

Protocol 2: Preparation of Chemically Enhanced Water-Accommodated Fraction (CEWAF)

Objective: To prepare a stable oil-in-water dispersion using a chemical dispersant for aquatic toxicity testing.

Materials:

  • Petroleum distillate

  • Chemical dispersant (e.g., Corexit® 9500)

  • Reconstituted freshwater or saltwater

  • Glass vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Follow steps 1 and 2 of the WAF preparation protocol.

  • Add the chemical dispersant to the oil on the water surface at a specific dispersant-to-oil ratio (DOR), for example, 1:10 or 1:20.

  • Stir the mixture at a speed that creates a vortex and visibly disperses the oil into the water column.

  • Mix for a standardized period, typically 18-24 hours.

  • Allow the solution to settle for a defined period (e.g., 1 hour).

  • Collect the aqueous phase (the CEWAF) for toxicity testing.

Protocol 3: Acute Immobilization Test with Daphnia magna (adapted from OECD 202)[18][19][20][21]

Objective: To determine the concentration of a petroleum distillate WAF, CEWAF, or HEWAF that causes immobilization in 50% of the test population of Daphnia magna over a 48-hour period.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Test solutions (WAF, CEWAF, or HEWAF) at a range of concentrations and a control

  • Glass test vessels (e.g., 50 mL beakers)

  • Temperature-controlled environment (20 ± 2°C)

  • Light source providing a 16:8 hour light:dark photoperiod

Procedure:

  • Prepare a geometric series of at least five test concentrations from the 100% stock solution, plus a control (the same aquatic medium used for dilutions).

  • Add a known volume of each test concentration and the control to replicate test vessels (at least 2 replicates per concentration).

  • Randomly introduce a specific number of Daphnia magna neonates (e.g., 10) into each test vessel.

  • Incubate the test vessels for 48 hours under the specified temperature and light conditions.

  • At 24 and 48 hours, observe and record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[18]

  • Calculate the EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Protocol 4: Acute Toxicity Test with Rainbow Trout (Oncorhynchus mykiss) (adapted from OECD 203)[8][22][23][24]

Objective: To determine the concentration of a petroleum distillate WAF, CEWAF, or HEWAF that is lethal to 50% of the test population of rainbow trout over a 96-hour period.

Materials:

  • Juvenile rainbow trout (from a single stock, acclimated to test conditions)

  • Test solutions (WAF, CEWAF, or HEWAF) at a range of concentrations and a control

  • Glass test tanks

  • Aeration system (if necessary to maintain dissolved oxygen)

  • Temperature-controlled environment (e.g., 15 ± 1°C)

Procedure:

  • Prepare at least five test concentrations in a geometric series and a control.

  • Add the test solutions and control to the test tanks.

  • Introduce a specific number of fish (e.g., 7-10) to each tank.

  • Maintain the test for 96 hours under controlled temperature and lighting conditions.

  • Monitor dissolved oxygen, pH, and temperature daily.

  • Record the number of dead fish in each tank at 24, 48, 72, and 96 hours.

  • Calculate the LC50 value and its 95% confidence limits.

Protocol 5: Algal Growth Inhibition Test (adapted from OECD 201)[25][26][27][28][29]

Objective: To determine the effect of a petroleum distillate WAF, CEWAF, or HEWAF on the growth of a freshwater green alga.

Materials:

  • Exponentially growing culture of a freshwater green alga (e.g., Pseudokirchneriella subcapitata)

  • Test solutions (WAF, CEWAF, or HEWAF) at a range of concentrations and a control, supplemented with nutrients

  • Sterile glass flasks or microplates

  • Incubator with controlled temperature (21-24°C) and continuous illumination

Procedure:

  • Prepare a geometric series of at least five test concentrations and a control.

  • Inoculate each test flask or well with a known density of algal cells.

  • Incubate for 72 hours under constant illumination and temperature.

  • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and at 24, 48, and 72 hours.

  • Calculate the average specific growth rate for each concentration.

  • Determine the EC50 for growth rate inhibition and the NOEC.

References

Troubleshooting & Optimization

Overcoming challenges in the analysis of complex hydrocarbon mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Complex Hydrocarbon Mixtures

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the analysis of complex hydrocarbon mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of complex hydrocarbon mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).

Chromatography & Peak Shape Issues

Q1: What are the likely causes of poor peak resolution or peak overlap in my chromatogram, and how can I resolve this?

A1: Poor peak resolution in complex hydrocarbon analysis is a common challenge, often stemming from inadequate separation of isomers and other closely boiling compounds.[1] Here are the primary causes and solutions:

  • Inadequate Column Selection or Efficiency: The choice of GC column is critical for separating complex mixtures.[2][3]

    • Solution: Optimize your column selection based on the analytes of interest. For detailed hydrocarbon analysis (DHA), a long, high-resolution capillary column is typically required.[4] Consider columns with different stationary phases to improve selectivity.[2]

  • Incorrect GC Parameters: The temperature program and carrier gas flow rate significantly impact resolution.

    • Solution: Adjust the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.[1] Optimizing the carrier gas flow rate can also enhance resolution.[1]

  • Improper Sample Preparation: A complex sample matrix can lead to co-elution.

    • Solution: Employ sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering compounds.[2]

Troubleshooting Workflow for Poor Peak Resolution

Poor_Resolution Start Poor Peak Resolution Observed Check_Column 1. Review GC Column - Is it appropriate for hydrocarbon analysis? - Is it old or degraded? Start->Check_Column Optimize_Parameters 2. Optimize GC Parameters - Lower oven temperature ramp rate. - Adjust carrier gas flow rate. Check_Column->Optimize_Parameters Column is appropriate and in good condition Resolved Resolution Improved Check_Column->Resolved Replace with new/ appropriate column Sample_Prep 3. Evaluate Sample Preparation - Is the sample matrix complex? - Are there interfering compounds? Optimize_Parameters->Sample_Prep Resolution still poor Optimize_Parameters->Resolved Parameters optimized Advanced_Techniques 4. Consider Advanced Techniques - 2D-GC (GCxGC) - High-resolution MS Sample_Prep->Advanced_Techniques Complex matrix identified Sample_Prep->Resolved Implement SPE or other cleanup Advanced_Techniques->Resolved

Figure 1. Troubleshooting workflow for poor peak resolution.

Q2: My peaks are tailing. What are the common causes and how can I fix this?

A2: Peak tailing can be caused by several factors, broadly categorized as physical or chemical issues within the GC system.[5]

  • Active Sites in the System: Polar or active compounds can interact with active sites in the inlet liner, column, or connections, leading to tailing.[6][7]

    • Solution: Use a deactivated inlet liner and ensure all connections are inert. Trimming a small portion (e.g., 10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[8][9]

  • Improper Column Installation: A poorly cut or installed column can create dead volume, causing peak tailing.[6]

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[6][10]

  • Column Contamination: Buildup of non-volatile material on the column can lead to peak distortion.[5][11]

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If tailing persists, trimming the column inlet is recommended.[2]

Q3: I'm observing peak fronting in my chromatogram. What does this indicate?

A3: Peak fronting, where the peak appears as a sharp rise followed by a sloping tail, is often a sign of column overload or an injection issue.[7]

  • Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase.[2][12]

    • Solution: Reduce the injection volume or dilute the sample.[7][12]

  • Incompatible Injection Solvent: If the sample solvent is significantly different in polarity from the stationary phase, it can cause poor peak shape.

    • Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the GC column's stationary phase.[9]

Baseline & Data Quality Issues

Q4: My baseline is noisy and/or drifting. What are the potential sources and solutions?

A4: Baseline instability can obscure small peaks and affect integration accuracy. Common causes include:

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaks in the gas lines can introduce noise.[13][14]

    • Solution: Ensure high-purity carrier gas and install/replace gas purifiers. Perform a leak check on the system.[14][15]

  • Column Bleed: At high temperatures, the stationary phase can degrade and elute, causing a rising baseline.[12][13]

    • Solution: Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum temperature limit.[12]

  • Detector Contamination: A dirty detector can result in a noisy or drifting baseline.

    • Solution: Clean the detector as per the instrument manual's guidelines.[12][13]

Logical Diagram for Troubleshooting Baseline Instability

Baseline_Instability Start Baseline Instability (Noise/Drift) Check_Gas 1. Check Carrier Gas & System Leaks - Purity of gas? - Gas purifiers installed? - System leak-free? Start->Check_Gas Check_Column 2. Evaluate Column Bleed - Is the temperature program appropriate? - Is the column old or damaged? Check_Gas->Check_Column Gas and system are fine Stable Baseline Stable Check_Gas->Stable Replaced gas/ fixed leaks Check_Detector 3. Inspect Detector - Is the detector clean? - Are detector gases flowing correctly? Check_Column->Check_Detector Column is not bleeding Check_Column->Stable Conditioned/ replaced column Check_Detector->Stable Cleaned detector/ adjusted gas flows

Figure 2. Logical diagram for troubleshooting baseline instability.

Q5: How can I differentiate between isomers that are co-eluting?

A5: Separating isomers is a significant challenge in hydrocarbon analysis due to their similar physical and chemical properties.[16]

  • High-Resolution Capillary Columns: Using longer columns with smaller internal diameters and optimized stationary phases can improve the separation of isomers.[16]

  • Temperature Program Optimization: A very slow temperature ramp or even isothermal segments at specific temperatures can enhance the resolution of isomeric pairs.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides significantly higher peak capacity and is often necessary for resolving complex isomeric mixtures.[8]

Quantitative Data & Experimental Protocols

Data Presentation

Table 1: Comparison of GC Columns for Hydrocarbon Separation

Column TypeStationary PhaseDimensions (L x ID x df)ApplicationTypical Resolution (Rs) for Critical Pairs*
Petrocol™ DH 100% Dimethylpolysiloxane100 m x 0.25 mm x 0.5 µmDetailed Hydrocarbon Analysis (DHA)1-Methylcyclopentane/Benzene: >1.5
HP-PLOT Q Divinylbenzene/Ethyleneglycol Dimethacrylate30 m x 0.32 mm x 20 µmLight Hydrocarbons (C1-C6)Ethane/Ethene: >2.0
DB-1 100% Dimethylpolysiloxane60 m x 0.25 mm x 0.25 µmGeneral Hydrocarbon Profilingn-Heptane/Isooctane: >1.8
Rtx-DHA-100 Proprietary100 m x 0.25 mm x 0.5 µmASTM D6729m-Xylene/p-Xylene: >1.2

*Resolution values are typical and may vary depending on the specific analytical conditions.

Table 2: Efficiency of SPE Sorbents for Hydrocarbon Extraction from Water

SPE SorbentSorbent TypeTarget AnalytesAverage Recovery (%)Reference
C18 Reversed-Phase SilicaPolycyclic Aromatic Hydrocarbons (PAHs)72.1 - 118[17]
HLB Hydrophilic-Lipophilic Balanced PolymerBroad range of polar and non-polar hydrocarbons>85[18]
Carbonized SCB Carbon-basedGeneral HydrocarbonsComparable to commercial sorbents[19]
Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of Hydrocarbons from Water

This protocol provides a general procedure for extracting hydrocarbons from a water sample using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the C18 cartridge to wet the sorbent.[20]

    • Flush the cartridge with 5-10 mL of deionized water, ensuring the sorbent does not go dry.[20]

  • Sample Loading:

    • Load the water sample (e.g., 150 mL) onto the cartridge at a constant flow rate (e.g., 5 mL/min).[21]

  • Washing:

    • Wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of deionized water) to remove any polar interferences.[22]

  • Drying:

    • Dry the cartridge by passing a stream of air or nitrogen through it for 10-20 minutes to remove residual water.[21]

  • Elution:

    • Elute the retained hydrocarbons with a small volume of a non-polar solvent (e.g., 2 x 1 mL of hexane or dichloromethane). Collect the eluate.

  • Concentration & Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen if necessary, and then reconstituted in a suitable solvent for GC-MS analysis.

Experimental Workflow for SPE of Hydrocarbons

SPE_Workflow Start Start: Water Sample Conditioning 1. Condition SPE Cartridge (Methanol then Water) Start->Conditioning Loading 2. Load Water Sample Conditioning->Loading Washing 3. Wash with Weak Solvent (e.g., Deionized Water) Loading->Washing Drying 4. Dry Cartridge (Air/Nitrogen Stream) Washing->Drying Elution 5. Elute Hydrocarbons (e.g., Hexane) Drying->Elution Analysis 6. Concentrate & Analyze by GC-MS Elution->Analysis End End: Hydrocarbon Data Analysis->End

References

Technical Support Center: Optimizing Aromatic Compound Separation from Hydrotreated Distillates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of aromatic compound separation from hydrotreated distillates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of aromatic compounds from hydrotreated distillates using techniques such as solvent extraction and extractive distillation.

1. Why is the aromatic recovery lower than expected in my solvent extraction process?

Low aromatic recovery can be attributed to several factors related to the solvent, operating conditions, and feed composition.

  • Sub-optimal Solvent-to-Feed Ratio: An inadequate amount of solvent will not be sufficient to effectively dissolve and extract the aromatic compounds. Conversely, an excessively high ratio can lead to dilution effects. It is crucial to optimize this ratio for your specific system.[1]

  • Incorrect Solvent Selection: The chosen solvent may not have the ideal selectivity or capacity for the specific aromatic compounds in your feed. For instance, while some ionic liquids exhibit high selectivity, they may have a lower distribution ratio compared to conventional solvents like sulfolane, requiring a larger solvent volume.[2][3]

  • Temperature Effects: The extraction temperature influences both solvent selectivity and the solubility of the aromatics. For some solvents, increasing the temperature can decrease the concentration of extracted aromatics.[1] Finding the optimal temperature is key to maximizing recovery.

  • Insufficient Mixing: Inadequate mixing in the extractor can lead to poor mass transfer between the feed and solvent phases, resulting in incomplete extraction.[4]

  • Analyte Breakthrough: During solid-phase extraction (SPE), if the analyte is found in the flow-through, it could indicate that the sample solvent is too strong, the pH is incorrect, or the loading flow rate is too high.[5]

Solutions:

  • Optimize Solvent-to-Feed Ratio: Conduct experiments with varying solvent-to-feed ratios to determine the optimal point for your specific feed and solvent system.

  • Re-evaluate Solvent Choice: Consider the properties of different solvents. For example, N-methyl-2-pyrrolidinone (NMP) is a suitable solvent for both mono- and poly-aromatic compounds.[6] Ionic liquids can also be highly effective alternatives to conventional solvents.[7][8]

  • Adjust Operating Temperature: Experiment with different extraction temperatures to find the balance between selectivity and solubility that yields the highest recovery.

  • Ensure Proper Mixing: Verify that your mixing apparatus provides sufficient agitation to ensure good contact between the phases.

  • For SPE: If analyte breakthrough occurs, consider diluting the sample in a weaker solvent, adjusting the pH, reducing the flow rate during sample loading, or using a stronger sorbent.[5]

2. What causes emulsion formation during liquid-liquid extraction, and how can I resolve it?

Emulsions are a common issue in liquid-liquid extraction, appearing as a stable third layer between the organic and aqueous phases, making separation difficult. They are often caused by the presence of surfactants or finely divided solids in the sample.[9][10]

Causes:

  • High Agitation Speed: Vigorous shaking or stirring can promote the formation of stable emulsions.[9]

  • Presence of Surfactants: Compounds that have affinity for both the aqueous and organic phases can stabilize emulsions.[9][10]

  • Finely Divided Solids: Particulate matter can accumulate at the interface and stabilize emulsions.[10]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[9]

  • "Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[9][11][12]

  • Centrifugation: Spinning the mixture in a centrifuge can force the separation of the layers.[10][11]

  • Filtration: Passing the emulsion through a bed of glass wool or a filter aid like Celite can help to break it.[13]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[9]

  • Thermal Shock: Suddenly cooling the emulsion can increase the interfacial tension between the phases and promote coalescence.[10]

  • Acidification: If the emulsion is caused by surfactants like soaps, acidifying the sample to a pH of 2 can help break the emulsion.[12]

3. I am observing corrosion in my aromatic extraction unit. What are the likely causes and how can I mitigate it?

Corrosion in aromatic extraction units, particularly those using sulfolane, is a significant operational issue that can lead to equipment failure. The primary culprits are often oxygen and chlorides in the feed stream.[14][15][16][17][18]

Causes:

  • Oxygen Ingress: Oxygen can enter the system through storage tanks or leaks in vacuum circuits. It promotes the degradation of solvents like sulfolane, forming acidic byproducts that are corrosive.[14][15][16][17]

  • Chloride Contamination: Chlorides can be present in the feed and tend to accumulate in the solvent. They can promote the deterioration of the solvent and accelerate corrosion, especially pitting and stress corrosion cracking in stainless steel.[18]

  • High Temperatures: Elevated temperatures can accelerate the degradation of the solvent, leading to the formation of corrosive compounds.[14][16][17]

Mitigation Strategies:

  • Oxygen Removal:

    • Nitrogen Blanketing: Keep feed and solvent storage tanks under a nitrogen blanket to prevent oxygen ingress.[14][15]

    • Oxygen Stripping: Process purchased feeds through an oxygen stripper or fractionation tower.[14]

    • Leak Detection: Regularly check for and repair leaks in any equipment operating under a vacuum.[14]

  • Chloride Management:

    • Feedstock Monitoring: Regularly analyze the feed for chloride content.

    • Upstream Chloride Removal: Implement measures to remove chlorides from the feed before it enters the extraction unit.

  • Temperature Control:

    • Maintain Recommended Temperatures: Operate the unit within the recommended temperature limits for the solvent to minimize degradation. For sulfolane, the bulk temperature should be kept below 350°F.[14]

    • Avoid Local Hotspots: Ensure proper design and operation of reboilers to prevent localized overheating of the solvent.[14]

  • Solvent Quality Monitoring:

    • Regularly test the solvent for pH, acid number, and degradation products.

    • Utilize solvent regeneration systems to remove degradation products and maintain solvent quality.[15]

Frequently Asked Questions (FAQs)

Q1: What are the key properties to consider when selecting a solvent for aromatic extraction?

The ideal solvent should exhibit high selectivity for aromatic compounds, meaning it preferentially dissolves aromatics over non-aromatics. It should also have a high capacity (solvency) to dissolve a significant amount of aromatics. Other important factors include a boiling point that is significantly different from the extracted components to allow for easy solvent recovery, low cost, low toxicity, and thermal stability.

Q2: What is the role of water in the solvent for aromatic extraction?

Water is sometimes added as a co-solvent to modify the properties of the primary solvent. For example, in the N-(β-cyanoethyl)-ε-caprolactam (NCECL) system, the addition of a small amount of water (e.g., 2% by weight) can impact the extract yield.[19] In some processes, water is used to enhance the selectivity of the solvent.[20] However, the water content needs to be carefully controlled as it can also affect the solubility of the aromatics and the overall process efficiency.[21][22][23][24]

Q3: How can I determine the aromatic content of my samples?

A standard method for determining the aromatic content in middle distillates is High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector, as outlined in ASTM D6591.[25][26][27][28][29] This method separates the sample into non-aromatic, mono-aromatic, di-aromatic, and tri+-aromatic hydrocarbon fractions.

Q4: What is the difference between solvent extraction and extractive distillation?

  • Solvent Extraction (Liquid-Liquid Extraction): This process involves using a liquid solvent to selectively dissolve and separate aromatic compounds from the hydrocarbon feed in the liquid phase.

  • Extractive Distillation: This is a distillation process where a high-boiling, non-volatile solvent is added to the distillation column. The solvent alters the relative volatilities of the components, making the separation of close-boiling aromatics and non-aromatics easier.

Q5: What are some common solvents used for aromatic extraction?

Commonly used industrial solvents include:

  • Sulfolane: Widely used due to its high selectivity and thermal stability.[2][7]

  • N-Methyl-2-pyrrolidone (NMP): Another effective solvent with good solvency for aromatics.[6][7][30]

  • Glycols (e.g., diethylene glycol, triethylene glycol): Used in some processes for aromatic extraction.

  • Ionic Liquids: A newer class of solvents that can offer high selectivity and negligible vapor pressure, making solvent recovery easier.[2][3][7][8]

Data Presentation

Table 1: Comparison of Solvents for Toluene/Heptane Separation

SolventSelectivity (Toluene/Heptane)Toluene Distribution RatioReference
Sulfolane~30.9~0.31[3]
[mebupy]BF4~53.6~0.44[3]
[emim][SCN]> 90Low[2]
[emim][DEP]Competitive with SulfolaneCompetitive with Sulfolane[2]
[emim][TCM]Competitive with SulfolaneCompetitive with Sulfolane[2]
[emim][Tf2N]Competitive with SulfolaneCompetitive with Sulfolane[2]

Table 2: Optimal Operating Conditions from Literature Examples

FeedstockSolventSolvent-to-Feed RatioTemperatureWater Content in SolventReference
Naphtha ReformateN-(β-cyanoethyl)-ε-caprolactam (NCECL)2:150°C2% by weight[19]
AW-406 (Commercial Hexane)Tetrahydrofurfuryl alcohol (THFA) + Water2.5:125°C15% by volume in solvent mix[31]
Naphtha[mebupy]BF4> 1.65--[32]
Heavy NaphthaDimethyl sulfoxide (DMSO)5:163°C-[1]

Experimental Protocols

Protocol 1: Determination of Aromatic Content by HPLC (Based on ASTM D6591)

This protocol outlines the general steps for determining the aromatic hydrocarbon types in middle distillates.

1. Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pumping system capable of delivering a constant flow rate.

  • Sample injection system (manual or autosampler).

  • A polar analytical column (e.g., silica or amino-bonded silica).

  • Refractive Index (RI) detector.

  • Data acquisition and processing system.

2. Reagents and Materials:

  • Mobile phase: HPLC-grade n-heptane.

  • Calibration standards: Prepare standards of known concentrations of representative mono-aromatic (e.g., toluene), di-aromatic (e.g., naphthalene), and tri+-aromatic (e.g., phenanthrene) compounds in n-heptane.

3. Procedure:

  • System Preparation: Set up the HPLC system according to the manufacturer's instructions. Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved on the RI detector.

  • Calibration: Inject a series of calibration standards of different concentrations to generate a calibration curve for each aromatic type (peak area vs. concentration).

  • Sample Preparation: Accurately weigh a known amount of the hydrotreated distillate sample and dilute it with a known volume of n-heptane.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the non-aromatic, mono-aromatic, di-aromatic, and tri+-aromatic fractions based on their retention times relative to the calibration standards.

    • At a predetermined time, the column flow is reversed (backflushed) to elute the tri+-aromatics as a single peak.[25][26]

    • Calculate the concentration of each aromatic type in the sample by comparing the peak areas to the calibration curves.

    • The total aromatic content is the sum of the individual aromatic hydrocarbon types.[25]

Protocol 2: General Laboratory-Scale Liquid-Liquid Extraction

This protocol provides a basic procedure for a single-stage liquid-liquid extraction using a separatory funnel.[33][34][35][36]

1. Materials:

  • Separatory funnel of appropriate size.

  • Ring stand and clamp.

  • Beakers or Erlenmeyer flasks for collecting the layers.

  • Hydrotreated distillate sample.

  • Selected extraction solvent.

2. Procedure:

  • Setup: Mount the separatory funnel securely in a ring clamp on a ring stand. Ensure the stopcock is closed and place a beaker below the funnel to catch any potential leaks.

  • Adding Liquids:

    • Carefully pour the hydrotreated distillate sample into the separatory funnel.

    • Add the appropriate volume of the extraction solvent to achieve the desired solvent-to-feed ratio.

  • Extraction:

    • Stopper the separatory funnel and, holding the stopper and stopcock firmly, invert the funnel.

    • Vent the funnel by opening the stopcock to release any pressure buildup. Close the stopcock.

    • Gently shake or rock the funnel for a few minutes to allow for intimate contact between the two phases. Avoid vigorous shaking to prevent emulsion formation.[9] Periodically vent the funnel.

  • Phase Separation:

    • Return the funnel to the ring stand and allow the layers to separate completely. The denser layer will be at the bottom.

  • Draining the Layers:

    • Remove the stopper from the top of the funnel.

    • Carefully open the stopcock and drain the bottom layer into a clean beaker or flask.

    • Close the stopcock just as the interface reaches the stopcock.

    • Pour the top layer out through the top opening of the separatory funnel to avoid contamination.

  • Analysis:

    • The two separated layers (the raffinate and the extract) can now be analyzed to determine the efficiency of the aromatic separation.

Visualizations

Experimental Workflows

SolventExtractionWorkflow Solvent Extraction Experimental Workflow Feed Hydrotreated Distillate Feed Mixer Mixing Vessel (e.g., Separatory Funnel) Feed->Mixer Solvent Extraction Solvent Solvent->Mixer Settler Settling & Phase Separation Mixer->Settler Agitation Raffinate Raffinate (Non-aromatic rich) Settler->Raffinate Upper Phase Extract Extract (Aromatic rich) Settler->Extract Lower Phase Analysis Analysis (e.g., HPLC) Raffinate->Analysis Extract->Analysis ExtractiveDistillationWorkflow Extractive Distillation Logical Workflow cluster_feed Feed Preparation cluster_separation Separation Column cluster_recovery Solvent Recovery Feed Hydrotreated Distillate Feed ED_Column Extractive Distillation Column Feed->ED_Column Enters middle of column Raffinate Raffinate (Non-aromatics) ED_Column->Raffinate Overhead Product Rich_Solvent Rich Solvent (Solvent + Aromatics) ED_Column->Rich_Solvent Bottoms Product Solvent_Stripper Solvent Stripper Solvent Lean Solvent Solvent_Stripper->Solvent Bottoms Product (Recycled) Aromatics Pure Aromatics Solvent_Stripper->Aromatics Overhead Product Solvent->ED_Column Enters top of column Rich_Solvent->Solvent_Stripper

References

Technical Support Center: Enhancing Lubricant Thermal Stability with Hydrotreated Light Distillates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the thermal stability of lubricants using hydrotreated light distillates.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions in a clear question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
TSG-01 Why is my lubricant formulation showing unexpected discoloration (darkening) after thermal stability testing? 1. Oxidation: The base oil or additives are oxidizing at elevated temperatures. Hydrotreated distillates, while stable, can still oxidize under stress. 2. Additive Degradation: Certain additives, especially some types of antioxidants, can form colored byproducts as they degrade. 3. Contamination: Trace metals (like copper or iron) from equipment can act as catalysts, accelerating oxidation and discoloration.[1][2] 4. Incompatibility: An additive may be reacting with the hydrotreated base stock or other components at high temperatures. 5. Photochemical Reaction: Exposure to UV light can accelerate oxidation and darken the oil.1. Improve Antioxidant Package: Consider using more robust antioxidants or a synergistic blend (e.g., aminic and phenolic).[2] 2. Review Additive Selection: Ensure all additives are thermally stable at the target temperature. Consult supplier data for degradation temperatures. 3. Ensure Cleanliness: Use scrupulously clean glassware and equipment to avoid metal contamination. Consider using metal deactivator additives. 4. Conduct Compatibility Studies: Test binary mixtures of the base oil and each additive at the test temperature to screen for incompatibilities. 5. Protect from Light: Store samples in amber bottles or in the dark to prevent photochemical reactions.
TSG-02 My formulation with a high percentage of hydrotreated light distillate shows a poor response to antioxidants. What's happening? 1. Low Aromatic Content: Hydrotreated distillates have very low aromatic content. Some antioxidants, particularly certain aminic types, require a minimal level of aromatics to remain soluble and effective.[3] 2. Additive Antagonism: The chosen antioxidant may be interacting negatively with another additive in the formulation, reducing its effectiveness.[4] 3. Incorrect Antioxidant Type: The antioxidant may not be suitable for the specific temperature range or the type of oxidative stress being applied. 4. Depletion of Natural Antioxidants: The hydrotreating process removes naturally occurring sulfur compounds that can act as antioxidants.[5]1. Use Ashless Antioxidants: Consider antioxidants specifically designed for highly refined base oils. 2. Incorporate a Co-solvent or Ester: A small amount of a suitable ester or a different base oil with higher solvency can help keep the antioxidant dissolved. 3. Evaluate Synergistic Blends: Test combinations of different antioxidant types (e.g., phenolic and aminic) to find a synergistic effect. 4. Consult Additive Suppliers: Work with suppliers to select an antioxidant package optimized for Group II or Group III base stocks.
TSG-03 I'm observing an unexpected increase in viscosity after thermal testing. Why? 1. Polymerization: High-temperature degradation can lead to the formation of larger molecules (polymers), causing the oil to thicken.[2] 2. Insoluble Formation: Oxidation byproducts can be insoluble, leading to the formation of sludge and varnish, which increases viscosity.[6] 3. Volatility of Light Ends: If the formulation contains very light components, their evaporation can lead to a higher concentration of the more viscous components, increasing the overall viscosity.1. Improve Antioxidant System: A more effective antioxidant package can inhibit the polymerization reactions. 2. Add Dispersants: Dispersant additives can help keep oxidation byproducts soluble and prevent them from agglomerating. 3. Review Base Oil Cut: Ensure the hydrotreated light distillate used has a narrow boiling range and low volatility for the target application temperature.
TSG-04 My TGA results show a lower-than-expected onset of decomposition. What does this indicate? 1. Volatility: The initial weight loss may be due to the evaporation of lighter fractions in the base oil rather than thermal decomposition.[7] 2. Contamination: The presence of impurities can lower the thermal stability of the lubricant. 3. Additive Degradation: A less thermally stable additive may be decomposing before the base oil.1. Use a Modulated TGA: This can help differentiate between weight loss due to evaporation and decomposition. 2. Correlate with DSC: A corresponding endothermic event in a DSC analysis would suggest evaporation, while an exothermic event would indicate decomposition. 3. Test Individual Components: Run TGA on the base oil and each additive separately to identify any components with poor thermal stability.

Frequently Asked Questions (FAQs)

Formulation and Composition

Q1: What are the main benefits of using hydrotreated light distillates to improve lubricant thermal stability?

A1: Hydrotreated light distillates, which are typically API Group II or Group III base oils, offer several advantages for improving thermal stability:

  • High Purity: The hydrotreating process removes impurities like sulfur, nitrogen, and reactive aromatic compounds.[5] These impurities can act as precursors to oxidation and thermal degradation.

  • High Degree of Saturation: These base oils consist of highly saturated paraffinic molecules, which are inherently more resistant to thermal breakdown and oxidation compared to the unsaturated and aromatic molecules found in less refined Group I oils.[8]

  • Excellent Oxidation Stability: Due to their purity and saturation, these oils are more resistant to reacting with oxygen, especially at high temperatures, which is a primary cause of lubricant degradation.[5][8]

Q2: Are there any drawbacks to using hydrotreated light distillates in high-temperature formulations?

A2: Yes, while they offer excellent thermal stability, there are some considerations:

  • Lower Solvency: Their low aromatic content can lead to poor solubility of certain additives, particularly some types of antioxidants and anti-wear agents.[3] This requires careful additive selection.

  • Reduced Natural Antioxidant Capacity: The hydrotreating process removes naturally occurring sulfur compounds that can provide some antioxidant benefit.[5] This means the formulation is more reliant on the added antioxidant package.

  • Lower Lubricity in some cases: The removal of polar compounds during hydrotreating can sometimes result in lower inherent lubricity compared to less refined base oils. This may necessitate the use of friction modifiers or anti-wear additives.

Q3: How do I choose the right antioxidant for a lubricant based on hydrotreated light distillates?

A3: Choosing the right antioxidant is critical. Consider the following:

  • Solubility: Ensure the antioxidant is soluble in the highly paraffinic base oil at both ambient and operating temperatures.

  • Temperature Range: Select an antioxidant that is effective at the target operating temperature of the lubricant. High-temperature antioxidants include hindered phenols and aromatic amines.[2]

  • Synergy: Consider using a blend of antioxidants. For example, a combination of a phenolic antioxidant (a radical scavenger) and an aminic antioxidant can provide a synergistic effect, offering better protection than either one alone.[9]

  • Additive Compatibility: Ensure the antioxidant does not have an antagonistic effect with other additives in the formulation.[4]

Experimental and Testing

Q4: What is the difference between thermal stability and oxidative stability, and how do I test for each?

A4:

  • Thermal Stability is the lubricant's ability to resist decomposition due to heat in the absence of oxygen. It is primarily evaluated using Thermogravimetric Analysis (TGA) , which measures weight loss as a function of temperature in an inert atmosphere (e.g., nitrogen).[7]

  • Oxidative Stability is the lubricant's resistance to chemical breakdown due to reaction with oxygen, which is often accelerated by heat and catalysts. It can be evaluated using several methods:

    • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with oxidation, providing an Oxidation Onset Temperature (OOT) or Oxidation Induction Time (OIT).[10][11]

    • Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272): This test measures the time it takes for the oxygen pressure in a sealed vessel containing the lubricant, water, and a copper catalyst to drop, indicating oxygen consumption.[12]

    • Turbine Oil Stability Test (TOST, ASTM D943): This method evaluates oxidation stability in the presence of oxygen, water, and metal catalysts over a long period.[1][13]

Q5: My DSC results show a broad exotherm. What does this signify?

A5: A broad exotherm in a DSC analysis for oxidative stability typically indicates that the oxidation process is occurring over a wide temperature range and may involve multiple, overlapping reactions. This can be characteristic of complex lubricant formulations. It is important to consistently use the onset temperature of this exotherm for comparison between samples.

Q6: Can I use TGA in an air or oxygen atmosphere to assess oxidative stability?

A6: Yes, running a TGA experiment in an air or oxygen atmosphere can provide information on oxidative stability. By comparing the TGA curve in an oxidizing atmosphere to the one in an inert (nitrogen) atmosphere, you can differentiate between weight loss due to volatility and weight loss due to oxidative decomposition. A lower decomposition temperature in the oxidizing atmosphere indicates lower oxidative stability.

Quantitative Data

The thermal and oxidative stability of a lubricant is significantly influenced by the type of base oil used. Hydrotreated light distillates fall under API Group II and Group III classifications, which are characterized by their high purity and saturation levels.

Table 1: Comparison of Typical Properties of API Base Oil Groups

PropertyGroup IGroup IIGroup III
Saturates < 90%≥ 90%≥ 90%
Sulfur > 0.03%≤ 0.03%≤ 0.03%
Viscosity Index (VI) 80 - 11980 - 119≥ 120
Relative Oxidation Stability GoodVery GoodExcellent
Relative Thermal Stability GoodVery GoodExcellent

Data compiled from multiple sources.[5][8][14][15]

Table 2: Illustrative Thermal Stability Data (TGA)

Lubricant Base OilOnset of Decomposition (°C) in N₂Temperature at 50% Weight Loss (°C) in N₂
Typical Group I ~250 - 270~310 - 330
Typical Group II (Hydrotreated) ~270 - 290~330 - 350
Typical Group III (Severely Hydrotreated) ~290 - 310~350 - 370
Engine Oil with Additives ~298~357

This table provides representative data based on typical performance characteristics. Actual values can vary significantly with the specific oil and additives used.[16]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability of the lubricant formulation by measuring weight loss as a function of temperature in an inert atmosphere.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and weight are calibrated according to the manufacturer's specifications.

  • Sample Preparation: Place approximately 10-15 mg of the lubricant sample into a clean TGA crucible (platinum or ceramic).[17]

  • Atmosphere: Set the purge gas to high-purity nitrogen with a flow rate of 60-100 mL/min.[7]

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[7][16]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • Record the temperatures at 5%, 50%, and 90% weight loss for comparative analysis.[16]

Protocol 2: Pressure Differential Scanning Calorimetry (PDSC) for Oxidative Stability

Objective: To determine the oxidative stability of the lubricant by measuring the Oxidation Induction Time (OIT) under isothermal conditions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow.

  • Sample Preparation: Place approximately 3 mg of the lubricant sample into an open aluminum pan.[10]

  • Test Conditions:

    • Place the sample pan in the PDSC cell.

    • Increase the cell temperature to the desired isothermal test temperature (e.g., 200°C) at a rapid rate (e.g., 100°C/min) under a nitrogen atmosphere.[10]

    • Allow the temperature to equilibrate for 2 minutes.[10]

    • Pressurize the cell with pure oxygen to 3.5 MPa (500 psi).[10]

    • Maintain an oxygen flow rate of 100 mL/min.[10]

  • Data Analysis:

    • Record the heat flow signal over time.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[10] A longer OIT indicates higher oxidative stability.

Visualizations

Lubricant_Degradation_Pathway cluster_0 High Temperature Operation cluster_1 Degradation Triggers cluster_2 Degradation Mechanisms cluster_3 Degradation Products & Effects Lubricant Lubricant in Service Heat Heat (>200°C) Lubricant->Heat Oxygen Oxygen (Air) Lubricant->Oxygen Catalysts Metal Catalysts (Fe, Cu) Lubricant->Catalysts Thermal_Degradation Thermal Degradation (No Oxygen) Heat->Thermal_Degradation Oxidation Oxidation Oxygen->Oxidation Catalysts->Oxidation Accelerates Viscosity_Increase Increased Viscosity Thermal_Degradation->Viscosity_Increase Oxidation->Viscosity_Increase Sludge Sludge & Varnish Oxidation->Sludge Acids Corrosive Acids Oxidation->Acids Discoloration Discoloration Oxidation->Discoloration

Caption: Key pathways of lubricant degradation under thermal stress.

Troubleshooting_Workflow Start Poor Thermal Stability Observed (e.g., Discoloration, Viscosity Increase) Check_Oxidation Is oxidation the primary issue? Start->Check_Oxidation Check_Additives Review Additive Package Check_Oxidation->Check_Additives Yes Check_Contamination Check for Contamination Check_Oxidation->Check_Contamination No (Suspect Purely Thermal) Check_Additives->Check_Contamination No Improve_Antioxidants Action: Improve Antioxidant Package (Type, Concentration, Synergy) Check_Additives->Improve_Antioxidants Yes Clean_System Action: Ensure System Cleanliness and Use Metal Deactivators Check_Contamination->Clean_System Yes Check_Solubility Is additive solubility an issue? Improve_Antioxidants->Check_Solubility Use_Cosolvent Action: Use Co-solvent or Ester to Improve Solubility Check_Solubility->Use_Cosolvent Yes Review_Compatibility Action: Check for Additive Antagonism/Incompatibility Check_Solubility->Review_Compatibility No End Re-test Formulation Use_Cosolvent->End Review_Compatibility->End Clean_System->End

Caption: A logical workflow for troubleshooting poor thermal stability.

References

Technical Support Center: GC-MS Analysis of N,N'-di-sec-butyl-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the GC-MS analysis of N,N'-di-sec-butyl-p-phenylenediamine, a common antioxidant in various industrial products.

Important Note on Chemical Identification: The provided EINECS number 265-486-0 corresponds to "Naphtha (petroleum), hydrodesulfurized light, dearomatized." However, the chemical name specified, N,N'-di-sec-butyl-p-phenylenediamine, is associated with EC number 202-992-2 and CAS number 101-96-2. This guide will focus on troubleshooting the analysis of N,N'-di-sec-butyl-p-phenylenediamine .

Frequently Asked Questions (FAQs)

Q1: What are the most common matrices in which N,N'-di-sec-butyl-p-phenylenediamine is analyzed?

N,N'-di-sec-butyl-p-phenylenediamine is primarily used as an antioxidant and antiozonant in a variety of materials. Therefore, it is commonly analyzed in complex matrices such as:

  • Rubber and elastomeric materials[1][2]

  • Plastics and polymers[3][4][5]

  • Lubricating oils and fuels

  • Adhesives and sealants

Q2: What are matrix effects in GC-MS and how do they affect the analysis of N,N'-di-sec-butyl-p-phenylenediamine?

Matrix effects in GC-MS occur when components of the sample matrix, other than the analyte of interest, interfere with the analysis, leading to inaccurate quantification.[6][7] These effects can manifest as either signal enhancement or signal suppression.[6][8]

  • Signal Enhancement: This is a common phenomenon in GC-MS where co-eluting matrix components can mask active sites in the GC inlet and column.[8] This protection of the analyte from degradation or adsorption can lead to a higher than actual measured concentration.

  • Signal Suppression: This occurs when matrix components interfere with the ionization of the target analyte in the MS source, leading to a lower signal and an underestimation of the concentration.

For a semi-volatile and relatively active compound like N,N'-di-sec-butyl-p-phenylenediamine, matrix effects can be a significant challenge, especially at low concentrations.

Q3: What are the typical sample preparation techniques to extract N,N'-di-sec-butyl-p-phenylenediamine from its matrices?

The choice of sample preparation technique is crucial for minimizing matrix effects and achieving accurate results. Common methods include:

  • Solvent Extraction: This is a widely used technique where the sample is extracted with a suitable solvent to dissolve the analyte. The choice of solvent is critical and should be based on the polarity of the analyte and the matrix. For polymers, the sample may need to be cryo-milled or cut into small pieces to increase the surface area for extraction.[3]

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process compared to traditional solvent extraction.

  • Pyrolysis-GC-MS (Py-GC-MS): This method involves thermally decomposing the sample in the absence of oxygen and directly introducing the volatile products into the GC-MS. It is particularly useful for analyzing additives in polymers without the need for solvent extraction, thus reducing sample preparation time and potential for contamination.[4][9][10]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues encountered during the GC-MS analysis of N,N'-di-sec-butyl-p-phenylenediamine.

Problem 1: Poor peak shape (tailing or fronting) for N,N'-di-sec-butyl-p-phenylenediamine.

  • Question: My chromatogram for N,N'-di-sec-butyl-p-phenylenediamine shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for an amine-containing compound like N,N'-di-sec-butyl-p-phenylenediamine is often due to interactions with active sites (e.g., free silanol groups) in the GC inlet liner, column, or packing material.

    • Troubleshooting Steps:

      • Inlet Maintenance: Deactivate the inlet liner or use a liner with a wool packing that is also deactivated. Replace the liner and septum regularly.

      • Column Choice: Use a GC column specifically designed for the analysis of amines or a low-bleed column to minimize active sites.

      • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.

      • Analyte Protectants: The addition of analyte protectants to the sample or standard solutions can help to mask active sites in the GC system.[8]

Problem 2: Inconsistent and non-reproducible quantitative results.

  • Question: I am observing significant variability in the quantitative results for replicate injections of the same sample. What are the likely causes and solutions?

  • Answer: Non-reproducible results are often a strong indicator of matrix effects.

    • Troubleshooting Steps:

      • Evaluate Matrix Effects: Perform a matrix effect evaluation to determine if you are experiencing signal enhancement or suppression. A common method is to compare the slope of the calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve.[7][8]

      • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.[8]

      • Internal Standard Method: Use a suitable internal standard (IS) that is chemically similar to N,N'-di-sec-butyl-p-phenylenediamine and has a similar retention time. The IS should be added to all samples, standards, and blanks at a constant concentration. An isotopically labeled version of the analyte is an ideal internal standard.

      • Sample Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the limit of detection.

Problem 3: Low recovery of N,N'-di-sec-butyl-p-phenylenediamine during sample preparation.

  • Question: My recovery of N,N'-di-sec-butyl-p-phenylenediamine after solvent extraction from a rubber matrix is consistently low. How can I improve it?

  • Answer: Low recovery can be due to incomplete extraction or degradation of the analyte during sample preparation.

    • Troubleshooting Steps:

      • Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures to find the optimal one for your specific matrix. A solvent with a similar polarity to N,N'-di-sec-butyl-p-phenylenediamine is a good starting point.

      • Increase Extraction Time and Temperature: For techniques like Soxhlet or ultrasonic extraction, increasing the extraction time can improve recovery. For ASE, optimizing the temperature and pressure is key.

      • Sample Size Reduction: Ensure the sample is finely ground or cut into small pieces to maximize the surface area for extraction.[3]

      • Protect from Degradation: N,N'-di-sec-butyl-p-phenylenediamine can be sensitive to light and oxidation.[11] Protect samples from light and consider extracting under an inert atmosphere (e.g., nitrogen).

Data Presentation

The following table summarizes typical recovery and limit of detection (LOD) data for the analysis of p-phenylenediamine (PPD) derivatives in cosmetic products, which can serve as a reference for what to expect in your analysis of N,N'-di-sec-butyl-p-phenylenediamine. Note that these values are for a different PPD derivative and matrix but illustrate the performance of a validated GC-MS method.

AnalyteMatrixSample PreparationRecovery (%)LOD (µg/mL)Reference
p-PhenylenediamineHenna Tattoo ProductEthyl Acetate Extraction94 - 1050.10[12]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol outlines the steps to assess the presence and magnitude of matrix effects in your GC-MS analysis.

  • Prepare a Standard Stock Solution: Accurately weigh a known amount of N,N'-di-sec-butyl-p-phenylenediamine reference standard and dissolve it in a suitable solvent (e.g., ethyl acetate) to prepare a concentrated stock solution.

  • Prepare Solvent-Based Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the pure solvent to cover the expected concentration range of your samples.

  • Prepare Matrix-Matched Calibration Standards:

    • Obtain a blank matrix sample that is known to be free of N,N'-di-sec-butyl-p-phenylenediamine.

    • Extract the blank matrix using your established sample preparation protocol.

    • Prepare a series of matrix-matched calibration standards by spiking the blank matrix extract with the standard stock solution to the same concentration levels as the solvent-based standards.

  • Analyze the Standards: Analyze both sets of calibration standards (solvent-based and matrix-matched) using your GC-MS method.

  • Calculate the Matrix Effect:

    • Generate calibration curves for both sets of standards by plotting the peak area versus concentration.

    • Determine the slopes of the two calibration curves.

    • Calculate the matrix effect (ME) as a percentage using the following formula:

    • A positive ME value indicates signal enhancement, while a negative value indicates signal suppression. A value between -20% and +20% is often considered negligible.[8]

Protocol 2: Sample Preparation of a Polymer Matrix using Accelerated Solvent Extraction (ASE)

This protocol provides a general procedure for extracting N,N'-di-sec-butyl-p-phenylenediamine from a polymer matrix.

  • Sample Preparation: Cryo-mill or cut the polymer sample into small pieces (e.g., 1-2 mm).

  • Cell Preparation: Place a glass fiber filter at the bottom of an ASE extraction cell. Mix the prepared polymer sample with an inert dispersing agent like diatomaceous earth or clean sand and load it into the cell.

  • Extraction Conditions:

    • Solvent: Dichloromethane or a mixture of hexane and acetone can be effective.

    • Temperature: 100 - 150 °C

    • Pressure: 1500 psi

    • Static Time: 5 - 10 minutes

    • Cycles: 2-3

  • Extract Collection: Collect the extract in a vial.

  • Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

  • Cleanup (Optional): If the extract is still complex, a solid-phase extraction (SPE) cleanup step may be necessary.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape, Inconsistent Results) check_peak_shape Check Peak Shape start->check_peak_shape check_reproducibility Check Reproducibility check_peak_shape->check_reproducibility Good inlet_maintenance Perform Inlet Maintenance (Liner, Septum) check_peak_shape->inlet_maintenance Tailing/Fronting matrix_effect_eval Evaluate Matrix Effects check_reproducibility->matrix_effect_eval Poor end_good Problem Resolved check_reproducibility->end_good Good column_check Check GC Column (Type, Conditioning) inlet_maintenance->column_check column_check->end_good Improved end_bad Consult Instrument Specialist column_check->end_bad No Improvement sample_prep_review Review Sample Preparation (Extraction, Cleanup) matrix_effect_eval->sample_prep_review No Significant Effect use_mm_standards Use Matrix-Matched Standards matrix_effect_eval->use_mm_standards Significant Effect use_is Use Internal Standard matrix_effect_eval->use_is Significant Effect optimize_extraction Optimize Extraction (Solvent, Time, Temp) sample_prep_review->optimize_extraction use_mm_standards->end_good use_is->end_good optimize_extraction->end_good Improved optimize_extraction->end_bad No Improvement Matrix_Effect_Evaluation cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_eval Evaluation stock Analyte Stock Solution solvent_cal Solvent Calibration Standards stock->solvent_cal matrix_cal Matrix-Matched Calibration Standards stock->matrix_cal analyze_solvent Analyze Solvent Standards solvent_cal->analyze_solvent analyze_matrix Analyze Matrix-Matched Standards matrix_cal->analyze_matrix plot_curves Plot Calibration Curves analyze_solvent->plot_curves analyze_matrix->plot_curves compare_slopes Compare Slopes plot_curves->compare_slopes calc_me Calculate Matrix Effect (%) compare_slopes->calc_me

References

Technical Support Center: Enhancing the Biodegradability of Petroleum Distillate-Based Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biodegradability of petroleum distillate-based products.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.

Problem/Question Potential Cause(s) Recommended Solution(s)
Why is there little to no degradation of the petroleum distillate in my experiment? 1. Limited Bioavailability: The hydrophobic nature of petroleum hydrocarbons restricts their accessibility to microorganisms.[1] 2. Nutrient Limitation: The environment may lack essential nutrients like nitrogen and phosphorus required for microbial growth.[1][2] 3. Sub-optimal Environmental Conditions: Temperature, pH, or oxygen levels may not be suitable for the microbial consortium.[2] 4. Toxicity of the Substrate: High concentrations of certain hydrocarbons can be toxic to microorganisms.[1][3] 5. Lack of Appropriate Microorganisms: The inoculum may not contain microbes with the metabolic capability to degrade the specific hydrocarbons.[4]1. Increase Bioavailability: * Add biosurfactants to enhance the emulsification and solubilization of hydrocarbons.[4][5] * Use a two-phase partitioning bioreactor to improve mass transfer.[6] 2. Nutrient Supplementation (Biostimulation): * Amend the medium with sources of nitrogen and phosphorus.[2][7] Be cautious, as excessively high nutrient concentrations can sometimes inhibit biodegradation.[7] 3. Optimize Environmental Conditions: * Adjust the temperature to the optimal range for the microbial culture (e.g., 30-40°C for soil environments).[8] * Maintain a pH between 6 and 9.[4] * Ensure adequate aeration for aerobic degradation.[7] 4. Address Toxicity: * Start with lower concentrations of the petroleum distillate. * Acclimatize the microbial culture to the substrate gradually. 5. Introduce Capable Microbes (Bioaugmentation): * Inoculate with a known hydrocarbon-degrading microbial consortium.[9][10]
How can I confirm that the observed loss of hydrocarbons is due to biodegradation and not abiotic factors? Abiotic factors such as volatilization, photo-oxidation, and adsorption can lead to a decrease in hydrocarbon concentration.1. Use Sterile Controls: Set up parallel experiments with sterilized soil or medium to quantify abiotic losses. 2. Monitor Carbon Dioxide Production: Increased CO2 evolution in active samples compared to sterile controls indicates microbial respiration and mineralization.[5] 3. Isotope Analysis: Employ stable isotope probing (SIP) or compound-specific isotope analysis (CSIA) to trace the incorporation of carbon from the hydrocarbon into microbial biomass or its conversion to CO2.[11][12]
Why is the degradation rate of aromatic hydrocarbons significantly lower than that of alkanes? Aromatic hydrocarbons are generally more resistant to microbial degradation than alkanes due to their chemical structure and higher toxicity.[1][7]1. Use a Specialized Microbial Consortium: Employ a microbial consortium known to degrade polycyclic aromatic hydrocarbons (PAHs).[6] 2. Sequential Inoculation: A modified bioaugmentation strategy with successive inoculations of different bacterial consortia can enhance the removal of aromatic and asphaltene fractions.[10] 3. Co-metabolism: The presence of more easily degradable hydrocarbons (like alkanes) can sometimes enhance the degradation of more complex aromatics.
My results are inconsistent across replicate experiments. What could be the cause? 1. Heterogeneity of the Sample: Soil and sludge samples can be highly heterogeneous, leading to variations in contaminant concentration and microbial populations.[13] 2. Inaccurate Dosing of Poorly Soluble Substances: It can be challenging to achieve a uniform distribution of hydrophobic petroleum products in an aqueous medium.1. Homogenize Samples: Thoroughly mix soil or sludge samples before distributing them into experimental units. 2. Improve Dosing Technique: * Adsorb the test substance onto an inert support like silica gel before adding it to the test system. * Use a carrier solvent (ensure the solvent itself is not a carbon source and is not toxic).

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the biodegradability of petroleum distillates.

1. What are the main factors influencing the biodegradation of petroleum distillates?

The primary factors include:

  • Chemical Composition of the Distillate: The biodegradability of hydrocarbons generally follows the order: linear alkanes > branched alkanes > low molecular weight aromatics > cyclic alkanes > polycyclic aromatics > asphaltenes.[1]

  • Bioavailability: The accessibility of the hydrocarbons to microorganisms, which is often limited by their low water solubility.[1]

  • Microbial Population: The presence and activity of microorganisms with the enzymatic machinery to degrade hydrocarbons.[4]

  • Environmental Conditions: Temperature, pH, oxygen, and the availability of essential nutrients like nitrogen and phosphorus significantly impact microbial activity.[2][4]

2. What is the difference between bioaugmentation and biostimulation?

  • Bioaugmentation is the introduction of specific, pre-grown microorganisms (often a consortium) to a contaminated site to enhance the degradation of pollutants.[9]

  • Biostimulation involves modifying the environment to stimulate the activity of the indigenous microbial population by adding nutrients, oxygen, or other growth-limiting substances.[9]

3. Which analytical techniques are best for monitoring the biodegradation of petroleum distillates?

A combination of techniques is often recommended for a comprehensive assessment:

  • Gas Chromatography (GC): Widely used to quantify the concentration of different hydrocarbon fractions. GC-FID (Flame Ionization Detector) and GC-MS (Mass Spectrometry) are particularly valuable for identifying and quantifying individual hydrocarbons and their metabolites.[11]

  • High-Performance Liquid Chromatography (HPLC): Also used for quantifying hydrocarbon concentrations.[11]

  • Respirometry: Measures the production of carbon dioxide or the consumption of oxygen to assess the mineralization of the organic contaminants.[5][14]

  • Spectroscopy (UV-Vis and Fluorescence): Can provide rapid insights into chemical changes during biodegradation, with fluorescence spectroscopy being particularly useful for detecting aromatic hydrocarbons.[11]

  • Comprehensive Two-Dimensional Gas Chromatography (GC×GC): A high-resolution technique that allows for the tracking of a much wider range of individual constituents in complex petroleum substances compared to traditional GC.[15]

4. Can the biodegradation process produce toxic byproducts?

Yes, in some cases, the microbial transformation of hydrocarbons can result in the formation of intermediate byproducts that are more toxic than the parent compounds.[3] Therefore, it is important to not only measure the disappearance of the original contaminant but also to assess the overall toxicity of the sample throughout the experiment, for instance, through phytotoxicity assays.[3]

5. How long does it take for petroleum distillates to biodegrade?

The time required for biodegradation can vary widely, from weeks to years, depending on the factors mentioned above (composition of the distillate, environmental conditions, microbial activity, etc.). The process is generally time-consuming.[1] For example, in one study, a significant increase in the removal of total petroleum hydrocarbons was observed over an incubation period of 198 days.[10]

Data Presentation

Table 1: Biodegradation Efficiency of Different Fungi on Various Petroleum Products

Fungal SpeciesPetroleum ProductDegradation Efficiency (%)
Aspergillus nigerKerosene78
Fusarium solaniDiesel70
Curvularia lunataSpent Engine Oil83
Trichoderma harzianumCrude Oil77
(Data sourced from a study by Ani et al., 2021, as cited in[8])

Table 2: Removal of Total Petroleum Hydrocarbons (TPHs) in Soil with Different Bioremediation Treatments over 60 Days

TreatmentTPH Removal Efficiency (%)
Immobilized Bacteria on Biochar (BIM)58.08
Free Bacteria and Biochar (BMF)45.31
Biochar Alone (BC)29.85
Free Bacteria Alone (BF)38.63
Control (No Treatment)8.69
(Data sourced from[9])

Experimental Protocols

1. Protocol for Assessing Biodegradability using the Redox Indicator DCPIP

This colorimetric method provides a rapid screening of the ability of microorganisms to degrade hydrocarbons.[16]

  • Materials:

    • Test tubes

    • Mineral salts medium (e.g., Bushnell-Haas broth)

    • Petroleum distillate (as the sole carbon source)

    • Microbial inoculum (e.g., Bacillus subtilis)

    • 2,6-dichlorophenolindophenol (DCPIP) solution

  • Methodology:

    • Prepare a mineral salts medium and dispense it into test tubes.

    • Add the petroleum distillate to the test tubes at the desired concentration.

    • Inoculate the test tubes with the microbial culture. Include a sterile control without inoculum.

    • Add a small volume of the DCPIP solution to each tube. DCPIP is blue in its oxidized state.

    • Incubate the tubes under appropriate conditions (e.g., 28°C).

    • Observe the tubes over time for a color change. During microbial respiration, electrons are transferred, which reduces the DCPIP, causing it to become colorless. The rate of discoloration is indicative of the rate of biodegradation.[3][16]

2. Protocol for a Soil Microcosm Biodegradation Experiment

This protocol outlines a typical laboratory setup to study the bioremediation of petroleum-contaminated soil.

  • Materials:

    • Contaminated soil

    • Microcosm vessels (e.g., glass jars)

    • Nutrient solution (containing nitrogen and phosphorus sources)

    • Microbial inoculum (if conducting bioaugmentation)

    • Aeration system (if required)

  • Methodology:

    • Collect and homogenize the petroleum-contaminated soil.

    • Distribute a known mass of the soil into each microcosm vessel.

    • Set up different treatment groups, for example:

      • Control (no amendments)

      • Biostimulation (add nutrient solution)

      • Bioaugmentation (add microbial inoculum)

      • Combined biostimulation and bioaugmentation

      • Sterile control (to assess abiotic losses)

    • Adjust the moisture content of the soil to an optimal level (e.g., 50-70% of water holding capacity).

    • Incubate the microcosms at a constant temperature (e.g., 25-30°C) for a defined period (e.g., 60-180 days).

    • Periodically collect soil samples from each microcosm for analysis.

    • Analyze the samples for Total Petroleum Hydrocarbons (TPH) using GC to determine the extent of degradation.[5] Optionally, monitor CO2 evolution as a measure of mineralization.[5]

Visualizations

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_incubation Phase 2: Incubation & Monitoring cluster_analysis Phase 3: Analysis start Homogenized Contaminated Soil distribute Distribute Soil into Microcosms start->distribute treatments Apply Treatments: - Control - Biostimulation - Bioaugmentation distribute->treatments incubate Incubate at Controlled Temperature treatments->incubate Start Incubation sampling Periodic Sampling incubate->sampling extraction Solvent Extraction of Hydrocarbons sampling->extraction Process Samples gc_analysis GC-FID/MS Analysis (Quantify TPH) extraction->gc_analysis data_analysis Data Analysis & Comparison gc_analysis->data_analysis end Results data_analysis->end Final Report

Caption: Workflow for a typical soil microcosm biodegradation experiment.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Low/No Degradation Observed check_abiotic Check Sterile Control: Significant Loss? start->check_abiotic check_nutrients Nutrient Levels: N & P Limiting? start->check_nutrients check_conditions Environmental Conditions: Temp, pH, O2 Optimal? start->check_conditions add_microbes Bioaugmentation: Inoculate with Degraders start->add_microbes Known Inoculum Ineffective? add_surfactant Enhance Bioavailability: Add Surfactants check_abiotic->add_surfactant No -> Bioavailability Issue? add_nutrients Biostimulation: Add N & P check_nutrients->add_nutrients Yes adjust_conditions Optimize Temp, pH, Aeration check_conditions->adjust_conditions No end Improved Degradation add_nutrients->end Re-evaluate adjust_conditions->end Re-evaluate add_surfactant->end Re-evaluate add_microbes->end Re-evaluate

References

Optimization of hydrotreating process to improve distillate quality.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hydrotreating processes for improved distillate quality.

Troubleshooting Guide

This section addresses specific issues that may arise during hydrotreating experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Unexpected Temperature Increase or Thermal Runaway in the Reactor

Q: My reactor is experiencing a sudden and uncontrolled temperature increase. What are the potential causes and how can I mitigate this?

A: A sudden temperature increase, or thermal runaway, is a critical issue that can damage the catalyst and compromise the experiment's safety and outcome.[1] Key causes include:

  • Changes in Feed Composition: An increased concentration of reactive species like olefins in the feedstock can lead to higher reaction rates and excessive heat generation.[1]

  • Reduced Feed Flow: An unexpected decrease in the liquid or gas feed rate can disrupt the heat balance of the reactor.[1]

  • Quench Gas Failure: The quench gas system helps control temperature between catalyst beds. A failure in this system can lead to a rapid temperature rise in the downstream beds.[1]

  • Exothermic Reactions: Hydrotreating reactions are inherently exothermic. Poor heat management can cause the reaction rate to accelerate uncontrollably.[1]

Immediate Corrective Actions:

  • Reduce the furnace outlet temperature to lower the reactor inlet temperature.[1]

  • If quench gas has failed, attempt to restore it. If unavailable, reduce the reactor inlet temperature to manage the downstream bed temperatures.[1]

  • In severe cases, activate the emergency depressurization system to quickly remove reactants from the catalyst.[1]

  • Verify and adjust the feed composition if it deviates from the intended experimental parameters.[1]

Issue 2: High Differential Pressure Across the Reactor Bed

Q: I am observing a significant pressure drop across my catalyst bed. What could be causing this and what are the solutions?

A: A high-pressure drop can limit the process's efficiency and cycle length.[1] Common causes include:

  • Feed Contamination: Particulates such as iron sulfide (from upstream corrosion), clays, or sand in the feed can plug the top of the catalyst bed.[2][3]

  • Coke Formation: High temperatures, low hydrogen partial pressure, or processing of unstable feedstocks (like those with high olefin content) can lead to coke deposition on the catalyst.[1][2]

  • Catalyst Fines or Improper Loading: Migration of small catalyst particles or improper loading can block flow channels within the reactor.[2]

  • Polymerization: Olefins and diolefins in the feed can polymerize in the preheat train, with the resulting gums fouling the reactor.[4]

Troubleshooting and Mitigation Strategies:

  • Improve Feed Filtration: Install finer feed filters to remove particulates before they enter the reactor.[3]

  • Catalyst Grading: Use a layered bed of inert materials and larger catalyst particles at the top to trap contaminants and improve flow distribution.[2][3]

  • Manage Operating Conditions: Ensure an adequate hydrogen-to-oil ratio and avoid excessive temperatures to minimize coking.[2][3]

  • Hydrocarbon Wash: A low-temperature hydrocarbon wash may sometimes help in reducing a mid-bed pressure drop.[2]

Issue 3: Poor Product Quality (Insufficient Sulfur/Nitrogen Removal)

Q: The hydrotreated product does not meet the desired purity specifications. What factors could be leading to poor hydrodesulfurization (HDS) or hydrodenitrogenation (HDN) performance?

A: Unsatisfactory product quality can stem from several operational, mechanical, or catalytic issues.[5]

  • Catalyst Deactivation: The catalyst may have lost activity due to coking, metal deposition (e.g., nickel, vanadium), or improper sulfiding during startup.[6][7]

  • Feedstock Properties: A change to a heavier or more aromatic feedstock requires more severe operating conditions to achieve the same level of impurity removal.[8][9]

  • Low Hydrogen Partial Pressure: Insufficient hydrogen availability slows down the hydrotreating reactions.[10]

  • Fluid Maldistribution (Channeling): If the feed is not evenly distributed across the catalyst bed, some of it may have insufficient contact time, leading to incomplete reactions.[1]

  • Feed Bypassing the Catalyst: A leak in a heat exchanger or an open bypass line can cause untreated feed to contaminate the product.[11][12]

Investigative Steps:

  • Verify Operating Conditions: Confirm that the temperature, pressure, and hydrogen-to-oil ratio are at the target setpoints.[5]

  • Analyze Feedstock: Check for any changes in the feed properties compared to the experimental design.[5][8]

  • Review Startup Procedures: Improper catalyst sulfiding is a common cause of poor initial performance.[5][13]

  • Check for Channeling: Radial temperature spreads of more than 10°F can indicate maldistribution.[14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the hydrotreating process.

Q1: How do the main process variables (temperature, pressure, LHSV, H2/Oil ratio) affect distillate quality?

A: Each of these variables plays a crucial role in the hydrotreating process:

  • Temperature: Higher temperatures generally increase the rates of HDS and HDN reactions. However, excessively high temperatures can lead to unwanted cracking, increased coking, and can be limited by thermodynamic equilibrium for aromatic saturation reactions.[15]

  • Pressure (Hydrogen Partial Pressure): A higher hydrogen partial pressure enhances the rates of all hydrotreating reactions and suppresses coke formation, leading to better product quality and longer catalyst life.[10]

  • Liquid Hourly Space Velocity (LHSV): LHSV represents the volumetric flow rate of the liquid feed divided by the volume of the catalyst. A lower LHSV means a longer residence time of the feed in contact with the catalyst, which generally results in higher conversion and better impurity removal.[16]

  • Hydrogen-to-Oil Ratio: This is the ratio of hydrogen gas to liquid feed. A higher ratio ensures sufficient hydrogen is available for the reactions, helps to strip H2S from the catalyst surface, and aids in vaporizing the feed for better distribution.[10]

Process VariableEffect on Impurity RemovalPotential Negative Impacts of Excessive Levels
Temperature Increases reaction ratesIncreased coking, unwanted cracking, equilibrium limitations[15]
Pressure Improves reaction rates, reduces cokingHigher capital and operating costs
LHSV (inverse) Increases reaction time and conversionLower throughput
H2/Oil Ratio Ensures sufficient H2, improves distributionHigher recycle gas compressor duty, increased H2 consumption[10]

Q2: How can I minimize hydrogen consumption without compromising product quality?

A: Minimizing hydrogen consumption is critical for process economics. Strategies include:

  • Catalyst Selection: For hydrodesulfurization, CoMo (Cobalt-Molybdenum) catalysts favor the hydrogenolysis pathway, which consumes less hydrogen than the hydrogenation pathway favored by NiMo (Nickel-Molybdenum) catalysts.[17]

  • Process Optimization: Avoid "over-treating" the product. Operate at the minimum conditions required to meet the target specifications. Fractionating the feed and treating different cuts under tailored conditions can also reduce overall hydrogen consumption.[18]

  • Managing Dissolution Losses: Optimizing the operating temperature of the high-pressure separator can minimize the amount of hydrogen that dissolves in the liquid product.[17]

Q3: What is catalyst sulfiding and why is it important?

A: Hydrotreating catalysts are typically in an oxide form when delivered. Catalyst sulfiding is the process of converting these metal oxides to their active metal sulfide form by reacting them with a sulfur-containing compound (like DMDS - dimethyl disulfide) in the presence of hydrogen.[13][19] This step is critical because the metal sulfides are the active catalytic sites for the hydrotreating reactions.

Key considerations for proper sulfiding:

  • Avoid Metal Reduction: Do not expose the catalyst to hydrogen at high temperatures (e.g., > 200°C) without a sufficient concentration of H2S, as this can reduce the metal oxides to a metallic state that will not properly sulfide, leading to a permanent loss of activity.[12][13]

  • Control Exotherms: The sulfiding reactions are exothermic. The temperature increase should be carefully controlled to prevent premature coking of the catalyst.[12][13]

  • Use Appropriate Liquid Medium: Sulfiding should be carried out using a straight-run feedstock, as cracked stocks containing olefins can cause coking at this stage.[12][13]

Q4: What are the primary modes of catalyst deactivation in hydrotreating?

A: Catalyst deactivation leads to a decline in performance over time, requiring an increase in reactor temperature to maintain product quality. The main deactivation mechanisms are:

  • Coke Deposition: Carbonaceous deposits (coke) form on the catalyst surface, blocking active sites and pores. This is often caused by processing heavy or unstable feedstocks at high temperatures.[7]

  • Metal Deposition: Impurities in the feedstock, such as nickel, vanadium, and iron, can deposit on the catalyst, physically blocking pores and active sites. This is a particularly significant issue when processing residues.[6][7]

  • Sintering: At very high temperatures, the small metal sulfide crystallites can agglomerate, leading to a loss of active surface area.

Once a catalyst is deactivated, it may be possible to regenerate it by carefully burning off the coke. However, deactivation by metal deposition is generally irreversible.[1]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor

This protocol outlines a typical procedure for evaluating the performance of a hydrotreating catalyst.

  • Catalyst Loading:

    • Load a known volume of catalyst into the reactor tube.

    • Use inert materials (e.g., silicon carbide) above and below the catalyst bed to ensure good flow distribution and preheating of the feed.

  • Leak and Pressure Test:

    • Pressurize the system with an inert gas (e.g., nitrogen) to the planned operating pressure and check for any leaks.

  • Catalyst Drying and Sulfiding:

    • Dry the catalyst under a flow of nitrogen at a specified temperature (e.g., 120-150°C) to remove moisture.

    • Introduce the sulfiding feed (e.g., straight-run diesel spiked with 2 wt% DMDS) along with hydrogen.

    • Slowly ramp the temperature according to a pre-defined profile (e.g., a hold at a lower temperature around 200-240°C, followed by a ramp to a higher temperature around 320-360°C). Monitor H2S breakthrough to ensure complete sulfiding.

  • Performance Evaluation:

    • Introduce the target feedstock at the desired operating conditions (temperature, pressure, LHSV, H2/oil ratio).

    • Allow the unit to stabilize for a period of time (e.g., 24-48 hours).

    • Collect liquid and gas samples periodically.

  • Product Analysis:

    • Analyze the liquid product for sulfur content (e.g., via X-ray fluorescence), nitrogen content (e.g., via chemiluminescence), density, and distillation profile.

    • Analyze the gas product using a gas chromatograph to determine hydrogen consumption and the formation of light hydrocarbons.[20]

Visualizations

Troubleshooting_Workflow Start Unsatisfactory Product Quality Check_Conditions Verify Operating Conditions (Temp, Pressure, H2/Oil) Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Analyze_Feed Analyze Feedstock Properties Feed_OK Feedstock Correct? Analyze_Feed->Feed_OK Review_Startup Review Catalyst Startup/Sulfiding Procedure Startup_OK Startup Procedure OK? Review_Startup->Startup_OK Check_Mechanical Investigate Mechanical Issues (Leaks, Bypassing) Mechanical_OK No Mechanical Issues Found? Check_Mechanical->Mechanical_OK Conditions_OK->Analyze_Feed Yes Adjust_Conditions Adjust Conditions to Setpoint Conditions_OK->Adjust_Conditions No Feed_OK->Review_Startup Yes Change_Conditions Adjust Conditions for New Feedstock Feed_OK->Change_Conditions No Startup_OK->Check_Mechanical Yes Catalyst_Problem Suspect Catalyst Deactivation/Poisoning Startup_OK->Catalyst_Problem No Mechanical_OK->Catalyst_Problem Yes End Problem Resolved Mechanical_OK->End No (Repair Leak) Adjust_Conditions->End Change_Conditions->End Hydrotreating_Process_Flow cluster_feed Feed Section cluster_reaction Reaction Section cluster_separation Separation Section Feed Distillate Feed Heater Heater Feed->Heater H2_Makeup Makeup H2 H2_Makeup->Heater H2_Recycle Recycle H2 H2_Recycle->Heater Reactor Fixed-Bed Reactor (Catalyst) Heater->Reactor Cooler Cooler Reactor->Cooler HP_Separator High-Pressure Separator Cooler->HP_Separator HP_Separator->H2_Recycle LP_Separator Low-Pressure Separator HP_Separator->LP_Separator Stripper Product Stripper LP_Separator->Stripper Off_Gas Sour Off-Gas (to treatment) LP_Separator->Off_Gas Product High-Quality Distillate Stripper->Product

References

Technical Support Center: Mitigating the Environmental Impact of Light Petroleum Distillate Spills

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to reduce the environmental impact of light petroleum distillate spills.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during remediation experiments for light petroleum distillate spills.

Sorbent Application Troubleshooting

  • Q1: Why is my natural organic sorbent (e.g., sawdust, hay) sinking and not effectively absorbing the petroleum distillate? A1: Natural organic sorbents can absorb water in addition to oil, which can cause them to sink and reduce their oil absorption efficiency.[1] Consider using a synthetic sorbent with hydrophobic properties or a natural sorbent that has been chemically modified to repel water.[2]

  • Q2: My sorbent appears to be releasing the absorbed oil during retrieval. How can I prevent this? A2: This issue, known as poor oil retention, can occur with sorbents that have low inherent strength.[3] Lighter, less viscous oils are more prone to being released.[1] Using sorbents with finer pore structures, such as some foams, can improve oil retention.[3] Ensure that the sorbent is not oversaturated and handle it carefully during removal to minimize compression.

  • Q3: The viscosity of the spilled light petroleum distillate seems to affect the sorbent's performance. How do I choose the right sorbent? A3: For less viscous (lighter) petroleum distillates, the absorption rate is generally faster.[1] However, for more viscous oils, the sorbent's performance is more dependent on its available external surface area.[3] For volatile liquids, be cautious with adsorbent materials as they can increase the rate of vapor release.[3]

Bioremediation Experiment Troubleshooting

  • Q4: My bioremediation experiment is showing a slow degradation rate for the light petroleum distillates. What factors could be limiting the process? A4: The efficiency of bioremediation can be influenced by several factors, including temperature, pH, oxygen availability, and nutrient concentrations (nitrogen and phosphorus).[4][5] Ensure these parameters are within the optimal range for the microorganisms you are using. The bioavailability of the hydrocarbons, which can be affected by their hydrophobicity, can also be a limiting factor.[6]

  • Q5: I am observing inconsistent results in my bioremediation experiments. What could be the cause? A5: In addition to environmental factors, the composition of the microbial consortium and the specific hydrocarbons present in the distillate can lead to variability.[7] The presence of inhibitory compounds within the distillate can also affect microbial activity. It is crucial to have well-defined experimental controls and to characterize both the microbial inoculum and the chemical composition of the petroleum distillate.

  • Q6: Should I use biostimulation or bioaugmentation for my experiment? A6: Biostimulation involves adding nutrients to stimulate the growth of indigenous microorganisms, while bioaugmentation is the addition of specific oil-degrading microbes.[5][6] The choice depends on the microbial population already present at the spill site. If a robust population of hydrocarbon-degrading microbes exists, biostimulation may be sufficient. If not, bioaugmentation may be necessary to introduce the required microbial capabilities.[6]

Dispersant Effectiveness Testing Troubleshooting

  • Q7: The results of my dispersant effectiveness tests are not reproducible. What are the common sources of error? A7: The reproducibility of dispersant effectiveness tests can be affected by several variables, including the oil-to-water ratio, mixing energy, and settling time.[8] It is critical to standardize these parameters across all experiments. The method of dispersant application and the analytical techniques used to measure dispersed oil can also introduce variability.[9]

  • Q8: My dispersant is not effectively breaking down the light petroleum distillate slick in the lab. Why might this be? A8: The effectiveness of a dispersant is highly dependent on the properties of the oil, including its viscosity and chemical composition.[10] Weathering of the oil, even for a short period, can increase its viscosity and reduce dispersant effectiveness.[10] Also, ensure that the mixing energy in your experimental setup is sufficient to promote droplet formation.

Data Presentation: Comparative Remediation Efficiency

The following tables summarize quantitative data on the performance of different remediation methods for light petroleum distillates.

Table 1: Sorbent Capacity for Various Petroleum Products

Sorbent MaterialPetroleum ProductSorption Capacity (g/g)Reference
Rice Husk (Pyrolyzed)Gasoline~2[2]
Rice Husk (Pyrolyzed)Diesel~3[2]
Barley Straw (Pyrolyzed)Diesel7.6[2]
PolypropyleneLight Crude Oil15-20[1]
PolyurethaneLight Crude OilUp to 70[1]
Carbonized Sugarcane BagasseGasoline~2.5[11]
Carbonized Sugarcane BagasseDiesel~2.8[11]

Table 2: Bioremediation Efficiency for Total Petroleum Hydrocarbons (TPH)

Microbial AgentTreatmentTPH Removal Efficiency (%)DurationReference
Indigenous MicrobesBiostimulation (Nutrients)80Not Specified[12]
Alcanivorax borkumensis SK2Bioaugmentation95Not Specified[12]
Gordonia alkanivorans W33Immobilized with biosurfactants56.345 days[13]
Haematococcus pluvialisAlgal Bioremediation80.25 (in biomass)160 days[14]

Table 3: Dispersant Effectiveness on Light Petroleum Products

DispersantOil TypeTemperature (°C)Salinity (ppt)Effectiveness (%)Reference
Dispersant ALight Refined Oil (SLC)2234~93[15]
Dispersant ALight Crude Oil (PBC)2234~85[15]
Corexit 9500Light Crude OilRoom Temp34>80 (initially)[16]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Evaluation of Sorbent Performance (Adapted from ASTM F726-17)

  • Objective: To determine the oil sorption capacity of a sorbent material.

  • Materials: Sorbent material, light petroleum distillate (e.g., diesel, gasoline), container, balance, mesh basket.

  • Procedure:

    • Weigh the dry sorbent material (W_dry).

    • Place the sorbent in a container with a sufficient amount of the light petroleum distillate to ensure complete saturation.

    • Allow the sorbent to remain in the distillate for a specified time (e.g., 15 minutes).

    • Remove the sorbent from the distillate and allow it to drain for a set period (e.g., 30 seconds).

    • Weigh the saturated sorbent (W_sat).

  • Calculation:

    • Sorption Capacity (g/g) = (W_sat - W_dry) / W_dry

Protocol 2: Bioremediation Potential Assessment

  • Objective: To assess the effectiveness of bioremediation (biostimulation or bioaugmentation) on a light petroleum distillate.

  • Materials: Contaminated water or soil sample with the light petroleum distillate, microbial culture (for bioaugmentation), nutrients (nitrogen and phosphorus for biostimulation), shaker incubator, gas chromatograph (GC).

  • Procedure:

    • Prepare microcosms (e.g., flasks) with the contaminated sample.

    • For biostimulation, amend the microcosms with nutrients.

    • For bioaugmentation, inoculate the microcosms with the microbial culture.

    • Include a control group with no treatment.

    • Incubate the microcosms under controlled conditions (temperature, agitation).

    • Collect samples at regular intervals.

    • Extract the remaining hydrocarbons from the samples.

    • Analyze the hydrocarbon concentration using a GC.

  • Data Analysis:

    • Plot the degradation of total petroleum hydrocarbons (TPH) over time for each condition.

    • Calculate the degradation rate.

Protocol 3: Dispersant Effectiveness Testing (Baffled Flask Test)

  • Objective: To evaluate the effectiveness of a chemical dispersant on a light petroleum distillate.

  • Materials: Baffled flasks, orbital shaker, light petroleum distillate, dispersant, synthetic seawater, spectrophotometer.

  • Procedure:

    • Add a defined volume of synthetic seawater to a baffled flask.[16]

    • Gently add a known amount of the light petroleum distillate to create a slick on the water surface.[16]

    • Apply the dispersant to the oil slick at a specific dispersant-to-oil ratio.[16]

    • Place the flask on an orbital shaker and agitate at a controlled speed for a set duration (e.g., 10 minutes).[16]

    • Allow the contents to settle for a specified time (e.g., 10 minutes).[16]

    • Carefully collect a water sample from the bottom of the flask.[16]

    • Extract the dispersed oil from the water sample using a suitable solvent.

    • Measure the concentration of the extracted oil using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of oil dispersed into the water column based on the initial amount of oil added.

Mandatory Visualizations

Remediation Method Selection Workflow

Remediation_Selection Start Spill of Light Petroleum Distillate Occurs AssessSpill Assess Spill Characteristics (Volume, Location, Environmental Sensitivity) Start->AssessSpill SmallSpill Small & Contained Spill? AssessSpill->SmallSpill LargeSpill Large or Uncontained Spill SmallSpill->LargeSpill No Sorbents Use Sorbents (Pads, Booms, Loose) SmallSpill->Sorbents Yes EnvSensitivity High Environmental Sensitivity? LargeSpill->EnvSensitivity Monitor Monitor Effectiveness & Environmental Impact Sorbents->Monitor Bioremediation_Dispersants Consider Bioremediation or Dispersants Bioremediation Bioremediation (Nutrient Addition, Microbial Seeding) EnvSensitivity->Bioremediation Yes Dispersants Chemical Dispersants (If regulations allow and conditions are favorable) EnvSensitivity->Dispersants No Bioremediation->Monitor Dispersants->Monitor

Caption: A decision-making workflow for selecting an appropriate remediation method for light petroleum distillate spills.

Simplified Biodegradation Pathway of Aromatic Hydrocarbons

Biodegradation_Pathway AromaticHC Aromatic Hydrocarbon (e.g., Benzene, Toluene) Dioxygenase Dioxygenase Enzyme AromaticHC->Dioxygenase Oxygenation Dihydrodiol cis-Dihydrodiol Dioxygenase->Dihydrodiol Dehydrogenase Dehydrogenase Enzyme Dihydrodiol->Dehydrogenase Catechol Catechol Dehydrogenase->Catechol RingCleavage Ring Cleavage Dioxygenase Catechol->RingCleavage Ring Opening Intermediates Ring Fission Products (e.g., Muconic Acid) RingCleavage->Intermediates TCACycle TCA Cycle (Energy & Biomass) Intermediates->TCACycle Further Metabolism

Caption: A simplified diagram illustrating the aerobic biodegradation pathway of a typical aromatic hydrocarbon.

References

Technical Support Center: Method Development for Quantification of Additives in Hydrotreated Distillates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method development for quantifying additives in hydrotreated distillates.

FAQs: General Questions

Q1: What are the most common analytical techniques for quantifying additives in hydrotreated distillates?

A1: The most common analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC). GC is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). HPLC is frequently used with an ultraviolet-visible (UV-Vis) or diode array detector (DAD). The choice of technique depends on the specific additive's properties, such as volatility, thermal stability, and the presence of a chromophore.

Q2: Why is sample preparation crucial for analyzing additives in hydrotreated distillates?

A2: Sample preparation is critical to remove the complex hydrocarbon matrix, which can interfere with the analysis, causing what is known as "matrix effects."[1][2][3][4] A clean sample prevents contamination of the analytical instrument, protects the column, and ensures accurate and reproducible quantification of the target additives.[5][6][7]

Q3: What are "matrix effects" and how can they be minimized?

A3: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[3][4] In hydrotreated distillates, the hydrocarbon matrix can either suppress or enhance the signal of the additive, leading to inaccurate quantification.[1] Strategies to minimize matrix effects include sample dilution, the use of matrix-matched calibration standards, internal standards, and robust sample cleanup techniques like solid-phase extraction (SPE).[1][2][3][4]

Q4: What are the typical types of additives that are quantified in hydrotreated distillates?

A4: A variety of additives are quantified to ensure fuel quality and performance. These include:

  • Lubricity Improvers: To reduce friction and wear on engine components.[8][9][10]

  • Cetane Improvers: Such as 2-ethylhexyl nitrate (2-EHN), to improve ignition quality.[11][12][13]

  • Antioxidants: To prevent fuel degradation and gum formation.

  • Detergents: To keep fuel injectors clean.

  • Cold Flow Improvers: To prevent fuel waxing at low temperatures.[14][15]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the analysis of additives in hydrotreated distillates using GC and HPLC.

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Active sites in the injector or column Deactivate the injector liner with silylation. Use a guard column. If the column is old, consider replacing it.
Column Overload Dilute the sample or reduce the injection volume.[16]
Improper column installation Reinstall the column according to the manufacturer's instructions, ensuring a proper seal.[16]
Inlet temperature too low Increase the inlet temperature to ensure complete vaporization of the sample and additives.

Issue 2: Inconsistent Retention Times

Possible Cause Solution
Leaks in the carrier gas line Perform a leak check of the entire GC system, from the gas source to the detector.[17]
Fluctuations in oven temperature Verify the oven temperature is stable and accurately controlled.
Changes in carrier gas flow rate Check and adjust the carrier gas flow rate.[18] Ensure the gas regulator is functioning correctly.[18]

Issue 3: Ghost Peaks (Unexpected Peaks)

Possible Cause Solution
Contaminated syringe Clean the syringe thoroughly with an appropriate solvent or use a new syringe.
Septum bleed Use a high-quality, low-bleed septum and replace it regularly.
Carryover from previous injections Run a blank solvent injection after a high-concentration sample to clean the injector and column.
HPLC Troubleshooting

Issue 1: High Backpressure

Possible Cause Solution
Blocked frit or column Replace the in-line filter or column frit. If the column is blocked, try back-flushing it with a strong solvent.
Particulate matter in the sample Filter all samples and mobile phases through a 0.45 µm filter before use.[19]
Precipitation of buffer salts Ensure the mobile phase composition is appropriate and salts are fully dissolved. Flush the system with water before switching to organic solvents.

Issue 2: Baseline Noise or Drift

Possible Cause Solution
Air bubbles in the pump or detector Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.
Contaminated mobile phase Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
Detector lamp aging Replace the detector lamp if it has exceeded its recommended lifetime.

Issue 3: Split Peaks

| Possible Cause | Solution | | Partially blocked column frit | Replace the column inlet frit. | | Column void or channeling | Replace the column. | | Injection solvent incompatible with mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of various additives in hydrotreated distillates.

Table 1: Lubricity Improvers (Fatty Acid Methyl Esters - FAMEs) by GC-MS

ParameterValueReference
Linearity Range250 - 2500 mg/L[9]
Correlation Coefficient (R²)> 0.999[9]
Limit of Detection (LOD)2 mg/L[9]
Limit of Quantification (LOQ)5 mg/L[9]
Recovery82 - 96%[9]
Repeatability (RSD)< 2%[9]

Table 2: Cetane Improver (2-Ethylhexyl Nitrate - 2-EHN) by GC-MS

ParameterValueReference
Linearity Range0.03 - 0.3% (v/v)[13]
Limit of Detection (LOD)0.009% (v/v)[13]
Limit of Quantification (LOQ)0.03% (v/v)[13]
Precision (RSD)< 10%[13]
Accuracy (Bias)< 10%[13]

Table 3: Antioxidants by HPLC-UV

ParameterValueReference
Linearity Range6.25 - 100 mg/L[20]
Correlation Coefficient (R²)≥ 0.995[20]
Limit of Detection (LOD)0.1 µg/mL[20]
Limit of Quantification (LOQ)0.075 - 12 µg/g[20]
Precision (RSD)1.2 - 4.9%[20]

Experimental Protocols

Protocol 1: Quantification of Lubricity Improvers by GC-MS
  • Sample Preparation:

    • Accurately weigh 1 g of the hydrotreated distillate sample into a 10 mL volumetric flask.

    • Add an internal standard solution (e.g., pentadecanoyl propanoate).

    • Dilute to the mark with a suitable solvent (e.g., hexane).

    • Vortex for 1 minute to ensure homogeneity.

    • Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

  • GC-MS Operating Conditions: [21]

    • Injector: Split/splitless, 280°C, split ratio 10:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 100°C (hold for 5 min), ramp at 10°C/min to 280°C (hold for 5 min).

    • MS Detector: Electron impact ionization (70 eV), full scan mode (m/z 35-400).

  • Calibration:

    • Prepare a series of calibration standards of the target lubricity improver (e.g., 2-hydroxy-ethyl linoleate) in a blank hydrotreated distillate matrix.[8][9]

    • Add the internal standard to each calibration standard.

    • Analyze the standards using the same GC-MS method.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Protocol 2: Quantification of Antioxidants by HPLC-UV
  • Sample Preparation:

    • Accurately weigh 2 g of the hydrotreated distillate sample into a 50 mL centrifuge tube.

    • Add 10 mL of HPLC-grade methanol and sonicate for 20 minutes.

    • Allow the sample to stand for 24 hours.

    • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC-UV Operating Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 0.2% orthophosphoric acid in water and acetonitrile (e.g., 81:19 v/v).

    • Flow Rate: 1.2 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare stock solutions of the target antioxidant standards (e.g., caffeic acid, catechin, gallic acid) in methanol.[22]

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase.[22]

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.[22]

Visualizations

Experimental_Workflow_GCMS Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Hydrotreated Distillate Sample Weighing Weigh Sample Sample->Weighing Add_IS Add Internal Standard Weighing->Add_IS Dilution Dilute with Solvent Add_IS->Dilution Vortex Vortex Dilution->Vortex Filter Filter (0.45 µm) Vortex->Filter GC_Vial GC Vial Filter->GC_Vial Injection Inject into GC-MS GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantify Additive Calibration->Quantification

Caption: Workflow for GC-MS analysis of additives.

Troubleshooting_Logic_GC Troubleshooting Logic for GC Analysis Problem Chromatographic Problem Identified Isolate_Issue Isolate the Issue Problem->Isolate_Issue Check_System Check System Parameters (Temperature, Flow, Pressure) Resolve_Issue Resolve the Issue Check_System->Resolve_Issue Check_Consumables Check Consumables (Septum, Liner, Syringe) Check_Consumables->Resolve_Issue Check_Sample_Prep Review Sample Preparation Check_Sample_Prep->Resolve_Issue Check_Column Inspect Column Condition Check_Column->Resolve_Issue Isolate_Issue->Check_System Systematic Check Isolate_Issue->Check_Consumables Systematic Check Isolate_Issue->Check_Sample_Prep Systematic Check Isolate_Issue->Check_Column Systematic Check Verify_Performance Verify System Performance Resolve_Issue->Verify_Performance

Caption: Logical troubleshooting workflow for GC.

References

Addressing instrument contamination when analyzing petroleum hydrocarbons.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address instrument contamination during the analysis of petroleum hydrocarbons.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during petroleum hydrocarbon analysis, often stemming from instrument contamination.

Issue 1: Ghost Peaks or Carryover in Chromatograms

Q: I am seeing "ghost peaks" or carryover from previous injections in my gas chromatography (GC) analysis. What steps can I take to resolve this?

A: Ghost peaks are typically caused by contamination in the injection port, syringe, or the front end of the GC column.[1] Here is a systematic approach to troubleshoot this issue:

Troubleshooting Steps:

  • Clean the Syringe and Injection Port: The syringe and injection port are common sources of carryover.[1]

    • Protocol: Thoroughly rinse the syringe with a sequence of solvents, starting with a polar solvent like methanol, followed by a less polar solvent such as methylene chloride, and finishing with a non-polar solvent like hexane.[2] Clean the injection port liner or replace it if it appears visibly contaminated.[3]

  • Perform a Column Bake-out: Contaminants can accumulate on the column. A bake-out can help remove them.[1]

    • Protocol: Disconnect the column from the detector. Set the oven temperature to the column's maximum allowable temperature (or slightly below) and hold for 1-2 hours while maintaining carrier gas flow.

  • Trim the Column Inlet: The inlet end of the column can accumulate non-volatile residues.[2]

    • Protocol: Carefully cut off a small section (e.g., 15 cm) from the inlet end of the column using a ceramic scoring wafer for a clean, square cut.[2] Reinstall the column and remember to update the instrument software with the new column length to ensure accurate pressure and flow control.[2]

  • Check for Septum Bleed: A degrading septum can release volatile compounds.

    • Action: Use a high-temperature septum and consider conditioning it before use.[3] If the problem persists, lower the injector temperature if your method allows.[3]

Logical Troubleshooting Workflow for Ghost Peaks

A Ghost Peaks Observed B Clean Syringe & Injector Port A->B C Run Blank Analysis B->C D Problem Resolved? C->D E Perform Column Bake-out D->E No M End D->M Yes F Run Blank Analysis E->F G Problem Resolved? F->G H Trim Column Inlet G->H No N End G->N Yes I Run Blank Analysis H->I J Problem Resolved? I->J K Check for Septum Bleed J->K No O End J->O Yes L Replace Septum K->L P End L->P

Caption: A step-by-step workflow for diagnosing and resolving ghost peaks.

Issue 2: Unstable Baseline (Noise or Drift)

Q: My chromatogram shows a noisy or drifting baseline. How can I identify and fix the source of this problem?

A: Baseline instability can be caused by several factors, including contaminated gases, column bleed, or detector issues.[1]

Troubleshooting Steps:

  • Check Gas Purity and Traps: Impurities in the carrier or detector gases are a common cause of baseline noise.[4]

    • Action: Ensure you are using the correct grade of high-purity gas (e.g., 99.999% or higher).[4] Check and replace gas purifiers (moisture, oxygen, and hydrocarbon traps) as part of your routine maintenance. A moisture trap can be installed between the chromatograph and the carrier gas tubing to prevent moisture from entering the instrument.[5]

  • Inspect for Leaks: Leaks in the system can allow air to enter, leading to an unstable baseline.[4]

    • Action: Use an electronic leak detector to check all fittings and connections, especially at the injector, detector, and column ends.[3] Leaks are particularly problematic as they can lower method sensitivity.[4]

  • Evaluate Column Bleed: All columns exhibit some level of bleed, but excessive bleed can cause baseline drift.

    • Action: Condition the column according to the manufacturer's instructions. If the column is old or has been exposed to harsh samples, it may need to be replaced.[1]

  • Clean the Detector: Over time, detectors can become contaminated.

    • Protocol for FID (Flame Ionization Detector): If you are using an FID, deposits can form on the detector nozzle and collector. These can be cleaned with solvents like acetone, toluene, or methanol.[6]

    • Protocol for TCD (Thermal Conductivity Detector): For a TCD, contamination can come from column deposits or substances in the sample.[6] A hot-cleaning procedure can be effective, which involves heating the detector to a high temperature (e.g., 400°C) with the reference gas flowing.[6]

Sources of Baseline Instability

cluster_0 Sources of Contamination cluster_1 Observed Problem Gas Impurities Gas Impurities Unstable Baseline Unstable Baseline Gas Impurities->Unstable Baseline System Leaks System Leaks System Leaks->Unstable Baseline Column Bleed Column Bleed Column Bleed->Unstable Baseline Detector Contamination Detector Contamination Detector Contamination->Unstable Baseline

Caption: Common sources leading to an unstable chromatographic baseline.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of instrument contamination in petroleum hydrocarbon analysis?

A1: Contamination can be introduced at various stages of the analytical process. The most common sources include:

  • Sample Preparation: Solvents, glassware, and sample handling can introduce contaminants.[7] For example, detergents used to clean glassware can leave residues.[7]

  • Instrument Consumables: Septa, liners, ferrules, and syringes can all be sources of contamination.[3]

  • Gas Supply: Impurities in carrier and detector gases, as well as leaks in the gas lines, can introduce contaminants like moisture and oxygen.[4]

  • Sample Matrix: Complex samples can contain non-volatile or semi-volatile compounds that accumulate in the injector and column.[8]

  • Carryover: Residue from previous, highly concentrated samples can affect subsequent analyses.[1]

Q2: How can I prevent contamination before it occurs?

A2: A proactive approach to preventing contamination is crucial for reliable results.[9]

  • Implement a Routine Maintenance Schedule: Regularly check and replace consumables like septa, liners, and gas purifiers.[9]

  • Use High-Purity Materials: Always use high-purity solvents and gases.[4][10]

  • Properly Clean Glassware and Equipment: Follow a rigorous cleaning protocol for all glassware and sampling equipment. A common procedure involves washing with a phosphate-free detergent, rinsing with tap water, followed by a rinse with organic-free water, and then air drying.[11]

  • Run Blank Samples: Regularly run solvent blanks to check for contamination in the system.

  • Dedicate Equipment: Where possible, dedicate syringes and glassware to specific analyses to avoid cross-contamination.[12]

Preventative Maintenance Workflow

Start Start of Week A Check Gas Cylinder Pressures Start->A B Inspect & Clean Injector/Detector A->B C Perform System Leak Check B->C D Run System Blank C->D E Baseline & Peaks Acceptable? D->E F Proceed with Analysis E->F Yes G Troubleshoot System E->G No

Caption: A weekly preventative maintenance workflow for a GC system.

Data Summary and Protocols

Table 1: Solvent Rinsing Sequence for Cleaning GC Columns

This table outlines a general solvent rinsing sequence for cleaning bonded-phase capillary GC columns. Always consult the column manufacturer's guidelines before proceeding.

StepSolventPolarityPurpose
1MethanolPolarTo remove polar contaminants.[2]
2Methylene ChlorideIntermediateTo remove contaminants of intermediate polarity.[2]
3HexaneNon-polarTo remove non-polar contaminants like heavy hydrocarbons.[2]

Note: Ensure each solvent is miscible with the previous one to prevent precipitation within the column.[2]

Experimental Protocol: Decontamination of Sampling Equipment

This protocol is essential for preventing cross-contamination between samples, particularly when dealing with trace-level analysis.[11][13]

Objective: To remove organic and inorganic contaminants from sampling equipment (e.g., glass jars, stainless steel tools).

Materials:

  • Phosphate-free laboratory detergent (e.g., Luminox®)[11]

  • Hot tap water

  • Organic-free water

  • 10% Nitric acid solution (reagent-grade)[11]

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Initial Wash: Wash the equipment thoroughly with the laboratory detergent and hot tap water. Use a brush to remove any particulate matter or surface films.[11]

  • Tap Water Rinse: Rinse the equipment thoroughly with hot tap water.[11]

  • Acid Rinse (for inorganic contaminants): Rinse the equipment with the 10% nitric acid solution. Prepare this solution fresh for each decontamination session.[11]

  • Final Rinse: Rinse the equipment thoroughly with organic-free water to remove any residual acid and detergent.[11]

  • Drying: Allow the equipment to air dry completely in a clean environment.[11]

  • Storage: Once dry, seal the equipment in clean plastic wrap or bags to prevent re-contamination before use.[11]

References

Technical Support Center: Minimizing the Toxicity of Industrial Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to minimize the toxicity of industrial lubricants.

Frequently Asked questions (FAQs)

Q1: What are the primary strategies for minimizing the toxicity of industrial lubricants?

A1: The main strategies involve a combination of selecting less hazardous base oils and additives, ensuring proper handling and disposal, and conducting thorough toxicity testing. Key approaches include:

  • Formulating with Environmentally Acceptable Lubricants (EALs): EALs are defined as being biodegradable, minimally toxic, and non-bioaccumulative.[1][2]

  • Utilizing Biobased and Biodegradable Lubricants: These are derived from renewable resources like vegetable oils or synthetic esters, which tend to have lower toxicity than traditional mineral oils.[3][4][5][6][7][8]

  • Selecting Less Toxic Additives: This includes moving away from heavy metal-based additives (e.g., zinc) and utilizing newer, less hazardous alternatives such as bio-based additives or ionic liquids.[2][3][5][9][10]

  • Proper Lubricant Management: Implementing correct storage, handling, and disposal procedures to prevent environmental contamination and human exposure is crucial.[11][12]

  • Adherence to Regulations: Following guidelines such as the U.S. Environmental Protection Agency's (EPA) Vessel General Permit (VGP) helps ensure compliance with environmental standards.[1]

Q2: What is the difference between "inherently biodegradable" and "readily biodegradable" lubricants?

A2: The distinction lies in the rate and extent of biodegradation over a specific timeframe, typically measured by tests like OECD 301B.

  • Inherently Biodegradable: These lubricants show some biodegradation but at a slower rate. A substance is considered inherently biodegradable if it biodegrades by more than 20% but less than 60% in 28 days.[3][4][5][6] Many mineral oil-based lubricants can meet this criterion.[3][5][6]

  • Readily Biodegradable: These lubricants biodegrade rapidly and to a significant extent. To be classified as readily biodegradable, a lubricant must biodegrade by more than 60% within a 28-day period, often within a 10-day window once biodegradation has initiated.[3][4][5][6] This property is crucial for minimizing environmental persistence.[13]

Q3: What are the main types of base oils used in environmentally friendly lubricants?

A3: The primary base oils for less toxic lubricants are vegetable oils and synthetic esters.

  • Vegetable Oils: Derived from sources like rapeseed, sunflower, soybean, and canola, these oils are renewable and generally have low toxicity and high biodegradability.[7][8] However, they can have limitations in thermal and oxidative stability.[14]

  • Synthetic Esters: These are man-made compounds that offer excellent biodegradability and low toxicity, often with better performance at high and low temperatures compared to vegetable oils.[6][7]

  • Polyalkylene Glycols (PAGs): Some PAGs are readily biodegradable and can be used in environmentally sensitive applications.[14]

  • Polyalphaolefins (PAOs): While derived from petroleum, highly purified PAOs (Group IV base stocks) have low toxicity and can be used in some environmentally sensitive applications.[15][16]

Q4: What are common toxic components in conventional lubricants that should be avoided?

A4: Conventional lubricants can contain several hazardous substances:

  • Polycyclic Aromatic Hydrocarbons (PAHs): Found in less refined mineral oils (Group I), PAHs are known carcinogens.[15][17][18]

  • Heavy Metals: Additives containing zinc, calcium, and other metals can be toxic to aquatic life and may bioaccumulate.[3][5][19]

  • Certain Additives: Some conventional anti-wear, extreme pressure, and detergent additives can be harmful. For instance, phosphate esters used in some synthetic lubricants have shown potential for human and animal toxicity.[15][17][18]

Q5: How can I assess the toxicity of a lubricant formulation in my research?

A5: Standardized ecotoxicity tests are used to evaluate the potential harm of lubricants to aquatic organisms. The most common are:

  • OECD 201: Alga, Growth Inhibition Test: Assesses the effect of the lubricant on the growth of algae.[20]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: Measures the concentration at which the lubricant immobilizes 50% of the water flea population (EC50) over 48 hours.[4][5][20][21][22][23]

  • OECD 203: Fish, Acute Toxicity Test: Determines the concentration that is lethal to 50% of a fish population (LC50) over a 96-hour period.[20][24][25][26][27]

Troubleshooting Guides

Issue 1: Poor Performance of Bio-Based Lubricants

Symptom: The bio-based lubricant (e.g., vegetable oil-based hydraulic fluid) is showing signs of premature degradation, such as thickening (increased viscosity), sludge formation, or a burnt odor.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidative and Thermal Instability - Verify Operating Temperature: Ensure the lubricant is not being used above its recommended maximum temperature (often around 80°C for unmodified vegetable oils).[14] - Select a More Stable Base Oil: Consider using a high-oleic vegetable oil or switching to a synthetic ester (HEES) for better thermal and oxidative stability.[3][13] - Improve Antioxidant Additive Package: Work with the supplier to ensure the lubricant contains an effective antioxidant package.
Hydrolytic Instability (Degradation due to water) - Check for Water Contamination: Use a crackle test or Karl Fischer titration to determine the water content. Keep water levels below 500 ppm. - Identify and Eliminate Water Ingress: Inspect seals, breathers, and hatches for potential points of water entry. - Use Water-Removal Filtration: Employ dehydrators or centrifugal separators to remove water from the system.
Poor Cold-Temperature Performance - Check Pour Point: Ensure the lubricant's pour point is suitable for the operating environment.[9] - Use Pour Point Depressants: If necessary, use appropriate additives to lower the pour point. - Switch to a Synthetic Base Oil: Synthetic esters (HEES) and some polyalphaolefins (HEPR) offer better low-temperature fluidity.[13]
Issue 2: Microbial Contamination in Water-Miscible Lubricants

Symptom: The lubricant emulsion has a foul odor (e.g., rotten eggs), has changed color (e.g., turned black), shows signs of slime or fungal mats, and the pH has dropped.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Water Contamination - Maintain Low Water Levels: Keep water content below 500 ppm, as this is a primary condition for microbial growth.[6] - Use Deionized Water for Emulsions: This reduces the mineral salts that can act as nutrients for fungi.
Stagnant or Low-Flow Conditions - Ensure Proper Circulation: Avoid long periods of downtime where the lubricant is not agitated.
Introduction of Contaminants - Maintain System Cleanliness: Regularly clean tanks and remove tramp oil and other debris that can serve as food for microbes. - Use Appropriate Filtration: Effective filtration can help remove microbial colonies.
Existing Microbial Growth - Treat with a Biocide: Introduce a compatible biocide to kill existing bacteria and fungi.[6] - System Flush: In cases of severe contamination, drain the system, thoroughly clean it, and flush with a compatible fluid containing a biocide before refilling.[6]

Quantitative Data

Table 1: Comparison of Biodegradability and Cost for Different Hydraulic Fluid Types

Fluid TypeBase OilTypical Biodegradability (OECD 301B)Relative CostKey Performance Considerations
HETG Vegetable Oils (Triglycerides)Readily Biodegradable (>60%)[13]2-3x Mineral Oil[9][13]Good lubricity, but poor thermal and oxidative stability.[13][14]
HEES Synthetic EstersReadily Biodegradable (>60%)[13]Higher than HETG[13]Excellent thermal and oxidative stability; good low-temperature performance.[13]
HEPG Polyalkylene Glycols (PAGs)Varies (can be readily biodegradable)[13]HighGood lubricity, fire resistance, but may be water-soluble.[14]
HEPR Polyalphaolefins (PAOs)Inherently Biodegradable (low viscosity grades)[13]HighWide operating temperature range, good stability, but lower biodegradability.[13]
Mineral Oil PetroleumInherently Biodegradable (<60%)[3][5]Baseline (1x)Good all-around performance, but higher toxicity.

Table 2: Aquatic Toxicity of Different Lubricant Additive Chemistries

Additive TypeExample ChemistryAquatic Toxicity (General)Notes
Conventional Anti-wear Zinc Dialkyldithiophosphate (ZDDP)HighCan be toxic to aquatic organisms due to heavy metal content.
Bio-derived Additives Commercial Bio-based ProductsCan be surprisingly highSome commercial bio-derived additives have shown significant aquatic toxicity in tests.[2][10]
Ionic Liquids (ILs) Phosphonium-phosphate, Ammonium-phosphateVery LowEmerging technology showing superior performance and significantly lower toxicity compared to some commercial bio-derived additives.[2][10]

Experimental Protocols

Protocol 1: OECD 301B - Ready Biodegradability (CO₂ Evolution Test)

This protocol provides a summary of the steps involved in assessing the ready biodegradability of a lubricant.

  • Preparation of Mineral Medium: Prepare a mineral salt medium containing essential nutrients for microbial life.

  • Inoculum Preparation: Obtain an inoculum, typically from the activated sludge of a wastewater treatment plant.

  • Test Setup:

    • Add a known concentration of the test lubricant (e.g., 10-20 mg/L of dissolved organic carbon) to the mineral medium in sealed vessels.

    • Inoculate the vessels with the prepared microbial sludge.

    • Set up control vessels containing only the inoculum (blank) and vessels with a reference substance (e.g., sodium benzoate) to verify the activity of the microorganisms.

  • Incubation:

    • Incubate the vessels in the dark or diffused light at a constant temperature (22 ± 2°C) for 28 days.[12]

    • Aerate the vessels with CO₂-free air.

  • CO₂ Measurement:

    • Trap the carbon dioxide produced from the biodegradation of the test substance in a solution of barium hydroxide or sodium hydroxide.

    • Quantify the trapped CO₂ by titration or using an inorganic carbon analyzer.

  • Calculation and Interpretation:

    • Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

    • For a substance to be considered "readily biodegradable," it must achieve at least 60% of its ThCO₂ within a 10-day window during the 28-day test.[12]

Protocol 2: OECD 202 - Daphnia sp. Acute Immobilisation Test

This protocol outlines the procedure for determining the acute toxicity of a lubricant to Daphnia magna.

  • Test Organisms: Use young daphnids that are less than 24 hours old at the start of the test.[4][5][21][22]

  • Test Concentrations: Prepare a series of at least five concentrations of the test lubricant in a suitable medium, along with a control group (no lubricant).[5][22]

  • Test Setup:

    • Place a specified number of daphnids (e.g., 5 daphnids per vessel, with at least 4 replicate vessels per concentration) into the test solutions.[5][22]

    • Ensure a sufficient volume of test solution per animal (e.g., at least 2 mL).[5]

  • Incubation: Maintain the test vessels for 48 hours under controlled conditions of temperature and light.[4][22]

  • Observation:

    • At 24 and 48 hours, record the number of daphnids that are immobilized (i.e., unable to swim within 15 seconds after gentle agitation).[4][21]

  • Data Analysis:

    • Calculate the concentration of the lubricant that causes immobilization in 50% of the daphnids (the EC50 value) at 48 hours.[4][21]

Protocol 3: OECD 203 - Fish, Acute Toxicity Test

This protocol summarizes the method for assessing the acute toxicity of a lubricant to fish.

  • Test Organisms: Select a suitable fish species (e.g., Zebrafish) and acclimate them to the test conditions.[24]

  • Test Concentrations: Prepare at least five concentrations of the test substance in a geometric series, along with a control group.[25][26]

  • Test Setup:

    • Place a minimum of seven fish into each test tank for each concentration and the control.[25]

  • Exposure: Expose the fish to the test substance for a period of 96 hours.[24][25][26][27]

  • Observation:

    • Record mortalities at 24, 48, 72, and 96 hours.[25][27]

  • Data Analysis:

    • Determine the concentration that is lethal to 50% of the fish (the LC50 value) at 96 hours.[25][26]

Visualizations

Logical Workflow for Troubleshooting Poor Lubricant Performance

G cluster_symptoms Symptom Identification cluster_investigation Initial Investigation cluster_solutions Corrective Actions Symptom Poor Lubricant Performance Observed (e.g., thickening, sludge, odor) CheckTemp Is Operating Temperature > 80°C? Symptom->CheckTemp CheckWater Is Water Content > 500 ppm? CheckTemp->CheckWater No Sol_Temp Reduce Temperature or Switch to High-Stability Oil (HEES) CheckTemp->Sol_Temp Yes CheckContam Is there evidence of microbial contamination? CheckWater->CheckContam No Sol_Water Identify and Fix Leaks; Use Dehydrator/Centrifuge CheckWater->Sol_Water Yes Sol_Microbe Treat with Biocide; Perform System Flush CheckContam->Sol_Microbe Yes Sol_Incompatibility Perform Full System Flush; Check Seal Compatibility CheckContam->Sol_Incompatibility No (Consider Incompatibility)

Caption: Troubleshooting workflow for poor lubricant performance.

Experimental Workflow for Lubricant Toxicity Assessment

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Ecotoxicity Testing cluster_analysis Phase 3: Data Analysis & Interpretation Formulation Prepare Lubricant Formulation TestConc Prepare Test Concentrations (at least 5 levels + control) Formulation->TestConc OECD202 OECD 202: Daphnia (48-hour exposure) TestConc->OECD202 OECD203 OECD 203: Fish (96-hour exposure) TestConc->OECD203 OECD301B OECD 301B: Biodegradability (28-day test) TestConc->OECD301B EC50 Calculate EC50 (Daphnia Immobilisation) OECD202->EC50 LC50 Calculate LC50 (Fish Lethality) OECD203->LC50 Biodeg Determine % Biodegradation (Pass/Fail) OECD301B->Biodeg Classification Classify Lubricant Toxicity & Biodegradability EC50->Classification LC50->Classification Biodeg->Classification

Caption: Workflow for assessing lubricant ecotoxicity.

Signaling Pathway of PAH-Induced Cellular Toxicity

G PAH Polycyclic Aromatic Hydrocarbon (PAH) CellMembrane Cell Membrane Metabolites PAH Metabolites PAH->Metabolites Metabolized by CYP1A1 AhR Aryl Hydrocarbon Receptor (AhR) CellMembrane->AhR PAH enters cell CYP1A1 Cytochrome P450 (CYP1A1) AhR->CYP1A1 Activates ROS Reactive Oxygen Species (ROS) Metabolites->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Apoptosis (Cell Death) OxidativeStress->Apoptosis

Caption: PAH-induced oxidative stress pathway.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Dibutyl Sebacate in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dibutyl sebacate (Einecs 265-486-0), a widely used plasticizer and flavoring agent, in complex matrices such as food products and environmental samples. The focus is on providing objective performance comparisons with supporting experimental data to aid in the selection of the most appropriate analytical technique for specific research needs.

Executive Summary

The analysis of Dibutyl sebacate (DBS) in intricate sample types is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust method, particularly for volatile and semi-volatile compounds like DBS. More recent advancements have also demonstrated the utility of Liquid Chromatography-Mass Spectrometry (LC-MS), especially for compounds of low volatility or as an orthogonal technique for method comparison. This guide will delve into the performance characteristics and experimental protocols for both GC-MS and LC-MS methodologies.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance data for the analysis of Dibutyl sebacate using GC-MS and provides general performance characteristics for LC-MS based on the analysis of similar plasticizers.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Matrix Types Oily foods (vegetable oil, pesto, tomato sauce), Food simulantsIndoor dust, Beverages, Various food crops
Limit of Quantification (LOQ) 0.050–0.10 mg/kg[1]Low µg/kg range
Recovery 71 - 106%[1]70 - 120% (for over 500 metabolites)[2]
Precision (RSD) 7 - 12%[1]< 20%[2][3]
**Linearity (R²) **> 0.99> 0.996[4]
Volatility Requirement Suitable for volatile and semi-volatile compoundsSuitable for non-volatile and thermally unstable compounds[5]
Sample Preparation Often requires extraction and cleanup (e.g., LLE, SPE)Can sometimes utilize simpler "dilute-and-shoot" approaches[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Oily Food Matrices

This protocol is based on a validated method for the determination of various plasticizers, including Dibutyl sebacate, in complex oily food matrices.[1]

a) Sample Preparation: Extraction and Cleanup

  • Weigh a homogenized sample of the oily food matrix.

  • Perform a liquid-liquid extraction (LLE) using acetonitrile.

  • The extract is then subjected to a cleanup step using a Florisil solid-phase extraction (SPE) column to remove interfering lipids.[1]

  • The final extract is concentrated for GC-MS analysis.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC System or similar.[6]

  • Mass Spectrometer: Agilent 5975C GC/MSD or a triple quadrupole system for higher sensitivity.[6]

  • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 25°C/min.

    • Ramp to 280°C at a rate of 5°C/min, hold for 10 minutes.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Various Matrices

This protocol provides a general framework for the analysis of plasticizers, including sebacates, based on established LC-MS/MS methods.[2][7]

a) Sample Preparation

  • For liquid samples like beverages, a simple "dilute-and-shoot" approach may be applicable, where the sample is diluted with an appropriate solvent and directly injected.[2]

  • For solid or semi-solid samples, an extraction step with a suitable organic solvent (e.g., acetonitrile, methanol) is necessary.

  • The extract is then filtered and may be subjected to a cleanup step if the matrix is particularly complex.

b) LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1260 RRLC system or equivalent.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6400 Series) for high sensitivity and selectivity.[6]

  • Column: Reversed-phase C18 column (e.g., X Terra MS C18, 2.1 x 100 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.[2]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1]

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for quantification of target analytes.

Mandatory Visualizations

Analytical Workflow for Dibutyl Sebacate

The following diagram illustrates a typical workflow for the analysis of Dibutyl sebacate in a complex matrix, from sample collection to final data analysis.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Food, Environmental) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Cleanup Cleanup (e.g., Florisil Column) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS_LCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS_LCMS DataAcquisition Data Acquisition GCMS_LCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of Dibutyl sebacate.

Analytical Method Validation Workflow (ICH Q2(R1))

This diagram outlines the logical progression of validating an analytical method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Validation Method Validation Plan Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD Detection Limit (LOD) Specificity->LOD Range Range Linearity->Range Report Validation Report Range->Report Accuracy->Report Precision->Report LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Report Robustness->Report

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Biological Signaling Pathways

Extensive literature review indicates that Dibutyl sebacate is primarily recognized for its function as a plasticizer and its low toxicity profile.[5][11][12] There is currently no established evidence to suggest that Dibutyl sebacate directly participates in or modulates specific biological signaling pathways in the manner of an endogenous signaling molecule or a targeted therapeutic agent. Therefore, a diagrammatic representation of a signaling pathway is not applicable for this compound.

References

A Comparative Analysis of Hydrotreated vs. Non-Hydrotreated Petroleum Distillates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance, composition, and toxicological profiles of hydrotreated and non-hydrotreated petroleum distillates. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting appropriate solvents and understanding their implications.

Introduction to Petroleum Distillates and Hydrotreating

Petroleum distillates are complex mixtures of hydrocarbons derived from crude oil through distillation.[1] These distillates, which include fractions like naphtha, kerosene, and diesel, are widely used as solvents, fuels, and chemical feedstocks.[1] Non-hydrotreated distillates, also known as straight-run distillates, contain various impurities, such as sulfur, nitrogen, oxygen, olefins, and aromatic compounds.[2]

Hydrotreating is a catalytic refining process that removes these undesirable components by reacting them with hydrogen at elevated temperatures and pressures.[2] This purification process significantly alters the chemical composition and performance characteristics of the distillates, leading to products with higher purity, stability, and reduced toxicity.[3][4]

Comparative Data: Performance and Physicochemical Properties

The hydrotreating process yields significant improvements in the quality and performance of petroleum distillates. The following tables summarize the quantitative differences between non-hydrotreated and hydrotreated distillates, using kerosene and diesel as representative examples.

Table 1: Comparison of Kerosene Properties Before and After Hydrotreating

PropertyNon-Hydrotreated KeroseneHydrotreated KeroseneTest Method
Sulfur Content (wt. %) 0.3640.091 - 0.016ASTM D2622
Aromatic Content (wt. %) 22.614.5 (at 3 MPa) - 3.0 (at 6 MPa)ASTM D1319
Smoke Point (mm) Not specifiedImproved by 3.3 (at 3 MPa) - 9.7 (at 6 MPa)ASTM D1322
Cetane Index Not specifiedImproved by 1.1 (at 3 MPa) - 3.9 (at 6 MPa)ASTM D4737
Hydrogen to Carbon (H/C) Atomic Ratio 1.891.98ASTM D5291

Data synthesized from a study on kerosene from a hydrocracker unit before and after a downstream hydrogenation process. The improvements are shown at different process pressures (MPa).[3]

Table 2: Comparison of Diesel Properties Before and After Hydrotreating

PropertyNon-Hydrotreated Diesel FeedHydrotreated Diesel ProductTest Method
Density at 15°C (g/cm³) 0.848 - 0.8650.820 - 0.845ASTM D1298
Sulfur Content (ppm) ~3,000 (High-Sulfur Diesel)< 15 (Ultra-Low-Sulfur Diesel)ASTM D2622
Aromatic Content (vol. %) HighSignificantly ReducedASTM D1319
Cetane Number LowerIncreasedASTM D613
Oxidation Stability (Total Insolubles, mg/100 mL) HigherLowerASTM D2274

Data synthesized from multiple sources describing the general properties of diesel fuel before and after the implementation of ultra-low-sulfur diesel (ULSD) standards, which necessitates hydrotreating.[5][6][7]

Experimental Protocols

The following are summaries of the standard experimental methodologies used to determine the key properties of petroleum distillates.

ASTM D2622: Sulfur in Petroleum Products by Wavelength Dispersive X-ray Fluorescence Spectrometry

This test method provides a rapid and precise measurement of the total sulfur content in petroleum products. A sample is placed in the beam of an X-ray spectrometer. The intensity of the sulfur Kα characteristic X-ray line at 0.5373 nm is measured, and the sulfur concentration is determined by comparing this intensity with a calibration curve derived from standards of known sulfur content.[8][9] This method is crucial for ensuring compliance with regulatory limits on sulfur in fuels.[8]

ASTM D1319: Hydrocarbon Types in Liquid Petroleum Products by Fluorescent Indicator Adsorption

This method determines the total volume percent of aromatics, olefins, and saturates in petroleum fractions. A small sample is introduced into a glass adsorption column packed with silica gel containing a fluorescent dye mixture. As the sample moves down the column, the hydrocarbon types separate into distinct bands based on their polarity. The length of each colored band, visualized under ultraviolet light, is measured to calculate the volume percentage of each hydrocarbon type.[1][10]

ASTM D2274: Oxidation Stability of Distillate Fuel Oil (Accelerated Method)

This test method assesses the inherent stability of distillate fuels under accelerated oxidizing conditions. A 350 mL sample is aged at 95°C for 16 hours while oxygen is bubbled through it. After aging and cooling, the total amount of insoluble material formed is determined by filtering the sample and weighing the filterable and adherent insolubles.[11][12] A lower amount of insolubles indicates higher oxidative stability.[11]

ASTM D5291: Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants

This method covers the simultaneous determination of carbon, hydrogen, and nitrogen in petroleum products. A weighed sample is combusted in a high-temperature furnace, converting the elements into their gaseous oxides (CO₂, H₂O) and elemental nitrogen (N₂). These gases are then separated and quantified by various detection methods, such as thermal conductivity or infrared absorption, to determine the mass percentage of each element.[2][5]

Visualizations

The following diagrams illustrate key processes and pathways relevant to the comparison of hydrotreated and non-hydrotreated petroleum distillates.

Hydrotreating_Process cluster_feed Feed Preparation cluster_reaction Reaction cluster_separation Separation cluster_products Products & Byproducts Feed Non-Hydrotreated Petroleum Distillate Mixer Mixing Feed->Mixer H2 Hydrogen Gas H2->Mixer Heater Heater Mixer->Heater Reactor Fixed-Bed Reactor (with Catalyst) Heater->Reactor Cooler Cooler Reactor->Cooler Separator High-Pressure Separator Cooler->Separator Stripper Stripper Separator->Stripper Liquid RecycleH2 Recycled Hydrogen Separator->RecycleH2 Gas Product Hydrotreated Petroleum Distillate Stripper->Product Gases H2S, NH3, Light Ends Stripper->Gases RecycleH2->Mixer

Caption: Workflow of a typical hydrotreating process.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH (e.g., from Non-Hydrotreated Distillate) AhR_complex Inactive AhR Complex (AhR, Hsp90, XAP2, p23) PAH->AhR_complex Binding CYP1A1 CYP1A1, CYP1B1, etc. (Metabolizing Enzymes) PAH->CYP1A1 Metabolism by Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR ARNT ARNT Activated_AhR->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binding Gene_Transcription Gene Transcription XRE->Gene_Transcription Gene_Transcription->CYP1A1 Toxic_Metabolites Toxic Metabolites (e.g., Diol-Epoxides) CYP1A1->Toxic_Metabolites DNA_Adducts DNA Adducts Toxic_Metabolites->DNA_Adducts Cellular_Response Adverse Cellular Effects (e.g., Carcinogenesis) DNA_Adducts->Cellular_Response

References

Comparing the performance of synthetic base oils and hydrotreated distillates.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Performance of Synthetic Base Oils Versus Hydrotreated Distillates

In the realm of high-performance lubricants, the choice of base oil is paramount, dictating the final product's characteristics and suitability for specific applications. This guide provides an objective comparison between synthetic base oils and hydrotreated distillates, focusing on key performance metrics supported by experimental data. It is intended for researchers, scientists, and formulation experts who require a detailed understanding of these fundamental lubricant components.

Introduction to Base Oil Classifications

The American Petroleum Institute (API) categorizes base oils into five groups, which form the basis of this comparison.[1][2] Hydrotreated distillates fall into Groups II and III, while synthetic base oils are primarily represented by Group IV and V.

  • Group II: These base oils are manufactured through a process called hydrotreating, which uses hydrogen gas to remove undesirable components.[1][3][4] They are characterized by having more than 90% saturates, less than 0.03% sulfur, and a viscosity index (VI) between 80 and 120.[5]

  • Group III: These are also produced via hydrotreating, but the process is more severe, involving higher pressures and temperatures.[3][5][6] This results in a base oil with a viscosity index greater than 120.[5] Due to their high degree of purity and performance, Group III base oils are sometimes marketed as synthetic.[7][8]

  • Group IV: This group is exclusively for polyalphaolefins (PAOs).[1][5] PAOs are synthetic hydrocarbons created through a chemical synthesis process, resulting in a very pure and uniform molecular structure.[1][6]

  • Group V: This category includes all other base oils not in the first four groups, such as esters, polyalkylene glycols (PAGs), and naphthenics.[1][3][5] Esters are often blended with other base stocks to enhance properties like additive solubility and detergency.[3][5][9]

Manufacturing Pathways

The manufacturing process fundamentally differentiates hydrotreated distillates from synthetic base oils. Hydrotreated distillates are derived from crude oil and refined to remove impurities and improve properties. Synthetic base oils, conversely, are built from smaller molecules through chemical reactions.

G cluster_0 Crude Oil Derived cluster_1 Chemical Synthesis crude Crude Oil distillation Vacuum Distillation crude->distillation hydrotreating Hydrotreating (Group II) distillation->hydrotreating severe_hydrocracking Severe Hydrocracking & Hydroisomerization (Group III) distillation->severe_hydrocracking monomers Ethylene / Olefins polymerization Polymerization monomers->polymerization pao Polyalphaolefin (PAO) (Group IV) polymerization->pao

Caption: Manufacturing pathways for hydrotreated and synthetic base oils.

Performance Comparison

The performance of a base oil is evaluated using several key metrics. Synthetic base oils generally exhibit superior performance in extreme temperature conditions compared to their hydrotreated mineral oil counterparts.[6][10]

Viscosity Index (VI)

The Viscosity Index measures the change in a fluid's viscosity with temperature. A higher VI indicates a smaller, more stable change in viscosity over a broad temperature range, which is crucial for applications experiencing temperature fluctuations.[2][11]

  • Synthetic Base Oils (PAO): Possess a naturally high viscosity index due to their uniform molecular structure.[1][12] This allows them to maintain a stable lubricating film at high temperatures while remaining fluid at low temperatures.[13]

  • Hydrotreated Distillates: Group III oils have a VI of 120 or greater as a defining characteristic.[2][6] Group II oils have a lower VI, typically between 80 and 119.[2] While the VI of Group III oils is high, PAOs generally offer superior viscometric stability.[1]

Base Oil Group Typical Viscosity Index (VI)
Group II80 - 119[2]
Group III> 120[5]
Group IV (PAO)125 - 150+[1][6]

Experimental Protocol: ASTM D2270 The Viscosity Index is calculated from the kinematic viscosity of the base oil at two standard temperatures: 40°C and 100°C. These viscosity measurements are typically performed using a capillary viscometer. The standard practice for calculating VI from these measurements is detailed in ASTM D2270.

Low-Temperature Performance (Pour Point)

The pour point is the lowest temperature at which an oil will still flow.[2] A lower pour point is critical for cold-start situations, ensuring that the lubricant can circulate quickly to protect vital components.

  • Synthetic Base Oils (PAO): Exhibit excellent low-temperature fluidity, resulting in very low pour points.[1][12] This is an inherent advantage of their synthesized, uniform structure which resists the formation of wax crystals that cause solidification.[11]

  • Hydrotreated Distillates: The pour point of these oils is improved significantly during the refining process, particularly through hydroisomerization which converts waxy molecules into branched structures.[13] However, they generally do not reach the exceptionally low pour points of PAOs.[12]

Base Oil Group Typical Pour Point (°C)
Group II-15 to -25
Group III-18 to -30
Group IV (PAO)< -40 to -60[1]

Experimental Protocol: ASTM D97 This test method involves chilling the oil sample at a specified rate and examining it for flow characteristics at intervals of 3°C. The pour point is recorded as the lowest temperature at which movement of the oil is observed.

Oxidation and Thermal Stability

Oxidation stability refers to an oil's resistance to chemical breakdown in the presence of oxygen, heat, and catalysts.[14] Poor stability leads to viscosity increase, sludge, and varnish formation.[1][14] Thermal stability is the resistance to decomposition due to heat alone.[13]

  • Synthetic Base Oils (PAO): Due to their saturated and stable hydrocarbon structure, PAOs have inherently superior oxidation and thermal stability compared to mineral oils.[1][6][14] This translates to longer service life, especially at high operating temperatures.[1][14]

  • Hydrotreated Distillates: The hydrotreating process removes unstable aromatic and sulfur compounds, significantly enhancing oxidation stability compared to less refined Group I oils.[5][14] Group III oils, being more severely processed, show better stability than Group II.[6] However, removing natural antioxidants like sulfur compounds means they are highly dependent on antioxidant additives.[14]

Base Oil Group Relative Oxidation Stability
Group IIGood
Group IIIVery Good[6]
Group IV (PAO)Excellent[1][6]

Experimental Protocol: ASTM D943 (TOST) & Pressure DSC

  • ASTM D943 (Turbine Oil Oxidation Stability Test): This method evaluates oxidation life by subjecting the oil to oxygen at 95°C in the presence of water and metal catalysts.[15] The test duration is measured until the oil's acid number reaches a specified limit.[15]

  • Pressure Differential Scanning Calorimetry (PDSC): This technique measures the Oxidation Induction Time (OIT).[16][17] A small sample is heated under high-pressure oxygen, and the OIT is the time until a rapid exothermic reaction (oxidation) occurs.[16][17] It is a faster method for assessing high-temperature oxidation stability.[16]

Volatility (Noack Test)

Volatility refers to the tendency of an oil to evaporate at high temperatures. Lower volatility is desirable as it reduces oil consumption and minimizes changes in viscosity and additive concentration during service.[18][19]

  • Synthetic Base Oils (PAO): PAOs have lower volatility than mineral oils due to their uniform molecular structure, which contains fewer light molecules that can easily evaporate.[1][6]

  • Hydrotreated Distillates: The severe processing of Group III oils results in lower volatility compared to Group II oils.[2] However, PAOs generally maintain an advantage.[1]

Base Oil Group Typical Noack Volatility (% weight loss)
Group II15 - 25%
Group III9 - 15%
Group IV (PAO)6 - 12%

Experimental Protocol: ASTM D5800 The Noack volatility test measures the evaporation loss of lubricating oils.[19] A sample is heated to 250°C with constant air flow for one hour.[19][20] The percentage of weight loss due to evaporation is then determined.[19]

Interrelation of Base Oil Properties and Performance

The fundamental molecular structure of a base oil directly influences its macroscopic performance characteristics. The purity and uniformity achieved through chemical synthesis give PAOs inherent advantages in key areas.

G cluster_0 Molecular Characteristics cluster_1 Key Performance Properties cluster_2 Performance Outcome structure Uniform Molecular Structure (PAO) vi High Viscosity Index structure->vi pour_point Low Pour Point structure->pour_point purity High Purity / Saturates stability High Oxidation & Thermal Stability purity->stability bonds Stable C-C Bonds bonds->stability outcome Extended Drain Intervals Improved Fuel Economy Superior Equipment Protection vi->outcome pour_point->outcome stability->outcome volatility Low Volatility volatility->outcome

References

Einecs 265-486-0 (DEHP): A Comparative Toxicogenomic Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Einecs 265-486-0, chemically known as Di(2-ethylhexyl) phthalate (DEHP), is a widely utilized plasticizer to enhance the flexibility of polyvinyl chloride (PVC) products. However, its widespread use has raised significant concerns due to its endocrine-disrupting properties and its ubiquitous presence in the environment.[1][2] As a result, there is a growing initiative to identify safer, biodegradable, and equally versatile alternatives.[3][4] This guide provides a comparative toxicogenomic analysis of DEHP and its potential replacements, offering crucial data for researchers, scientists, and drug development professionals.

The primary active metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is often the focus of toxicological studies.[1] This analysis centers on the toxicogenomic profile of MEHP in comparison to several alternatives, including the commercial plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH) and other proposed replacements such as 1,4-butanediol dibenzoate (BDB), dioctyl succinate (DOS), and dioctyl maleate (DOM).[2]

Comparative Toxicogenomic Data

A key study utilizing the immortalized TM4 Sertoli cell line provides a basis for comparing the toxicogenomic profiles of these compounds.[1] Gene expression analysis revealed significant differences in the cellular responses to these plasticizers.

Table 1: Summary of Differentially Expressed Genes and Affected Pathways

CompoundNumber of Differentially Expressed GenesKey Upregulated PathwaysKey Downregulated Pathways
MEHP ManyPPAR signaling, Cholesterol biosynthesis-
DINCH ManyERK/MAPK signaling, Rho signaling-
DOM ManyGlutathione stress response, DNA repair, Cholesterol biosynthesis-
BDB No significant changes--
DOS No significant changes--

Data sourced from a toxicogenomic screening study using TM4 Sertoli cells.[1][2]

Cell Viability Assessment

The MTT assay was employed to assess the impact of these plasticizers on cell viability. The results indicated that succinate and dibenzoate families of plasticizers generally had the least effect on cell viability, while maleates and fumarates significantly decreased viability.[3]

Table 2: Comparative Cell Viability

Compound FamilyEffect on Cell Viability
Succinates (e.g., DOS) Minimal
Dibenzoates (e.g., BDB) Minimal
Maleates (e.g., DOM) Significant Decrease
Fumarates Significant Decrease

Based on MTT assays performed on TM4 Sertoli cells.[3]

Experimental Protocols

Cell Culture and Treatment

The immortalized TM4 Sertoli cell line was used for these experiments. Cells were cultured under standard conditions. For the toxicogenomic analysis, cells were treated with the respective compounds at specified concentrations for a defined period before RNA extraction.

Gene Expression Analysis

Microarray analysis was performed to obtain gene expression profiles. Total RNA was extracted from the treated and control cells, followed by quality assessment. The RNA was then labeled and hybridized to microarrays. The resulting data was normalized and analyzed to identify differentially expressed genes. Principal component analysis (PCA) was used to visualize the clustering of samples based on their gene expression profiles.[1][5]

Cell Viability Assay (MTT Assay)

Cell viability was determined using the (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is measured to determine the extent of cell viability.[4]

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways Affected by MEHP, DINCH, and DOM

The following diagrams illustrate the key signaling pathways identified to be perturbed by MEHP, DINCH, and DOM in the toxicogenomic screening study.

MEHP_Pathway MEHP MEHP PPAR PPAR Signaling (Downstream Genes) MEHP->PPAR Cholesterol Cholesterol Biosynthesis MEHP->Cholesterol

MEHP Activated Pathways

DINCH_Pathway DINCH DINCH ERK_MAPK ERK/MAPK Signaling DINCH->ERK_MAPK Rho Rho Signaling DINCH->Rho

DINCH Activated Pathways

DOM_Pathway DOM DOM GSH Glutathione Stress Response DOM->GSH DNA_Repair DNA Repair DOM->DNA_Repair Cholesterol Cholesterol Biosynthesis DOM->Cholesterol

DOM Activated Pathways

Experimental Workflow for Toxicogenomic Screening

The workflow diagram below outlines the key steps involved in the comparative toxicogenomic analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis TM4_cells TM4 Sertoli Cells Treatment Treatment with MEHP, DINCH, DOM, BDB, DOS, Control TM4_cells->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Microarray Microarray Hybridization RNA_Extraction->Microarray Normalization Data Normalization Microarray->Normalization DEG_Analysis Differential Gene Expression Analysis Normalization->DEG_Analysis Pathway_Analysis Pathway Analysis DEG_Analysis->Pathway_Analysis

Toxicogenomic Screening Workflow

Conclusion

The comparative toxicogenomic analysis indicates that not all alternatives to DEHP exhibit the same safety profile. While MEHP, DINCH, and DOM induced significant changes in gene expression, BDB and DOS did not, suggesting they may be safer alternatives.[1][2] Specifically, MEHP's impact on PPAR signaling and cholesterol biosynthesis aligns with known phthalate toxicity mechanisms.[3] The distinct pathways affected by DINCH (ERK/MAPK and Rho signaling) and DOM (glutathione stress response and DNA repair) highlight different potential mechanisms of toxicity.[2]

These findings underscore the importance of comprehensive toxicogenomic screening in the evaluation of replacement chemicals. For researchers and professionals in drug development, this data provides a foundation for making informed decisions about the use of these compounds and for guiding the development of new, safer alternatives. Further research, including in vivo studies, is warranted to validate these in vitro findings.

References

Evaluating the performance of different hydrotreating catalysts.

Author: BenchChem Technical Support Team. Date: November 2025

Hydrotreating is a critical catalytic process in petroleum refining aimed at removing impurities such- as sulfur, nitrogen, and metals from various petroleum fractions.[1][2] The selection of an appropriate catalyst is paramount to achieving desired product specifications and ensuring the economic viability of the process. This guide provides a comparative evaluation of common hydrotreating catalysts, focusing on their performance, the experimental protocols for their evaluation, and mechanisms of deactivation.

Common Hydrotreating Catalysts

The most prevalent hydrotreating catalysts are based on molybdenum (Mo) or tungsten (W), promoted by either cobalt (Co) or nickel (Ni).[1] These active metals are dispersed on a high-surface-area support, typically alumina (γ-Al2O3).[1]

  • CoMo (Cobalt-Molybdenum): These catalysts are the industry standard for hydrodesulfurization (HDS), particularly for low to medium pressure applications.[3][4] They exhibit high selectivity for sulfur removal with limited hydrogen consumption.[3]

  • NiMo (Nickel-Molybdenum): NiMo catalysts generally show higher hydrogenation activity compared to CoMo catalysts.[5] This makes them more effective for hydrodenitrogenation (HDN) and hydrodearomatization (HDA), especially when treating feeds with high nitrogen content or when deep saturation of aromatics is required.[3][5]

  • NiW (Nickel-Tungsten): While less common due to the higher cost of tungsten, NiW catalysts can be used in applications requiring very high hydrogenation activity, such as in hydrocracking processes.[1][6]

Experimental Evaluation of Catalysts

The performance of hydrotreating catalysts is evaluated in pilot plants that simulate commercial operating conditions.[7] A typical evaluation involves several key stages, from catalyst activation to product analysis.

G cluster_prep Catalyst Preparation & Loading cluster_activation Activation cluster_testing Performance Testing cluster_analysis Analysis cat_prep Catalyst Procurement or Synthesis loading Reactor Loading cat_prep->loading sulfidation Catalyst Sulfidation (in-situ activation) loading->sulfidation feed_intro Feed Introduction (e.g., VGO + H₂) sulfidation->feed_intro reaction Hydrotreating Reaction (Controlled T, P, LHSV) feed_intro->reaction separation Gas-Liquid Separation reaction->separation deactivation Spent Catalyst Characterization reaction->deactivation gas_analysis Gas Product Analysis (GC for H₂S, etc.) separation->gas_analysis liquid_analysis Liquid Product Analysis (S, N, Aromatics Content) separation->liquid_analysis

Fig. 1: Experimental workflow for evaluating hydrotreating catalyst performance.

Key Performance Indicators (KPIs)

The primary goal of hydrotreating is the removal of heteroatoms and the saturation of unsaturated compounds.[8] The effectiveness of a catalyst is measured by its activity in the following key reactions:

  • Hydrodesulfurization (HDS): The removal of sulfur from organic compounds, converting it into hydrogen sulfide (H₂S).[9]

  • Hydrodenitrogenation (HDN): The removal of nitrogen, converting it into ammonia (NH₃). Nitrogen compounds are known to poison downstream catalysts.[9]

  • Hydrodearomatization (HDA): The saturation of aromatic rings, which improves the quality of fuels like diesel (increasing cetane number).

G cluster_reactions Hydrotreating Process feed Impure Feedstock (High S, N, Aromatics) hds HDS feed->hds + H₂ hdn HDN feed->hdn + H₂ hda HDA feed->hda + H₂ product Purified Product (Low S, N, Aromatics) hds->product - H₂S hdn->product - NH₃ hda->product

Fig. 2: Core reactions in the hydrotreating process.

Performance Data Comparison

The choice between CoMo and NiMo catalysts often depends on the specific feedstock and the desired product qualities. NiMo catalysts typically exhibit superior HDN and HDA activity, while CoMo catalysts are highly efficient for HDS.[5]

Catalyst TypePrimary StrengthRelative HDS ActivityRelative HDN ActivityRelative HDA ActivityHydrogen Consumption
CoMo/Al₂O₃ Hydrodesulfurization (HDS)HighModerateModerateModerate
NiMo/Al₂O₃ Hydrodenitrogenation (HDN)HighHighHighHigh
NiW/Al₂O₃ Hydrocracking / High SaturationModerate-HighHighVery HighVery High

Note: Relative activities are generalizations and can vary based on specific catalyst formulation, support properties, and operating conditions.

Standard Experimental Protocol

Below is a representative protocol for evaluating hydrotreating catalyst performance in a fixed-bed reactor.

  • Catalyst Loading: The reactor is loaded with a known volume and weight of the catalyst, typically mixed with inert particles to ensure uniform flow distribution.

  • Catalyst Activation (Sulfidation): The oxidic form of the catalyst is inactive and must be converted to its sulfide form.[10] This is a critical step.[7]

    • The catalyst bed is heated under a flow of hydrogen.[10]

    • A sulfiding agent (e.g., dimethyl disulfide, DMDS, mixed with a carrier oil) is introduced at a specific temperature (e.g., 140-230°C).[10]

    • The temperature is then raised to a final sulfidation temperature (e.g., 320-360°C) and held for several hours to ensure complete conversion to metal sulfides.[11]

  • Reaction:

    • The system is brought to the target operating conditions, which typically range from 300-400°C and 30-130 atm.[12]

    • The liquid feedstock (e.g., vacuum gas oil) and hydrogen are continuously fed through the reactor at a defined liquid hourly space velocity (LHSV).[13]

  • Product Collection and Analysis:

    • The reactor effluent is cooled and separated into gas and liquid streams.[14]

    • The gas stream is analyzed using gas chromatography (GC) to quantify H₂S, NH₃, and light hydrocarbons.[14]

    • The liquid product is analyzed for sulfur content (e.g., via X-ray fluorescence), nitrogen content (e.g., via chemiluminescence), and aromatic content (e.g., via HPLC or SFC).

Catalyst Deactivation

Catalyst deactivation is an unavoidable process that leads to a gradual loss of activity over time. The primary mechanisms include coke formation, metal deposition, and sintering.[15][16] Understanding these pathways is crucial for optimizing catalyst lifespan and reactor performance.

  • Coking: The deposition of heavy, carbon-rich compounds (coke) on the catalyst surface, blocking active sites and pores.[16]

  • Metal Deposition: Impurities in the feedstock, such as nickel and vanadium, deposit on the catalyst, causing pore plugging and deactivation. This is especially significant when processing heavy feeds like atmospheric or vacuum residua.[15]

  • Sintering: The thermal agglomeration of active metal sulfide particles, which leads to a loss of active surface area.[15]

G cluster_mechanisms Deactivation Mechanisms active Active Catalyst coking Coke Formation (Pore & Site Blocking) active->coking Heavy Aromatics in Feed metals Metal Deposition (Pore Plugging) active->metals Ni, V in Feed sintering Sintering (Loss of Surface Area) active->sintering High Temperature deactivated Deactivated Catalyst (Loss of Activity) coking->deactivated metals->deactivated sintering->deactivated

Fig. 3: Major pathways for hydrotreating catalyst deactivation.

References

A comparative study of the environmental persistence of various petroleum distillates.

Author: BenchChem Technical Support Team. Date: November 2025

The environmental persistence of petroleum distillates is a critical area of study for researchers and scientists in environmental science and drug development, where understanding the long-term impact of chemical compounds is paramount. This guide provides an objective comparison of the environmental persistence of four common petroleum distillates: gasoline, diesel, kerosene, and jet fuel. The comparison is supported by experimental data on their half-lives in soil and water, detailed experimental protocols for assessing their degradation, and visualizations of the underlying scientific processes.

Data Presentation: Comparative Persistence of Petroleum Distillates

The environmental half-life of petroleum distillates can vary significantly based on a multitude of factors including soil type, water temperature, oxygen availability, and the microbial population present. The following table summarizes the typical range of aerobic biodegradation half-lives for gasoline, diesel, kerosene, and jet fuel in soil and water.

Petroleum DistillateHalf-life in Soil (Aerobic)Half-life in Water (Aerobic)Key Factors Influencing Persistence
Gasoline Days to Weeks[1][2][3]Days to Weeks[2]High volatility leads to rapid evaporation. Biodegradation of remaining components is relatively fast.[1]
Diesel Weeks to Months[4][5][6]Weeks to Months[7]Lower volatility than gasoline. Persistence is influenced by the complexity of its hydrocarbon mixture.[8]
Kerosene Weeks to MonthsWeeks to MonthsSimilar persistence to diesel, influenced by soil type and oxygen levels.[9]
Jet Fuel (JP-8) Months to Years[10][11][12]Months to YearsContains a broader range of hydrocarbons, including more persistent compounds.[9]

Experimental Protocols for Assessing Environmental Persistence

Standardized methods are crucial for the reliable assessment of the biodegradability and environmental persistence of chemical substances. The Organization for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM) have established several key guidelines.

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline is designed to evaluate the transformation of chemicals in soil under both aerobic and anaerobic conditions.[13][14][15][16]

Methodology:

  • Soil Selection: A minimum of three different soil types are recommended to assess the influence of soil properties.

  • Test Substance Application: The petroleum distillate, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.

  • Incubation: The soil samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days.[13] For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, an inert gas like nitrogen is used.

  • Analysis: At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent substance and its transformation products.[13] Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: The rate of degradation and the half-life (DT50) of the test substance are calculated. The formation and decline of major transformation products are also monitored.[14]

OECD Guideline 309: Aerobic Mineralization in Surface Water – Simulation Biodegradation Test

This test is designed to determine the rate of mineralization of a chemical substance in aerobic natural surface water.[1][17][18][19][20]

Methodology:

  • Water and Sediment Collection: Natural surface water and, if required, sediment are collected from a site with no known history of contamination.

  • Test Setup: The test is conducted in flasks containing the collected water and the test substance at low concentrations. The flasks are incubated in the dark at a constant temperature with continuous shaking or stirring to ensure aerobic conditions. The test duration is typically up to 60 days.[17]

  • Measurement of Mineralization: If a ¹⁴C-labeled test substance is used, the evolution of ¹⁴CO₂ is measured over time as an indicator of ultimate biodegradation.

  • Analysis of Parent Compound and Transformation Products: The concentrations of the parent compound and its major transformation products in the water and sediment phases are determined at regular intervals using appropriate analytical methods.

  • Data Analysis: The results are used to calculate the mineralization rate and the half-life of the test substance in the aquatic environment.

ASTM D5988-18: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil

While originally designed for plastics, the principles of this method can be adapted to assess the biodegradation of petroleum hydrocarbons in soil by measuring carbon dioxide evolution.[21][22][23][24]

Methodology:

  • Test Setup: The petroleum distillate is mixed with a standard soil matrix in a sealed container. The soil is inoculated with a diverse population of microorganisms.

  • Aeration and CO₂ Trapping: A continuous stream of CO₂-free air is passed through the soil. The evolved CO₂ from the biodegradation process is trapped in an alkaline solution (e.g., barium hydroxide or sodium hydroxide).

  • Quantification of CO₂: The amount of CO₂ produced is determined by titrating the alkaline solution or by using an inorganic carbon analyzer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated based on the cumulative amount of CO₂ produced relative to the theoretical amount of CO₂ that could be generated from the complete oxidation of the test substance. The test duration is typically up to 180 days.

Visualizations of Key Processes

To better understand the experimental and biological processes involved in the degradation of petroleum distillates, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Sample Collection (Soil/Water) B Microcosm Setup A->B C Introduction of Petroleum Distillate B->C D Incubation (Controlled Conditions) C->D E Periodic Sampling D->E F Chemical Analysis (GC-MS, HPLC) E->F G Microbial Analysis (MPN, Sequencing) E->G H Calculate Half-life (DT50) F->H I Identify Degradation Pathways G->I J Assess Environmental Persistence H->J I->J

Fig. 1: Experimental workflow for assessing the environmental persistence of petroleum distillates.

Microbial_Degradation_Pathway cluster_alkane n-Alkane Degradation cluster_aromatic Aromatic Hydrocarbon Degradation (e.g., Benzene) Alkane n-Alkane Alcohol Primary Alcohol Alkane->Alcohol Alkane monooxygenase Aldehyde Aldehyde Alcohol->Aldehyde Alcohol dehydrogenase FattyAcid Fatty Acid Aldehyde->FattyAcid Aldehyde dehydrogenase BetaOxidation β-Oxidation FattyAcid->BetaOxidation TCA_Cycle_A TCA Cycle BetaOxidation->TCA_Cycle_A Acetyl-CoA Benzene Benzene Catechol Catechol Benzene->Catechol Dioxygenase RingCleavage Ring Cleavage (ortho- or meta-) Catechol->RingCleavage Intermediates Intermediates RingCleavage->Intermediates TCA_Cycle_B TCA Cycle Intermediates->TCA_Cycle_B

Fig. 2: Simplified microbial degradation pathways for alkanes and aromatic hydrocarbons.

References

A Comparative Guide to the Validation of In Silico Models for Predicting the Toxicity of UVCB Substances

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of computational models for assessing the toxicity of Substances of Unknown or Variable Composition, Complex Reaction Products, and Biological Materials (UVCBs), focusing on a constituent-based validation approach.

The assessment of substances with Unknown or Variable composition, Complex reaction products, or Biological materials (UVCBs) presents a significant challenge in toxicology and drug development. Due to their complex and variable nature, traditional whole-substance testing is often impractical.[1][2][3][4] Consequently, a constituent-based approach, where the toxicity of the UVCB is inferred from the properties of its individual components, has become a widely accepted strategy.[1][2] This guide provides a comparative overview of the validation of in silico models for predicting the toxicity of UVCB constituents, offering researchers and drug development professionals a framework for selecting and applying these computational tools.

The Challenge of UVCB Toxicity Assessment

The primary obstacle in assessing UVCB toxicity lies in their inherent complexity. The exact composition can vary between batches, and identifying every single constituent is often analytically prohibitive.[2][3] This variability makes it difficult to apply traditional toxicological testing methods and equally challenging to develop and validate in silico models for the UVCB as a whole.

To address this, regulatory bodies and industry experts advocate for a tiered, constituent-based approach.[1][3][5] This methodology involves:

  • Characterization: Identifying and quantifying the main constituents of the UVCB.

  • Grouping: Grouping constituents into blocks based on similar chemical structures and properties.

  • Data Gathering: Collecting or generating toxicity data for representative constituents within each block, often using in silico methods.

  • Mixture Assessment: Using the constituent data to classify the toxicity of the entire UVCB, often employing mixture toxicity principles.

In silico models , such as Quantitative Structure-Activity Relationship (QSAR) models, play a crucial role in this process by providing a means to predict the toxicity of constituents for which experimental data is unavailable, thereby reducing the need for extensive animal testing.[2][6][7]

Validation of In Silico Models: A Critical Step

The reliability of any in silico model hinges on its validation. For a model to be accepted for regulatory purposes, it must undergo a rigorous validation process to demonstrate its predictive power and define its limitations.[6][8][9] The Organization for Economic Co-operation and Development (OECD) has established widely accepted principles for the validation of (Q)SAR models.

ParameterDescriptionImportance for UVCB Constituent Assessment
Endpoint The specific toxicological effect the model predicts (e.g., carcinogenicity, skin sensitization).The chosen model must be relevant to the potential hazards of the UVCB's constituents.
Algorithm The mathematical method used to build the model (e.g., linear regression, machine learning).The algorithm influences the model's transparency and interpretability.
Training Set The set of chemicals with known toxicity data used to develop the model.The training set should be diverse and representative of the chemical space of the UVCB constituents.
Test Set An independent set of chemicals used to evaluate the model's predictive performance.External validation with a test set is crucial for assessing the model's real-world applicability.
Applicability Domain (AD) The chemical space in which the model provides reliable predictions.It is critical to ensure that the UVCB constituents fall within the model's AD.
Performance Metrics Statistical measures of the model's predictive accuracy (e.g., R², sensitivity, specificity).Quantitative metrics allow for an objective comparison of different models.

Comparative Analysis of In Silico Models for UVCB Constituent Toxicity Prediction

Model Name (Hypothetical)Toxicological EndpointAlgorithmApplicability DomainSensitivitySpecificityOverall Accuracy
ToxPredictor Pro Mutagenicity (Ames test)Expert Rule-basedAromatic amines, phenols0.850.780.82
CarcinoScreen CarcinogenicityMachine Learning (SVM)Polycyclic aromatic hydrocarbons0.920.880.90
DermAlert Skin SensitizationStructural AlertsMichael acceptors, aldehydes0.880.850.87
EcoTox Suite Aquatic Toxicity (LC50)Multiple Linear RegressionAliphatic alcohols, esters0.950.900.93

Note: The data presented in this table is for illustrative purposes only and does not represent the actual performance of any specific commercial or public software. Researchers should always consult the model's documentation for detailed validation statistics.

Experimental Protocols for Data Generation and Model Validation

The validation of in silico models relies on high-quality experimental data. The following outlines key experimental protocols relevant to the constituent-based assessment of UVCBs.

  • Objective: To identify and quantify the constituents of a UVCB substance.

  • Methodology:

    • Employ a combination of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Quantify constituents to determine their concentration ranges within the UVCB.

    • Group constituents into blocks based on structural similarity using chemical informatics tools.

  • Objective: To determine the mutagenic potential of a representative constituent using the Ames test.

  • Methodology:

    • Select appropriate strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

    • Expose the bacterial strains to a range of concentrations of the test constituent.

    • Include positive and negative controls.

    • Count the number of revertant colonies to assess the mutagenic potential.

    • Data from this assay can be used to validate in silico models predicting mutagenicity.

Visualizing the Validation Workflow and Relevant Pathways

G cluster_0 UVCB Characterization cluster_1 In Silico Assessment cluster_2 Experimental Validation UVCB UVCB Substance Analytical Analytical Characterization (GC-MS, LC-MS) UVCB->Analytical Constituents Identified Constituents Analytical->Constituents Grouping Grouping of Constituents Constituents->Grouping Model_Selection In Silico Model Selection Grouping->Model_Selection Representative Select Representative Constituents Grouping->Representative Prediction Toxicity Prediction Model_Selection->Prediction Validation_Data Experimental Toxicity Data Prediction->Validation_Data Compare & Validate In_Vitro In Vitro/In Vivo Testing Representative->In_Vitro In_Vitro->Validation_Data Validation_Data->Model_Selection Refine Model

Caption: Workflow for UVCB toxicity assessment and in silico model validation.

G A Toxicant Constituent B Receptor Binding A->B C Signal Transduction Cascade B->C D Gene Expression Alteration C->D E Adverse Outcome (e.g., Apoptosis, Proliferation) D->E

Caption: A generalized signaling pathway for a toxicant.

Conclusion

The validation of in silico models for predicting the toxicity of UVCB substances is a complex but essential process. Given the challenges of testing these variable mixtures, a constituent-based approach is the most scientifically sound and widely accepted method. By focusing on the validation of in silico models for individual or grouped constituents, researchers can gain valuable insights into the potential hazards of UVCBs while minimizing the need for extensive animal testing. The selection of appropriate in silico tools should be based on a thorough evaluation of their validation status, applicability domain, and predictive performance for the specific chemical classes present in the UVCB. A weight-of-evidence approach, integrating data from in silico predictions, in vitro assays, and other sources, will ultimately lead to the most robust and reliable toxicity assessments for these challenging substances.[2]

References

A Comparative Analysis of Regulatory Standards for Petroleum Distillates: EU vs. US

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory frameworks governing petroleum distillates in the European Union (EU) and the United States (US). Understanding these differences is crucial for professionals involved in research, development, and global commercialization of products that utilize or are derived from these complex substances. This document summarizes key quantitative standards, details relevant experimental protocols, and visualizes regulatory and toxicological pathways to facilitate a clear understanding of the regulatory landscapes.

Executive Summary

The regulatory approaches for petroleum distillates in the EU and the US, while both aiming to protect human health and the environment, differ significantly in their core philosophies. The EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a comprehensive, data-intensive system that places the burden of proof on manufacturers and importers to demonstrate the safety of substances. In contrast, the US system, primarily under the Toxic Substances Control Act (TSCA) and regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), has historically been more reactive, often regulating substances based on evidence of harm.

A key distinction lies in the classification of petroleum distillates. The EU categorizes them as "Substances of Unknown or Variable composition, Complex reaction products or Biological materials" (UVCBs), which necessitates a detailed characterization of their composition and manufacturing process for registration under REACH.[1][2][3][4] The US regulatory framework also acknowledges the complexity of these substances, but the registration and reporting requirements under TSCA may differ in the level of compositional detail required upfront.

This guide will delve into the specifics of these regulatory systems, providing a comparative analysis of occupational exposure limits, fuel quality standards, and the methodologies for assessing key toxicological endpoints.

Data Presentation: Quantitative Standards

The following tables summarize the key quantitative regulatory standards for petroleum distillates in the EU and the US. It is important to note that a direct comparison of all parameters is not always possible due to differences in the regulatory frameworks and the availability of specific EU-wide standards.

Table 1: Occupational Exposure Limits (OELs)
Substance/FractionUS OSHA PEL (8-hour TWA)EU IOELV (8-hour TWA)
Petroleum distillates (Naphtha) 500 ppm (2000 mg/m³)[10]No specific EU-wide IOELV. Member states set national OELs.
Rubber solvent (Naphtha) 400 ppm (1600 mg/m³)[11]No specific EU-wide IOELV. Member states set national OELs.
Stoddard solvent 500 ppm (2900 mg/m³)No specific EU-wide IOELV. Member states set national OELs.
VM&P Naphtha 300 ppm (1350 mg/m³)[12]No specific EU-wide IOELV. Member states set national OELs.

Note: The American Conference of Governmental Industrial Hygienists (ACGIH) provides Threshold Limit Values (TLVs), which are often more stringent than OSHA PELs and are widely used as best practice guidelines. For petroleum distillates, ACGIH has withdrawn a single TLV due to the variable composition and recommends evaluating the specific components, such as benzene.[11]

Table 2: Fuel Quality Standards

Fuel quality is regulated to control emissions and ensure engine performance. The EU's Fuel Quality Directive (98/70/EC) and the US EPA's regulations set limits on various fuel parameters.[2][13][14][15][16][17][18][19][20]

ParameterEU (Directive 98/70/EC)US (EPA Regulations)
Sulfur Content (Gasoline & Diesel) Max 10 mg/kg (10 ppm)[18]Gasoline: 10 ppm annual average; 80 ppm per-gallon cap at the refinery.[10] Diesel (ULSD): Max 15 ppm.[19]
Benzene Content (Gasoline) Max 1.0 % v/v0.62 % v/v annual average at the refinery.
Aromatics Content (Gasoline) Max 35 % v/vNo federal limit for conventional gasoline. Reformulated gasoline has limits.
Lead Content (Gasoline) Prohibited (max 0.005 g/L)Prohibited for on-road use.
Distillation (Gasoline - % evaporated at 100°C) 46.0 - 71.0 % v/vVaries by season and region (volatility classes).
Distillation (Diesel - 95% point) Max 360 °CNo federal limit, but ASTM D975 standard is widely used.

Experimental Protocols

Carcinogenicity Assessment

A significant difference in the regulatory approach to carcinogenicity is the EU's use of the IP 346 method . This method is used to determine the polycyclic aromatic hydrocarbon (PAH) content of petroleum distillates by measuring the amount of material extractable by dimethyl sulfoxide (DMSO).[1][14][21][22][23][24][25][26][27]

  • EU (IP 346 Method):

    • Principle: This method quantifies the concentration of polycyclic aromatics (PCA) in unused lubricating base oils and other asphaltene-free petroleum fractions.[21][23] A sample is extracted with DMSO, and the weight of the extract is determined.[22][24]

    • Regulatory Threshold: If the DMSO extract is less than 3% by weight, the substance is not classified as a carcinogen under REACH.[24] This provides a clear, quantitative basis for avoiding a cancer hazard classification.

    • Applicability: The method is specified for oils with a boiling point minimum of 300°C at 5% recovered sample.[21][23]

  • US (EPA OPPTS 870.4200 Guideline):

    • Principle: The US EPA's guideline for carcinogenicity studies involves long-term animal testing.[1][9][28][29][30][31] Typically, this involves exposing laboratory animals (usually rats and mice) to the test substance for a major portion of their lifespan.[29]

    • Methodology: The guideline details the requirements for animal selection, dose levels, administration routes (oral, dermal, inhalation), duration of the study (typically 18-24 months), and the histopathological examination of tissues.[28][29]

    • Outcome: The assessment of carcinogenicity is based on the statistical significance of tumor incidence in the treated groups compared to control groups.

Distillation Characteristics

The boiling range of petroleum distillates is a critical parameter for their classification and use. The most widely accepted method in both the EU and the US is ASTM D86 .[23][24][32][33]

  • ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure:

    • Principle: A 100 ml sample of the petroleum product is distilled under specified conditions.[23] The temperature of the vapor is recorded as the distillation progresses, from the initial boiling point (IBP) to the final boiling point (FBP).[21][23]

    • Procedure: The apparatus consists of a distillation flask, a condenser, a heating source, and a graduated cylinder to collect the distillate. The rate of heating and condensation are carefully controlled. Key data points recorded include the temperature at which specific percentages of the sample have evaporated (e.g., 10%, 50%, 90%).[23][33]

    • Application: The distillation curve generated by this method provides information on the volatility and composition of the fuel, which affects its performance and safety.[21][24][32]

Mandatory Visualizations

Regulatory Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the regulatory pathways for petroleum distillates in the EU and the US.

EU_REACH_Workflow cluster_manufacturer Manufacturer/Importer cluster_echa ECHA (European Chemicals Agency) Identify_Substance Identify Substance as UVCB Gather_Data Gather Existing Data Identify_Substance->Gather_Data Pre-registration & SIEF participation Data_Gaps Identify Data Gaps Gather_Data->Data_Gaps Testing_Proposal Propose Testing Strategy (e.g., read-across, in-vitro) Data_Gaps->Testing_Proposal Registration_Dossier Prepare Registration Dossier (Technical Dossier + CSR) Testing_Proposal->Registration_Dossier Dossier_Submission Submit Dossier to ECHA Registration_Dossier->Dossier_Submission Completeness_Check Completeness Check Dossier_Submission->Completeness_Check Evaluation Dossier Evaluation (Compliance Check) Completeness_Check->Evaluation If complete Substance_Evaluation Substance Evaluation (if concerns arise) Evaluation->Substance_Evaluation Further scrutiny needed Risk_Management Risk Management Measures (e.g., Authorisation, Restriction) Substance_Evaluation->Risk_Management Risk identified

Caption: EU REACH regulatory workflow for UVCB substances like petroleum distillates.

US_TSCA_Workflow cluster_manufacturer_us Manufacturer/Importer cluster_epa EPA (Environmental Protection Agency) New_Substance New Chemical Substance? PMN_Submission Submit Premanufacture Notice (PMN) New_Substance->PMN_Submission Yes Existing_Substance Existing Chemical on TSCA Inventory New_Substance->Existing_Substance No PMN_Review 90-day PMN Review PMN_Submission->PMN_Review CDR_Reporting Chemical Data Reporting (CDR) Existing_Substance->CDR_Reporting If production volume thresholds are met Prioritization Prioritization for Risk Evaluation CDR_Reporting->Prioritization Risk_Assessment Risk Assessment PMN_Review->Risk_Assessment Regulation Regulation (e.g., SNUR, testing requirements) Risk_Assessment->Regulation Potential risk identified Risk_Evaluation Risk Evaluation of Existing Chemicals Prioritization->Risk_Evaluation Risk_Management_US Risk Management Rule Risk_Evaluation->Risk_Management_US Unreasonable risk found

Caption: US TSCA regulatory workflow for new and existing chemical substances.

Toxicological Pathway Diagram

The following diagram illustrates a simplified physiological pathway of toxicity following the inhalation of petroleum distillates, leading to chemical pneumonitis.

Hydrocarbon_Toxicity_Pathway Inhalation Inhalation of Petroleum Distillate Vapors Aspiration Aspiration into Lungs Inhalation->Aspiration Surfactant_Disruption Disruption of Pulmonary Surfactant Aspiration->Surfactant_Disruption Inflammation Direct Toxic Effect on Lung Parenchyma Aspiration->Inflammation Alveolar_Collapse Alveolar Collapse (Atelectasis) Surfactant_Disruption->Alveolar_Collapse Pneumonitis Chemical Pneumonitis Alveolar_Collapse->Pneumonitis Inflammatory_Response Inflammatory Response (Neutrophil and Macrophage Infiltration) Inflammation->Inflammatory_Response Inflammatory_Response->Pneumonitis Symptoms Symptoms: Coughing, Shortness of Breath, Fever Pneumonitis->Symptoms

Caption: Simplified pathway of hydrocarbon-induced chemical pneumonitis.[15][28][34][35][36]

Conclusion

The regulatory landscapes for petroleum distillates in the EU and the US present distinct challenges and requirements for the industry. The EU's proactive, data-driven approach under REACH, with its specific handling of UVCB substances, contrasts with the US's more established but also evolving framework under TSCA. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is essential for ensuring compliance, managing risks, and facilitating the international trade of products containing or derived from petroleum distillates. The quantitative standards and experimental protocols outlined in this guide provide a foundation for navigating these complex regulatory environments. As regulations in both regions continue to evolve, ongoing monitoring of changes from ECHA, the EPA, and OSHA will be crucial for maintaining compliance and ensuring the safety of products and personnel.

References

Safety Operating Guide

Sichere Entsorgungsverfahren für Benzin (Einecs 265-486-0)

Author: BenchChem Technical Support Team. Date: November 2025

Wichtiger Hinweis: Bei diesem Dokument handelt es sich um eine Anleitung zur sicheren Handhabung und Entsorgung von Benzin (Einecs 265-486-0) in einer Laborumgebung. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Die hierin enthaltenen Informationen sollen die institutionellen Sicherheitsprotokolle und die Vorschriften der zuständigen Behörden ergänzen, nicht aber ersetzen.

Benzin, mit der Einecs-Nummer 265-486-0 und der CAS-Nummer 86290-81-5, ist eine hochentzündliche und gefährliche Chemikalie, die eine spezielle Handhabung und Entsorgung erfordert, um die Sicherheit des Personals und den Schutz der Umwelt zu gewährleisten.

Gefahrenzusammenfassung

Die mit Benzin verbundenen Gefahren sind in der folgenden Tabelle zusammengefasst, die aus Sicherheitsdatenblättern (SDB) entnommen wurde.

GefahrenklasseGefahrenhinweis (H-Satz)Beschreibung
Entzündbare FlüssigkeitenH224Flüssigkeit und Dampf extrem entzündbar.[1][2]
AspirationstoxizitätH304Kann bei Verschlucken und Eindringen in die Atemwege tödlich sein.[1][2][3][4][5]
HautreizungH315Verursacht Hautreizungen.[1][2][3][5]
AugenreizungH319Verursacht schwere Augenreizung.[5]
Spezifische Zielorgan-Toxizität (einmalige Exposition)H336Kann Schläfrigkeit und Benommenheit verursachen.[1][2][3][4][5][6]
KeimzellmutagenitätH340Kann genetische Defekte verursachen.[1][2][4][5]
KarzinogenitätH350Kann Krebs erzeugen.[1][2][4][5]
ReproduktionstoxizitätH361Kann vermutlich die Fruchtbarkeit beeinträchtigen oder das Kind im Mutterleib schädigen.[1][2][3][4][5]
Spezifische Zielorgan-Toxizität (wiederholte Exposition)H373Kann die Organe schädigen bei längerer oder wiederholter Exposition.[3]
Chronische aquatische ToxizitätH411Giftig für Wasserorganismen, mit langfristiger Wirkung.[1][2][3][4][5][7]

Verfahren zur ordnungsgemäßen Entsorgung

Die Entsorgung von Benzin muss streng nach den Vorschriften für gefährliche Abfälle erfolgen. Eine unsachgemäße Entsorgung kann zu schweren Umwelt- und Gesundheitsschäden führen.

Schritt-für-Schritt-Anleitung zur Entsorgung:

  • Abfallidentifizierung und -trennung:

    • Kennzeichnen Sie alle Behälter mit Benzinabfällen eindeutig als "Gefährlicher Abfall: Benzin, Entzündbar".

    • Mischen Sie Benzinabfälle nicht mit anderen chemischen Abfällen, insbesondere nicht mit Oxidationsmitteln oder Säuren.

  • Lagerung vor der Entsorgung:

    • Lagern Sie die Abfallbehälter an einem kühlen, trockenen und gut belüfteten Ort, fern von Hitze, Funken, offenen Flammen und anderen Zündquellen.[3][5]

    • Die Behälter müssen dicht verschlossen sein, um das Austreten von Dämpfen zu verhindern.[5]

    • Der Lagerbereich sollte über eine sekundäre Sicherheitswanne verfügen, um eventuelle Leckagen aufzufangen.

  • Transport und Abholung:

    • Beauftragen Sie einen zertifizierten Entsorgungsdienstleister für gefährliche Abfälle für den Transport und die endgültige Entsorgung.

    • Stellen Sie sicher, dass alle erforderlichen Unterlagen, einschließlich des Abfallbegleitscheins, korrekt ausgefüllt sind.

  • Endgültige Entsorgungsmethode:

    • Die bevorzugte Methode zur Entsorgung von Benzin ist die Verbrennung in einer zugelassenen Anlage für gefährliche Abfälle.[5]

    • Eine Deponierung ist aufgrund der Entzündbarkeit und der Toxizität für die Umwelt nicht geeignet.

Notfallmaßnahmen bei Verschüttungen

Im Falle einer Verschüttung von Benzin sind unverzüglich die folgenden Schritte einzuleiten:

MaßnahmeVorgehensweise
Zündquellen beseitigen Alle Zündquellen wie offene Flammen, Funken und heiße Oberflächen sofort entfernen.[8][9] Nicht rauchen.[3][5]
Belüftung sicherstellen Für ausreichende Belüftung des Bereichs sorgen, um die Ansammlung von Dämpfen zu verhindern.
Persönliche Schutzausrüstung (PSA) anlegen Tragen Sie geeignete PSA, einschließlich chemikalienbeständiger Handschuhe, Schutzbrille und bei hohen Dampfkonzentrationen Atemschutz.[8]
Verschüttung eindämmen und aufnehmen Die Verschüttung mit einem nicht brennbaren Absorptionsmittel wie Sand, Erde oder Vermiculit eindämmen und aufnehmen.[8][9]
Gesammeltes Material entsorgen Das kontaminierte Absorptionsmittel in einen geeigneten, verschließbaren Behälter für gefährliche Abfälle geben und wie oben beschrieben entsorgen.
Umweltkontamination verhindern Verhindern Sie, dass das verschüttete Material in die Kanalisation, in Gewässer oder in den Boden gelangt.[9]

Experimentelles Protokoll: Simulation einer Verschüttungsreaktion

Dieses Protokoll beschreibt eine Übung zur Simulation der Reaktion auf eine kleine Benzinverschüttung im Labor.

  • Vorbereitung:

    • Wählen Sie einen gut belüfteten Bereich für die Übung.

    • Stellen Sie ein Verschüttungs-Set bereit, das nicht brennbares Absorptionsmittel, chemikalienbeständige Handschuhe, eine Schutzbrille, einen Entsorgungsbeutel für gefährliche Abfälle und eine Kehrschaufel mit Besen aus funkenfreiem Material enthält.

    • Verwenden Sie für die Simulation eine ungefährliche Flüssigkeit mit ähnlicher Viskosität wie Benzin (z. B. Wasser).

  • Durchführung:

    • Eine kleine Menge der Simulationsflüssigkeit (ca. 100 ml) auf eine nicht poröse Oberfläche schütten.

    • Die Teilnehmer legen die erforderliche PSA an.

    • Die Verschüttung wird mit dem Absorptionsmittel eingedämmt, indem ein Damm um die Flüssigkeit gebildet wird.

    • Das Absorptionsmittel wird auf die Verschüttung aufgebracht, bis die gesamte Flüssigkeit aufgesaugt ist.

    • Das kontaminierte Material wird mit der funkenfreien Kehrschaufel und dem Besen aufgenommen und in den dafür vorgesehenen Entsorgungsbeutel gegeben.

    • Der Beutel wird sicher verschlossen und für die Abholung durch den Entsorgungsdienstleister gekennzeichnet.

  • Nachbesprechung:

    • Besprechen Sie den Ablauf mit den Teilnehmern.

    • Identifizieren Sie verbesserungswürdige Bereiche im Umgang mit Verschüttungen.

    • Stellen Sie sicher, dass alle Teilnehmer die Standorte der Notfallausrüstung und die Evakuierungswege kennen.

Visualisierung des Entsorgungsworkflows

Das folgende Diagramm veranschaulicht den logischen Ablauf für die ordnungsgemäße Entsorgung von Benzinabfällen.

Workflow für die Entsorgung von Benzin (this compound) cluster_lab Im Labor cluster_entsorgung Externer Prozess cluster_notfall Notfall bei Verschüttung abfall_anfall Benzinabfall fällt an kennzeichnung Eindeutige Kennzeichnung als 'Gefährlicher Abfall' abfall_anfall->kennzeichnung Schritt 1 lagerung Sichere Lagerung in belüftetem Bereich kennzeichnung->lagerung Schritt 2 transport Transport durch zertifizierten Dienstleister lagerung->transport Schritt 3 entsorgung Endgültige Entsorgung (z.B. Verbrennung) transport->entsorgung Schritt 4 verschuttung Verschüttung eindammung Eindämmung und Absorption verschuttung->eindammung Sofortmaßnahme notfall_entsorgung Entsorgung des kontaminierten Materials eindammung->notfall_entsorgung Sichere Sammlung notfall_entsorgung->lagerung Übergabe an Entsorgungsweg

Abbildung 1: Logischer Workflow für die sichere Entsorgung von Benzinabfällen.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.